2-Chloro-6-methylpyrimidine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-2-5(3-8)10-6(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFYBAYSDNFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493665 | |
| Record name | 2-Chloro-6-methylpyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16858-56-3 | |
| Record name | 2-Chloro-6-methylpyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methylpyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4-carbonitrile
CAS Number: 1192064-60-0
This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidine-4-carbonitrile, a key heterocyclic building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and significant applications, with a particular focus on its role in the synthesis of targeted therapeutics.
Core Compound Profile
This compound is a substituted pyrimidine characterized by a chloro group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 1192064-60-0 | [1][2] |
| Molecular Formula | C₆H₄ClN₃ | [3] |
| Molecular Weight | 153.57 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| SMILES | CC1=NC(Cl)=CC(C#N)=N1 | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | Typically >96% | [5] |
| Storage | Store at room temperature | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that typically starts from readily available precursors. A common synthetic route involves the construction of the pyrimidine ring followed by functional group interconversions.
A plausible synthetic pathway begins with the synthesis of 4,6-dichloro-2-methylpyrimidine. This intermediate can be prepared by reacting 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent like triphosgene in the presence of an organic base such as N,N-diethylaniline.[6]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro and nitrile substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr).[7][8]
Nucleophilic Aromatic Substitution (SNAr):
The primary mode of reaction for this compound is the displacement of the C2-chloro substituent by a variety of nucleophiles. The pyrimidine ring's nitrogen atoms act as electron sinks, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[9] This is a well-established reactivity pattern for chloropyrimidines.[10]
Common nucleophiles that can displace the chloro group include amines, alcohols, and thiols. This reactivity is pivotal in its application as a building block, allowing for the facile introduction of diverse functionalities at this position.
Application in Drug Development: Synthesis of Dasatinib
A prominent and well-documented application of this compound is its use as a key intermediate in the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
In the synthesis of Dasatinib, this compound serves as the electrophilic partner in a crucial coupling reaction. It reacts with an amino-thiazole derivative, specifically 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, via a nucleophilic aromatic substitution reaction.[9][11] The amino group of the thiazole derivative displaces the chlorine atom on the pyrimidine ring, forming a new carbon-nitrogen bond and linking the two heterocyclic systems.
Experimental Protocol: Synthesis of a Dasatinib Intermediate
The following is a generalized protocol based on published synthetic routes for Dasatinib:[9][12]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and a molar equivalent of this compound in an appropriate aprotic solvent, such as tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, sodium tert-butoxide, to the reaction mixture to facilitate the deprotonation of the amine and initiate the nucleophilic attack.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture and quench with water. The resulting solid product, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be isolated by filtration, washed with appropriate solvents, and dried.[9][12] This intermediate is then further elaborated to yield Dasatinib.
Workflow for the Synthesis of a Key Dasatinib Intermediate:
Caption: Key step in Dasatinib synthesis involving this compound.
Spectroscopic Data and Characterization
While comprehensive, publicly available spectroscopic data with detailed assignments for this compound is limited, typical chemical shifts for similar structures can be inferred.
-
¹H NMR: The proton spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.2-2.7 ppm.[13] The aromatic proton on the pyrimidine ring would appear as a singlet further downfield.
-
¹³C NMR: The carbon spectrum would display distinct signals for the methyl carbon, the nitrile carbon, and the four carbons of the pyrimidine ring. The carbon attached to the chlorine atom would be expected in the range of 150-180 ppm.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from commercial suppliers upon request.[14]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Based on safety data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] Inhalation of dust should be avoided.
Other Potential Applications
While its role in the synthesis of Dasatinib is the most prominent application, the reactive nature of this compound makes it a versatile building block for the synthesis of other biologically active compounds. Substituted pyrimidines are a common scaffold in medicinal chemistry and agrochemistry. For instance, various pyrimidine derivatives have been investigated for their potential as herbicides and fungicides.[16] The unique substitution pattern of this compound could be leveraged for the development of novel compounds in these and other areas of chemical research.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility is underscored by its critical role in the manufacturing of the life-saving drug Dasatinib. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists and researchers working in the fields of medicinal chemistry and drug development. The principles of nucleophilic aromatic substitution that govern its reactivity are fundamental and can be applied to the design and synthesis of a wide array of novel chemical entities.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. URL: https://www.worldscientificnews.com/wp-content/uploads/2016/04/WSN-44-2016-13-34.pdf
- ChemicalBook. (n.d.). 6-chloro-2-methylpyrimidine-4-carbonitrile | 1192064-60-0. Retrieved from URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02598379.htm
- Das, J., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. URL: https://vixra.org/pdf/1706.0123v1.pdf
- Google Patents. (n.d.). US9145406B2 - Process for preparing dasatinib monohydrate. Retrieved from URL: https://patents.google.
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Retrieved from URL: https://patents.google.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig1_323537985
- Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. URL: https://www.youtube.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Retrieved from URL: https://patents.google.
- Asian Journal of Chemistry. (2018). An Improved and Scalable Process for the Preparation of Dasatinib. Asian Journal of Chemistry, 30(8), 1731-1736. URL: https://asianpubs.org/index.php/ajc/article/view/10.14233-ajchem.2018.21283
- Advanced ChemBlocks. (n.d.). 6-Chloro-2-methyl-4-pyrimidinecarbonitrile. Retrieved from URL: https://www.achemblock.com/products/F-4540.html
- Biosynth. (n.d.). 6-Chloro-2-methylpyrimidine-4-carbonitrile. Retrieved from URL: https://www.biosynth.com/p/SXB06460/6-chloro-2-methylpyrimidine-4-carbonitrile
- BLD Pharm. (n.d.). 1192064-60-0 | 6-Chloro-2-methylpyrimidine-4-carbonitrile. Retrieved from URL: https://www.bldpharm.com/products/1192064-60-0.html
- PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/286754
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from URL: https://www.fishersci.com/store/msds?partNumber=AC456570010&productDescription=4-AMINO-6-CHLORO-2-METHYLPYRIMID&vendorId=VN00032119&countryCode=US&language=en
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from URL: https://zenodo.org/record/6484349
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-14. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/vii/20-11116
- ChemicalBook. (n.d.). 6-chloro-2-methylpyrimidine-4-carbonitrile. Retrieved from URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02598379_EN.htm
- CymitQuimica. (n.d.). 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from URL: https://www.cymitquimica.com/base/files/spec/en/S/OR42979.pdf
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from URL: https://www.sigmaaldrich.com/US/en/product/aldrich/284751
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from URL: https://www.chem.wisc.
- National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). Retrieved from URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/nitrapyrin_508.pdf
- Tropical Agriculture. (1969). The Fate of 2-Amino-4-Chloro-6-methyl Pyrimidine (Nitrification Inhibitor) in Soils. Tropical Agriculture, 46(3). URL: https://journals.sta.uwi.edu/ojs/index.php/ta/article/view/1788
- 1H NMR - Chemical Shift List. (n.d.). Retrieved from URL: http://www.chem.ucla.edu/~webspectra/H1nmr.html
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 6-chloro-2-methylpyrimidine-4-carbonitrile | 1192064-60-0 [chemicalbook.com]
- 3. 6-Chloro-2-methylpyrimidine-4-carbonitrile | 1192064-60-0 | SXB06460 [biosynth.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 13. 1H NMR - Chemical Shift List [users.wfu.edu]
- 14. 1192064-60-0|6-Chloro-2-methylpyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
2-Chloro-6-methylpyrimidine-4-carbonitrile molecular weight
An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4-carbonitrile
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize functionalized pyrimidines as foundational scaffolds for synthesizing novel therapeutic agents. This document delves into the molecule's physicochemical properties, synthesis, characterization, reactivity, and safe handling protocols, grounding all information in established scientific principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyrimidine ring, a structural motif of immense importance in medicinal chemistry. The pyrimidine core is central to life as a component of nucleobases in DNA and RNA[1]. Its synthetic derivatives are integral to a wide array of approved drugs, spanning therapeutics for infections, cancer, and neurological disorders[1].
The specific functionalization of this molecule—a chloro group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position—creates a versatile building block. The electron-withdrawing nature of the pyrimidine ring and the nitrile group, combined with the chloro atom's capacity to act as a leaving group, makes this compound a highly reactive and valuable intermediate for further chemical elaboration.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [2][3] |
| Molecular Weight | 153.57 g/mol | [3] |
| CAS Number | 16858-56-3 | [3] |
| IUPAC Name | This compound | N/A |
| Synonym | 4-Pyrimidinecarbonitrile, 2-chloro-6-methyl- | [3] |
| Melting Point | 57 °C | [4] |
| SMILES | CC1=CC(=NC(=N1)Cl)C#N | [2] |
| InChIKey | SDYFYBAYSDNFRP-UHFFFAOYSA-N | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of functionalized pyrimidines often involves multi-step sequences starting from more common precursors. The conversion of a pyrimidine precursor to this compound highlights a common strategy in heterocyclic chemistry. The protocol described below is based on a documented laboratory procedure[4].
The causality behind this experimental choice lies in leveraging a pre-functionalized pyrimidine ring and introducing the cyano and chloro groups through established chemical transformations. The purification by silica gel chromatography is a standard and effective method for isolating compounds of moderate polarity, ensuring high purity of the final product.
Experimental Protocol: Synthesis of this compound[4]
This protocol outlines the final step in a synthetic sequence to yield the target compound.
Step 1: Reaction Setup
-
Dissolve the crude starting material in an appropriate organic solvent.
-
Prepare a silica gel chromatography column using a 4:1 mixture of benzene and methyl tert-butyl ether as the eluent. The choice of this solvent system is critical; it is optimized to provide good separation between the desired product and any impurities or unreacted starting materials.
Step 2: Purification
-
Load the dissolved crude product onto the prepared silica gel column.
-
Begin elution with the 4:1 benzene/methyl tert-butyl ether solvent system.
-
Collect fractions and monitor them by a suitable method, such as Thin-Layer Chromatography (TLC), to identify the fractions containing the pure product.
Step 3: Isolation and Characterization
-
Combine the pure fractions containing 2-chloro-4-cyano-6-methyl pyrimidine.
-
Evaporate the solvent under reduced pressure to yield the solid product.
-
The resulting solid can be further dried under vacuum to remove residual solvent.
-
Confirm the identity and purity of the product. The reported melting point for the product obtained via this method is 57°C[4].
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Profile and Characterization
While specific, detailed spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification.
-
¹H NMR: The proton NMR spectrum is expected to be simple. A singlet would correspond to the lone aromatic proton on the pyrimidine ring (at C5), and another singlet would represent the three protons of the methyl group (at C6). The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitrile groups.
-
¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would appear in the characteristic region around 115-120 ppm, while the carbons of the pyrimidine ring would appear further downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the 2210-2260 cm⁻¹ region. Other key signals would include C-H stretching from the methyl group and aromatic C=N stretching from the pyrimidine ring[5].
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula. The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted mass-to-charge ratios for various adducts have been calculated[2].
Table 2: Predicted Mass Spectrometry Data [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.01665 |
| [M+Na]⁺ | 175.99859 |
| [M-H]⁻ | 152.00209 |
| [M]⁺ | 153.00882 |
Reactivity and Applications in Drug Development
The true value of this compound lies in its potential as a chemical intermediate. Its structure is engineered for reactivity, making it a cornerstone for building more complex, biologically active molecules.
Key Reaction Pathways
Caption: Primary reaction pathway for elaborating the core scaffold.
The most significant reaction is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is an excellent leaving group, and its departure is facilitated by the electron-deficient nature of the pyrimidine ring. This allows for the straightforward introduction of a wide variety of functional groups by reacting the compound with different nucleophiles:
-
Amines (R-NH₂): Leads to the formation of 2-aminopyrimidine derivatives, a common core in many kinase inhibitors and other pharmaceuticals[6].
-
Alcohols/Phenols (R-OH): Results in 2-alkoxy or 2-aryloxy pyrimidines.
-
Thiols (R-SH): Yields 2-thioether substituted pyrimidines.
This versatility makes this compound an ideal starting material in custom synthesis campaigns for developing novel compounds for pharmaceutical research, agrochemicals, and specialized materials[7]. The pyrimidine scaffold itself is a privileged structure in drug discovery, known for its ability to form key interactions with biological targets[1].
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling in a controlled environment. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data from closely related chloro-pyrimidine compounds provide authoritative guidance[8][9][10].
Standard Operating Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or OSHA standards, and a lab coat[8][11].
-
Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[8][9].
-
Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention[9][11].
-
Fire Safety: Use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Thermal decomposition may release toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride gas[8][9].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents, strong acids, and strong bases[8][9].
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile synthetic intermediate make it a valuable asset for researchers dedicated to discovering the next generation of therapeutics. Adherence to rigorous synthesis, purification, and safety protocols is paramount to harnessing its full potential responsibly and effectively.
References
- Benchchem. Synthesis routes of this compound.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Benchchem. Spectroscopic Profile of 2-Chloro-6-methylpyrimidin-4-amine: A Technical Guide.
- PubChemLite. This compound (C6H4ClN3).
- Guidechem. 2-Chloro-6-Methyl-4-Pyrimidinecarbonyl Chloride (cas 306960-81-6) SDS/MSDS download.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Alfa Chemistry. CAS 5600-21-5 2-Amino-4-chloro-6-methylpyrimidine.
- AK Scientific, Inc. 4-Chloro-6-methylpyrimidine-5-carbonitrile Safety Data Sheet.
- ChemScene. This compound.
- Google Patents. (2015). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- SAFETY DATA SHEET. (2024). 2-Chloro-4-methylpyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
- MDPI. (2020). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
2-Chloro-6-methylpyrimidine-4-carbonitrile chemical properties.
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple data sheet to offer in-depth insights into the molecule's synthesis, spectroscopic characteristics, and core reactivity, with a particular focus on its strategic application in the synthesis of complex, biologically active compounds. We will explore the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and contextualize its utility within the broader landscape of modern medicinal chemistry.
The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the structural core of countless natural and synthetic bioactive molecules.[1][2] As a fundamental component of the nucleobases uracil, thymine, and cytosine, its biological relevance is profound. In medicinal chemistry, the pyrimidine nucleus is valued for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its utility as a bioisostere for phenyl rings, often improving pharmacokinetic properties.[3]
This compound emerges as a particularly valuable building block. Its trifunctional nature—featuring a reactive chlorine atom, a versatile nitrile group, and a modulating methyl group—offers multiple handles for synthetic diversification, making it a strategic starting point for generating libraries of novel compounds for therapeutic screening.[4]
Nomenclature and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of sound research. The structural and basic chemical information for this compound is cataloged under several identifiers.
Table 1: Nomenclature and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 16858-56-3[5] |
| Molecular Formula | C₆H₄ClN₃[5] |
| Molecular Weight | 153.57 g/mol [5] |
| SMILES | N#CC1=NC(Cl)=NC(C)=C1[5] |
| InChI Key | SDYFYBAYSDNFRP-UHFFFAOYSA-N |
While experimentally determined physical data such as melting and boiling points are not widely published, computational models provide valuable estimates for guiding experimental work.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP | 1.31 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] |
| Hydrogen Bond Donors | 0 | ChemScene[5] |
| Appearance | White to off-white solid (predicted) | |
Spectroscopic Profile: An Expert's Prediction
Although a comprehensive, published set of spectra for this specific molecule is elusive, its structure allows for a robust prediction of its spectroscopic features. This predictive analysis is crucial for reaction monitoring and quality control.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be simple and highly informative.
-
~2.6 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) at the C6 position. The chemical shift is downfield from a typical aliphatic methyl due to the influence of the aromatic pyrimidine ring.
-
~7.5 ppm (singlet, 1H): This signal represents the lone aromatic proton at the C5 position of the pyrimidine ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reveal the six unique carbon environments in the molecule.
-
~24 ppm: The methyl carbon (-CH₃).
-
~115 ppm: The nitrile carbon (-C≡N).
-
~118 ppm: The aromatic C5 carbon, which is attached to a hydrogen.
-
~160-170 ppm (3 peaks): The three quaternary carbons of the pyrimidine ring (C2, C4, and C6). The carbon bearing the chlorine (C2) and the carbon attached to the nitrile (C4) are expected to be significantly deshielded.[6]
Infrared (IR) Spectroscopy (Predicted)
Key functional groups will give rise to characteristic absorption bands.
-
~2230 cm⁻¹ (strong, sharp): This is a highly characteristic peak for the nitrile (C≡N) stretching vibration.[7] Its presence is a key indicator of the molecule's identity.
-
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2950-2990 cm⁻¹ (weak): Aliphatic C-H stretch from the methyl group.
-
~1550-1600 cm⁻¹ (medium-strong): C=N and C=C stretching vibrations within the pyrimidine ring.[8]
-
~700-850 cm⁻¹ (strong): C-Cl stretching vibration.
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Molecular Ion (M⁺): A prominent peak at m/z 153.
-
Isotopic Peak (M+2)⁺: A peak at m/z 155 with approximately one-third the intensity of the M⁺ peak, which is the signature isotopic abundance ratio of ³⁵Cl to ³⁷Cl.
Synthesis and Purification
The synthesis of this compound is typically achieved via a nucleophilic substitution of a dichloro-precursor. The following protocol is adapted from established procedures.[9]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichloro-6-methylpyrimidine (1.0 eq) and potassium cyanide (1.0 eq).
-
Causality: Potassium cyanide serves as the nucleophile to displace one of the chlorine atoms. Using stoichiometric amounts minimizes unreacted starting material and side products.
-
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask to create a slurry.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction without interfering.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for an extended period (e.g., 8 days), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Causality: The high temperature provides the necessary activation energy for the substitution reaction. The C4-Cl bond is generally more reactive than the C2-Cl bond in such systems, leading to regioselective substitution.
-
-
Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate.
-
Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash twice with water to remove residual potassium cyanide and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Trustworthiness: This self-validating step ensures the removal of water-soluble impurities, which is critical for obtaining a clean product after solvent evaporation.
-
-
Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a 4:1 mixture of benzene and methyl tert-butyl ether) to yield the pure product.[9]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is rooted in its predictable reactivity, dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles.[10][11] The chlorine atom at the C2 position is an excellent leaving group, setting the stage for SₙAr reactions.
Common nucleophiles used in these reactions include:
-
Amines (primary and secondary)
-
Alkoxides and Thiolates
-
Organometallic reagents
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
SₙAr Mechanism Diagram
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
-
Step 1 (Addition): The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate.
-
Step 2 (Elimination): The aromaticity is restored as the chloride leaving group is expelled, resulting in the final substituted product. This step is typically fast.
Reactivity of the Nitrile Group
The carbonitrile (-C≡N) group offers a secondary site for chemical modification, further enhancing the molecule's versatility. Key transformations include:
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄.
-
Cycloadditions: Can participate in cycloaddition reactions to form other heterocyclic systems.
Applications in Medicinal Chemistry and Drug Development
This molecule is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules with desired pharmacological profiles.[12]
Role as a Versatile Intermediate
Caption: Synthetic diversification pathways from the title compound.
By reacting the C2-chloro position with various amines, a library of 2-amino-pyrimidine derivatives can be generated. This is a common strategy in the development of kinase inhibitors , as the aminopyrimidine core is a well-known hinge-binding motif.[3] Subsequent modification of the nitrile group can introduce additional diversity and points for vector expansion, allowing chemists to fine-tune properties like solubility, cell permeability, and target affinity.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally similar chlorinated nitrogen heterocycles should be used to inform handling procedures.[13]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place. A storage temperature of 4°C is recommended.[5]
-
Store away from strong oxidizing agents and strong bases.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
References
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
- ResearchGate. (2017). pyrimidine: the molecule of diverse biological and medicinal importance.
- CompChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine.
- Research Square. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine.
- PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine.
- Indian Academy of Sciences. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
- Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemSynthesis. (n.d.). 4-chloro-2-fluoro-6-methylpyrimidine.
- Oriental Journal of Chemistry. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.
- SBQ. (n.d.). SUPPLEMENTARY MATERIAL.
- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-6-methylpyrimidine-4-carbonitrile, a key heterocyclic intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, detailed synthesis protocols, reactivity profile, and potential applications, offering field-proven insights into its utility in modern chemical research and drug discovery.
Introduction and Strategic Importance
Pyrimidine scaffolds are cornerstones in medicinal chemistry and materials science, owing to their prevalence in biologically active molecules and their versatile chemical handles.[1] this compound (CAS No: 16858-56-3) emerges as a highly functionalized building block. Its strategic arrangement of a reactive chlorine atom at the 2-position, a nucleophilic target at the 4-position (via the carbonitrile), and a methyl group at the 6-position allows for sequential and regioselective modifications. This trifecta of functional groups makes it an attractive starting material for generating diverse molecular libraries, particularly in the search for novel therapeutics.
This guide will delve into the core chemical principles and practical methodologies associated with this compound, providing a robust framework for its effective utilization in a research and development setting.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of any scientific investigation. The structural and physical properties of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 16858-56-3 | Chemical Abstracts Service |
| Molecular Formula | C₆H₄ClN₃ | N/A |
| Molecular Weight | 153.57 g/mol | [2] |
| Canonical SMILES | CC1=CC(=NC(=N1)Cl)C#N | [2] |
| InChIKey | SDYFYBAYSDNFRP-UHFFFAOYSA-N | N/A |
The physicochemical properties of a compound govern its behavior in both reactive and biological systems. Below is a table of known and calculated properties for this compound.
| Property | Value | Source |
| Melting Point | 57 °C | [3] |
| Boiling Point | 324.52 °C at 760 mmHg (Calculated) | [4] |
| Density | 1.358 g/cm³ (Calculated) | [4] |
| LogP | 1.31 (Calculated) | [2][4] |
| PSA (Polar Surface Area) | 49.57 Ų | [4] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through the regioselective cyanation of a dichlorinated pyrimidine precursor. The rationale behind this approach lies in the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for a targeted substitution.
Recommended Synthesis Protocol: Nucleophilic Substitution
The most direct and reported method involves the reaction of 2,4-dichloro-6-methylpyrimidine with a cyanide salt. The chlorine atom at the 4-position is more activated towards nucleophilic attack than the chlorine at the 2-position, leading to the desired product.
Reaction Scheme:
Caption: Synthesis via Nucleophilic Cyanation
Step-by-Step Methodology: [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloro-6-methylpyrimidine (24.5 g) and potassium cyanide (9.8 g) in acetonitrile (150 ml).
-
Scientist's Insight: Acetonitrile is an ideal solvent for this reaction due to its ability to dissolve both the organic substrate and the cyanide salt to some extent, and its high boiling point is suitable for reflux conditions. The reaction is notoriously slow, requiring prolonged heating to drive it to completion.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 8 days. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 ml) and extract with water (2 x 50 ml) to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a 4:1 mixture of benzene and methyl tert-butyl ether as the eluent. This should yield the final product as a solid with a melting point of 57°C.[3]
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.7 ppm.
-
Pyrimidine Ring Proton (-CH): A singlet is expected around δ 7.0-7.5 ppm.
¹³C NMR Spectroscopy (Predicted)
Based on the structure, six distinct carbon signals are expected:
-
Methyl Carbon (-CH₃): ~20-25 ppm.
-
Nitrile Carbon (-CN): ~115-120 ppm.
-
Pyrimidine Ring Carbons: Four signals in the aromatic region (~120-170 ppm). The carbons attached to the electronegative chlorine and nitrogen atoms will be the most downfield. For comparison, the parent pyrimidine has signals at δ 157.4, 156.8, and 121.7 ppm.[5]
Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2240 cm⁻¹. The absence or weakness of this peak can sometimes occur due to the electronic nature of the molecule.[1]
-
C=N and C=C Stretching (Aromatic Ring): Multiple sharp peaks are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.[6]
-
C-H Stretching (Aromatic and Alkyl): Peaks are expected just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).
-
C-Cl Stretch: A peak is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight of 153.57 g/mol . Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways may include the loss of the chlorine atom, the nitrile group, or the methyl group.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the carbon atom bearing the chlorine substituent.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This is the most common and synthetically valuable reaction for this class of compounds.
-
Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
-
Common Nucleophiles:
-
Amines (R-NH₂): Reaction with primary or secondary amines is a standard method to introduce diverse side chains, often used in the synthesis of kinase inhibitors.
-
Alcohols/Phenols (R-OH): Alkoxides or phenoxides can displace the chlorine to form ether linkages.
-
Thiols (R-SH): Thiolates readily react to form thioethers.
-
Caption: Nucleophilic Aromatic Substitution
Cross-Coupling Reactions
While less common for the 2-position of pyrimidines compared to other positions, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be employed to form carbon-carbon or carbon-nitrogen bonds.
Reactions of the Nitrile Group
The carbonitrile functional group offers further synthetic possibilities, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Addition Reactions: Grignard reagents can add to the nitrile to form ketones after hydrolysis.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly documented examples of this compound being used as a direct precursor for a named drug are scarce, its value lies in its potential as a versatile intermediate. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry.
-
Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP, forming key hydrogen bonds in the kinase hinge region. The 2-amino-pyrimidine motif, readily accessible from the title compound, is particularly prevalent.
-
Other Therapeutic Areas: Substituted pyrimidines have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1] The ability to easily introduce diverse functional groups onto the this compound scaffold makes it a valuable tool for structure-activity relationship (SAR) studies in these areas.
Safety and Handling
-
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis. Its well-defined points of reactivity allow for the controlled and sequential introduction of various functional groups, making it an ideal scaffold for the construction of complex molecules. While a lack of extensive public data on its specific applications and spectral properties exists, its structural similarity to widely used pharmacophores underscores its potential in drug discovery and development. The synthetic protocols and reactivity principles outlined in this guide provide a solid foundation for researchers to leverage this powerful building block in their scientific endeavors.
References
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-15.
- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information.
- Molbase. (2025). This compound Basic information.
- Srivastava, S. L., & Prasad, M. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90.
Sources
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Introduction: The Significance of the Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of a vast array of therapeutic agents.[1] Its prevalence is not merely incidental; the nitrogen-rich aromatic system of pyrimidine offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility. These attributes allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyrimidine derivatives indispensable in the development of novel drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
2-Chloro-6-methylpyrimidine-4-carbonitrile is a highly functionalized pyrimidine derivative that serves as a critical building block in the synthesis of more complex molecules. The strategic placement of its chloro, methyl, and cyano groups provides multiple reaction sites for further chemical modification, enabling the construction of diverse molecular libraries for drug screening. The chloro group can be readily displaced by various nucleophiles, the cyano group can be hydrolyzed or reduced, and the methyl group can potentially undergo condensation reactions. This versatility makes it a valuable intermediate for researchers and scientists in the field of drug development.
This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a critical analysis of the reaction parameters.
Primary Synthetic Pathway: Nucleophilic Substitution of a Dichlorinated Pyrimidine Intermediate
The most direct and commonly employed route for the synthesis of this compound involves the selective cyanation of a dichlorinated pyrimidine precursor. This pathway can be conceptually divided into two main stages:
-
Synthesis of the Key Intermediate: 2,4-Dichloro-6-methylpyrimidine
-
Selective Cyanation: Conversion to this compound
This approach is favored for its relatively straightforward execution and the commercial availability of the necessary starting materials.
Part 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
The synthesis of the key intermediate, 2,4-dichloro-6-methylpyrimidine, typically starts from the corresponding dihydroxypyrimidine, 2,4-dihydroxy-6-methylpyrimidine (also known as 6-methyluracil). The conversion of the hydroxyl groups to chloro groups is a classic and robust transformation in heterocyclic chemistry, most commonly achieved using phosphorus oxychloride (POCl₃).[2][3]
Reaction Mechanism: The chlorination of dihydroxypyrimidines with POCl₃ proceeds through the formation of a phosphate ester intermediate, which is subsequently attacked by a chloride ion. The presence of a base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction.[3] Modern, solvent-free methods have also been developed using equimolar amounts of POCl₃ in sealed reactors to enhance safety and simplify the workup.[2][3]
Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine
Materials:
-
2,4-Dihydroxy-6-methylpyrimidine (6-methyluracil)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice water
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2,4-dihydroxy-6-methylpyrimidine.
-
Under a fume hood, add an excess of phosphorus oxychloride (POCl₃). POCl₃ can act as both the chlorinating agent and the solvent.[3]
-
Optional: Add a catalytic amount of a tertiary amine base like pyridine.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Caution: Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This reaction is highly exothermic and releases toxic HCl gas.[3]
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9.[2]
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-6-methylpyrimidine, which can be further purified by recrystallization or column chromatography.
Part 2: Selective Cyanation to Yield this compound
With the 2,4-dichloro-6-methylpyrimidine intermediate in hand, the next step is the selective displacement of one of the chloro groups with a cyanide group. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for regioselective substitution.[3] The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position.
Reaction Mechanism: This reaction is a nucleophilic aromatic substitution (SNAr). The cyanide ion (CN⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 4-position of the pyrimidine ring. This leads to the formation of a Meisenheimer complex, which then expels the chloride ion to restore aromaticity.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Acetonitrile (CH₃CN) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dichloro-6-methylpyrimidine and potassium cyanide in acetonitrile in a round-bottom flask.[4]
-
Reflux the reaction mixture for an extended period (the original patent suggests 8 days, but reaction times may vary and should be monitored by TLC).[4]
-
After the reaction is complete, evaporate the solvent under reduced pressure.[4]
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[4]
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis of this compound.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 1 | 2,4-Dihydroxy-6-methylpyrimidine | POCl₃ | POCl₃ (excess) | Reflux | 2,4-Dichloro-6-methylpyrimidine | - | [2][3] |
| 2 | 2,4-Dichloro-6-methylpyrimidine, Potassium cyanide | - | CH₃CN | Reflux, 8 days | This compound | 24.8% | [4] |
Alternative Synthetic Considerations and Future Directions
While the presented pathway is the most established, researchers can explore alternative and potentially more efficient methods.
-
Alternative Cyanation Reagents: Less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂), in combination with a palladium catalyst, have been successfully used for the cyanation of aryl halides and could be adapted for this synthesis.[5][6]
-
One-Pot Syntheses: The development of a one-pot procedure starting from 2,4-dihydroxy-6-methylpyrimidine could significantly improve the overall efficiency by reducing the number of workup and purification steps.
-
Flow Chemistry: Implementing this synthesis in a continuous flow reactor could offer better control over reaction parameters, improve safety, and potentially increase yields.
Conclusion
The synthesis of this compound is a key process for obtaining a versatile building block in medicinal chemistry. The two-step pathway involving the chlorination of 6-methyluracil followed by selective cyanation is a reliable and well-documented method. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently produce this valuable compound for their drug discovery programs. Further optimization and exploration of alternative synthetic strategies will continue to enhance the accessibility and utility of this important pyrimidine derivative.
References
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- New procedure for the chlorination of pyrimidine and purine nucleosides.
- Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines.
- Cyan
- Recent Advances in Pyrimidine-Based Drugs.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile: Starting Materials and Strategic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyrimidine-4-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic placement of reactive sites—a labile chlorine atom, an electron-withdrawing nitrile group, and a methyl group—makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules. This guide provides a detailed exploration of the primary synthetic routes to this valuable building block, focusing on the selection of starting materials and the underlying chemical principles that govern each transformation.
Core Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of the reaction, and tolerance for multi-step sequences. The three principal retrosynthetic disconnections are illustrated below.
Caption: Retrosynthetic analysis of this compound.
Route A: De Novo Synthesis from Acyclic Precursors
This classical approach builds the pyrimidine ring from fundamental, acyclic starting materials. It offers flexibility but typically involves more steps than other routes.
Conceptual Framework
The core of this strategy is the Pinner synthesis of pyrimidines, which involves the condensation of a β-dicarbonyl compound with an amidine, urea, or thiourea. For the target molecule, the logical starting point is the reaction of ethyl acetoacetate with urea to form 6-methyluracil (a 2,4-dihydroxypyrimidine). Subsequent chlorination and selective cyanation complete the synthesis.
Synthetic Pathway
Caption: Synthetic pathway for Route A.
Experimental Protocol
Step 1: Synthesis of 6-Methyluracil
The condensation of ethyl acetoacetate with urea is typically base-catalyzed.
-
To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and urea.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 6-methyluracil.
Step 2: Synthesis of 2,4-Dichloro-6-methylpyrimidine
The dihydroxy groups of 6-methyluracil are converted to chloro groups using a strong chlorinating agent.
-
Carefully add 6-methyluracil to an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux and maintained at this temperature for several hours.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-6-methylpyrimidine.
Step 3: Synthesis of this compound
This step relies on the greater reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr) compared to the C2 position.
-
Dissolve 2,4-dichloro-6-methylpyrimidine in a suitable aprotic polar solvent such as DMF or DMSO.
-
Add a cyanide source, such as sodium cyanide or potassium cyanide.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification by column chromatography may be necessary to yield the final product.
Route B: Functionalization of a Pre-formed Pyrimidine Core
This is a more convergent approach that begins with a commercially available, pre-functionalized pyrimidine, thereby reducing the number of synthetic steps.
Conceptual Framework
The starting material for this route is 2,4-dichloro-6-methylpyrimidine, which is readily available from chemical suppliers. The synthesis is accomplished in a single, regioselective step.
Synthetic Pathway
Caption: Synthetic pathway for Route B.
Experimental Protocol
-
In a reaction vessel, dissolve 2,4-dichloro-6-methylpyrimidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).
-
Add one equivalent of a cyanide salt (e.g., NaCN or KCN).
-
Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) and monitor its progress by TLC or HPLC. The regioselectivity for C4 substitution is generally high under these conditions.
-
Once the starting material is consumed, work up the reaction by quenching with water and extracting the product with a suitable organic solvent.
-
The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.
Route C: Convergent Synthesis Using a Cyano-functionalized Building Block
This elegant strategy introduces the cyano group at the beginning of the synthesis, avoiding the need for a separate cyanation step on the pyrimidine ring.
Conceptual Framework
This route involves the cyclocondensation of a β-ketoester that already contains a nitrile group, such as ethyl 2-cyano-3-oxobutanoate, with a suitable N-C-N synthon. Using thiourea in this condensation leads to a 2-thioxopyrimidine intermediate, which can then be converted to the final 2-chloro product.
Synthetic Pathway
Caption: Synthetic pathway for Route C.
Experimental Protocol
Step 1: Synthesis of 2-Thioxo-6-methyl-1,2-dihydropyrimidine-4-carbonitrile
-
In a suitable solvent such as ethanol, dissolve ethyl 2-cyano-3-oxobutanoate and thiourea.
-
Add a base, such as sodium ethoxide or potassium carbonate, to catalyze the cyclocondensation reaction.
-
Heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 2-thioxopyrimidine intermediate.
Step 2: Synthesis of this compound
The 2-thioxo group can be converted to a 2-chloro group using various chlorinating agents.
-
Suspend the 2-thioxopyrimidine intermediate in a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
-
The reaction may require heating to proceed at a reasonable rate.
-
Upon completion, the excess chlorinating agent is carefully removed (e.g., by distillation or quenching).
-
The reaction mixture is worked up, typically by pouring it onto ice and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated, followed by purification to yield the final product.
Data Summary
| Route | Starting Materials | Key Intermediates | Key Reagents | Typical Yield |
| A | Ethyl Acetoacetate, Urea | 6-Methyluracil, 2,4-Dichloro-6-methylpyrimidine | NaOEt, POCl₃, KCN | Moderate |
| B | 2,4-Dichloro-6-methylpyrimidine | None | NaCN or KCN, DMF | Good to High |
| C | Ethyl 2-cyano-3-oxobutanoate, Thiourea | 2-Thioxo-6-methyl-1,2-dihydropyrimidine-4-carbonitrile | NaOEt, POCl₃ or SO₂Cl₂ | Good |
Conclusion
The synthesis of this compound can be achieved through several viable pathways.
-
Route A is instructive and utilizes simple starting materials but is the most lengthy.
-
Route B is the most direct, especially for laboratory-scale synthesis, provided the starting dichloropyrimidine is readily available. Its efficiency hinges on the regioselectivity of the cyanation step.
-
Route C offers an elegant and convergent approach, building in the required cyano functionality from the outset, which can be advantageous for larger-scale production.
The optimal choice of synthesis will depend on the specific requirements of the researcher, including factors such as cost, scale, and available equipment. This guide provides the foundational knowledge for making an informed decision and successfully executing the synthesis of this important chemical intermediate.
References
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- El-Shehry, M. F., et al. (2015). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica, 7(7), 1-11.
- Tundel, R. E., & Anderson, K. W. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- Neufeldt, S. R., & Sanford, M. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(7), 1623–1632.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Gregson, S., & Shaw, G. (1973). Purines, pyrimidines, and imidazoles. Part 61.
Technical Guide to the Spectral Analysis of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Introduction
2-Chloro-6-methylpyrimidine-4-carbonitrile is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are integral to numerous biologically active molecules, including nucleic acids, and their derivatives exhibit a wide range of pharmacological activities such as antiviral, antitumor, and antibacterial properties.[1][2] The precise structural elucidation of these molecules is paramount for understanding their function and for the rational design of new therapeutic agents. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.
The structural integrity and purity of a compound are the cornerstones of reliable pharmacological and biological studies. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity and structure of synthesized molecules. This document serves as a practical reference for the interpretation of the spectral data unique to this compound, explaining the causality behind the observed spectral features.
Molecular Structure and Key Features
The structure of this compound (C₆H₄ClN₃) comprises a pyrimidine ring substituted with a chloro group at the 2-position, a methyl group at the 6-position, and a carbonitrile (cyano) group at the 4-position.[3][4]
Systematic Name: this compound[3] Molecular Formula: C₆H₄ClN₃[3] Molecular Weight: 153.57 g/mol [3] CAS Number: 16858-56-3[3]
The strategic placement of these functional groups—an electron-withdrawing chloro group and a carbonitrile group, alongside an electron-donating methyl group—creates a unique electronic environment within the heterocyclic ring, which is reflected in its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the methyl protons and the aromatic proton on the pyrimidine ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Singlet | 1H | H5 (pyrimidine ring) |
| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (methyl group) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Expertise & Experience: The downfield chemical shift of the H5 proton is attributed to the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing cyano and chloro groups. The methyl group protons appear as a singlet, as there are no adjacent protons to cause splitting.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C2 (attached to Cl) |
| ~163 | C6 (attached to CH₃) |
| ~158 | C4 (attached to CN) |
| ~118 | C5 |
| ~115 | -C≡N (nitrile carbon) |
| ~25 | -CH₃ (methyl carbon) |
Note: Predicted values. Actual chemical shifts can vary.
Expertise & Experience: The carbons of the pyrimidine ring (C2, C4, C6) are significantly deshielded and appear at lower field due to the electronegativity of the nitrogen atoms and the attached substituents. The nitrile carbon also has a characteristic chemical shift.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening. The choice of solvent is critical as it can influence chemical shifts.[5]
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Tune and match the probe for the specific solvent and nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse experiment with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Workflow for NMR Analysis
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for the C≡N, C-Cl, C-H, and aromatic C=N and C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Weak-Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak-Medium | -CH₃ C-H stretch |
| ~2230-2210 | Strong, Sharp | -C≡N (nitrile) stretch |
| ~1600-1400 | Medium-Strong | Aromatic C=C and C=N ring stretches |
| ~1375 | Medium | -CH₃ in-plane bending |
| ~800-700 | Strong | C-Cl stretch |
Expertise & Experience: The strong, sharp peak around 2220 cm⁻¹ is a highly diagnostic feature for the presence of a nitrile group. The series of bands in the 1600-1400 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.[7] The position of the C-Cl stretching vibration can be influenced by the overall electronic structure of the molecule.
Experimental Protocol: FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling method for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit to subtract atmospheric and instrumental contributions.[5]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the table above.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Mass Spectral Data (Electron Ionization - EI)
Under Electron Ionization (EI) conditions, this compound will produce a molecular ion (M⁺) and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 153/155 | High | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |
| 118 | Medium | [M - Cl]⁺ |
| 91 | Medium | [M - Cl - HCN]⁺ |
Expertise & Experience: The most crucial observation in the mass spectrum is the isotopic pattern of the molecular ion. The presence of a chlorine atom will result in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides definitive evidence for the presence of one chlorine atom in the molecule. The fragmentation is influenced by the stability of the pyrimidine ring, which often remains intact in many fragment ions.[1]
Experimental Protocol: GC-MS (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is a standard method for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.
-
-
MS Detection (EI):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Ionization Method: Electron Ionization (EI).[1]
-
Electron Energy: Typically set to 70 eV to induce reproducible fragmentation.[1]
-
Ion Source Temperature: Maintained at approximately 200-250 °C.[1]
-
Scan Range: Set an appropriate m/z range to include the expected molecular ion (e.g., m/z 40-200).
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the GC peak of the compound.
-
Identify the molecular ion and confirm the isotopic pattern for chlorine.
-
Propose structures for the major fragment ions to further support the compound's identity.
-
Fragmentation Pathway Visualization
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. Each technique offers complementary information that, when synthesized, validates the structure with a high degree of confidence. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups (nitrile, C-Cl, aromatic ring), and the mass spectrum establishes the molecular weight and elemental composition (specifically the presence of chlorine). This technical guide serves as a foundational resource for scientists, enabling the reliable identification and quality control of this important pyrimidine derivative in research and development settings.
References
- Vertex AI Search.
- Benchchem.
- Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(01), 275-278.
- González, L., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. The Journal of Physical Chemistry Letters.
- ChemicalBook. 2-AMino-4-chloro-6-MethylpyriMidine-5-carbonitrile(99586-66-0) 1H NMR.
- ResearchGate. Synthesis and studies of some substituted pyrimidines | Request PDF.
- PubChem. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810.
- ChemScene. This compound | 16858-56-3.
- Yadav, B. S. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine.
- SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
- PubChemLite. This compound (C6H4ClN3).
- Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5.
- Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(3), 433-442.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 0-0.
- Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.
- SpectraBase. 2-Chloro-4-pyrimidinecarbonitrile - Optional[FTIR] - Spectrum.
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Benchchem. A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- MDPI.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-methylpyrimidine-4-carbonitrile, a key heterocyclic intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is to move beyond a simple data sheet and offer an in-depth perspective grounded in both theoretical principles and practical laboratory considerations. We will deconstruct the molecule's structure to predict its spectral features, outline a robust experimental protocol for data acquisition, and establish a framework for interpreting the resulting spectrum. This document is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and purity assessment.
Introduction: The Significance of this compound
This compound is a polysubstituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents.[1] The specific arrangement of its substituents—a chloro group, a methyl group, and a carbonitrile moiety—creates a unique electronic environment and provides multiple reaction sites for further chemical modification.
Accurate and unambiguous characterization of this molecule is paramount for its use in complex synthetic pathways. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering precise information on the molecular structure, proton environments, and sample purity.[2] This guide will serve as a definitive resource for understanding and obtaining a high-quality ¹H NMR spectrum of this compound.
Foundational Principles for Spectral Interpretation
To accurately interpret the ¹H NMR spectrum, we must consider three core principles: chemical shift (δ), integration, and spin-spin coupling.
-
Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like chloro and cyano) decrease the electron density around a nearby proton, "deshielding" it from the applied magnetic field and shifting its signal to a higher ppm value (downfield). Conversely, electron-donating groups increase shielding and move the signal to a lower ppm value (upfield).[3]
-
Integration : The area under each NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (Splitting) : Protons on adjacent atoms can influence each other's magnetic environment, causing their signals to split into multiple peaks (multiplets). The pattern of splitting provides information about the number of neighboring protons. However, if a proton has no adjacent, non-equivalent protons, its signal will appear as a singlet.
Predicted ¹H NMR Spectrum of this compound
A logical analysis of the molecule's structure allows for a robust prediction of its ¹H NMR spectrum.
Molecular Structure and Proton Environments
The structure of this compound contains two distinct sets of protons that are not chemically equivalent.
-
The Methyl Protons (Hα) : Three protons belonging to the methyl group at position 6.
-
The Pyrimidine Ring Proton (H5) : A single proton attached to carbon 5 of the pyrimidine ring.
These distinct electronic environments will give rise to two separate signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound highlighting the two unique proton environments: H5 (blue) and Hα (green).
Prediction of Chemical Shifts
-
Pyrimidine Ring Proton (H5) : This proton is attached to an sp²-hybridized carbon within an aromatic, electron-deficient pyrimidine ring. The two ring nitrogens significantly deshield the ring protons compared to benzene.[4] Furthermore, H5 is positioned adjacent to the strongly electron-withdrawing carbonitrile (-C≡N) group at C4. This powerful inductive and anisotropic effect will shift the H5 signal significantly downfield. Based on data for substituted pyrimidines, this proton is expected to appear in the aromatic region, likely between δ 7.8 – 8.2 ppm .[2]
-
Methyl Protons (Hα) : These protons are on a methyl group attached to the C6 position of the pyrimidine ring. While methyl groups are typically found further upfield, attachment to an aromatic system shifts them downfield to the benzylic region (δ 2.2–3.0 ppm). The combined electron-withdrawing nature of the two ring nitrogens and the chloro-substituent will deshield these protons further. Therefore, a chemical shift in the range of δ 2.7 – 2.9 ppm is predicted.[5]
Prediction of Spin-Spin Coupling
-
The H5 proton has no protons on adjacent carbons (C4 and C6 are fully substituted). Therefore, no coupling will occur, and its signal will appear as a singlet (s) .
-
The three protons of the methyl group (Hα) are equivalent and have no neighboring protons to couple with. This signal will also appear as a singlet (s) .
Prediction of Integration
The ratio of the number of protons for H5 to Hα is 1:3. The integrated area of the signal for Hα will be three times greater than the integrated area of the signal for H5.
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H5 | 7.8 – 8.2 | Singlet (s) | 1H |
| Hα (CH₃) | 2.7 – 2.9 | Singlet (s) | 3H |
Experimental Protocol for Spectrum Acquisition
This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum. The key to trustworthiness is the inclusion of an internal standard and adherence to best practices for sample preparation and instrument setup.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
Tetramethylsilane (TMS) (or use solvent with pre-added TMS)
-
High-precision 5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Step-by-Step Sample Preparation
Rationale : The choice of solvent is critical. CDCl₃ is a common, non-polar solvent suitable for many organic compounds. If solubility is an issue, the more polar DMSO-d₆ is an excellent alternative. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[6]
-
Weighing the Sample : Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Solvent Addition : Using a clean Pasteur pipette, add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial.
-
Dissolution : Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, particulate-free solution is required to ensure spectral quality.
-
Transfer to NMR Tube : Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector region of the NMR probe (typically ~4 cm).
-
Final Check : Inspect the sample for any suspended particles or immiscible layers. The quality of the final spectrum is highly dependent on the quality of the prepared sample.
NMR Spectrometer Setup and Data Acquisition
Rationale : The following parameters are typical for a 400 MHz spectrometer and are designed to provide excellent resolution and signal-to-noise in a reasonable amount of time.
-
Spectrometer : 400 MHz (or higher) NMR Spectrometer
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for sharp, well-defined peaks.
-
Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS) : 8 to 16 scans. This is usually sufficient for a sample of this concentration.
-
Receiver Gain (RG) : Use an automated receiver gain setting to optimize signal detection without overloading the receiver.
-
Acquisition Time (AQ) : ~2-4 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1) : 2-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate integration.
-
Data Processing
-
Fourier Transform (FT) : The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum using a Fourier Transform.
-
Phase Correction : Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.
-
Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.
-
Referencing : Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm. If using the residual solvent peak, reference the CDCl₃ signal to δ 7.26 ppm or the DMSO-d₅ signal to δ 2.50 ppm.[6]
-
Integration : Define the integral regions for each signal. Set the integral of one of the signals (e.g., the singlet for H5) to a value of 1.0. The other integrals should scale accordingly, validating the 1:3 proton ratio.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, displaying two distinct singlets with an integration ratio of 1:3. The downfield singlet corresponds to the aromatic proton at the H5 position, while the upfield singlet represents the three protons of the methyl group at C6. This predictable pattern makes ¹H NMR an exceptionally reliable tool for confirming the identity, structure, and purity of this important chemical intermediate. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret high-quality spectral data, ensuring the integrity of their subsequent scientific endeavors.
References
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2-Chloro-6-methylpyrimidine-4-carbonitrile
This guide provides a comprehensive technical overview for the structural elucidation of 2-chloro-6-methylpyrimidine-4-carbonitrile using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data report to offer an in-depth analysis of the underlying principles, predictive methodologies, and advanced spectroscopic techniques required for unambiguous spectral assignment. We will explore the nuanced effects of substituents on the pyrimidine core, detail a robust experimental protocol, and illustrate how modern NMR experiments provide definitive structural confirmation.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the nucleus of essential biomolecules like the nucleobases cytosine, thymine, and uracil. Its derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical reactivity and diverse biological activities. This compound is a polysubstituted pyrimidine, a class of molecules that serves as a valuable building block for the synthesis of more complex chemical entities.
Accurate structural characterization is paramount to understanding the properties and reactivity of such intermediates. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure generates a distinct signal, and its chemical shift (δ) is exquisitely sensitive to its local electronic environment. This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing a framework for its prediction, acquisition, and interpretation.
Theoretical Framework: Substituent Effects on the Pyrimidine Ring
The chemical shifts of the carbon atoms in the pyrimidine ring are governed by the inherent aromaticity of the heterocycle and, more significantly, by the electronic influence of its substituents. The parent pyrimidine molecule displays three signals: C-2 (~157.4 ppm), C-4/6 (~156.5 ppm), and C-5 (~121.7 ppm)[1]. The presence of chloro, methyl, and nitrile groups on the 2-, 6-, and 4-positions, respectively, dramatically alters this landscape. Understanding these substituent-induced chemical shifts (SCS) is key to predicting the spectrum.[2][3]
For clarity, the carbon atoms of the target molecule are numbered as follows:
Caption: Numbering scheme for this compound.
-
Chlorine at C-2: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M) through its lone pairs. For the ipso-carbon (C-2), the net effect is typically deshielding, though less pronounced than might be expected due to the opposing +M effect. It will strongly influence the adjacent C-6 and the distant C-4 and C-5 carbons.
-
Methyl Group at C-6: The methyl group is a weak electron-donating group (+I effect). It will cause a noticeable deshielding of the ipso-carbon (C-6) and a slight shielding (upfield shift) of the adjacent C-5 and nitrogen N1, which in turn influences C-2.
-
Nitrile Group at C-4: The cyano group is a powerful electron-withdrawing substituent through both induction (-I) and resonance (-M). It also possesses a significant magnetic anisotropy. This results in a strong deshielding of the ipso-carbon (C-4) and significantly deshields the para-positioned C-2. The nitrile carbon (C-8) itself will appear in the characteristic region for nitriles.
The interplay of these electronic effects creates a unique chemical shift pattern that allows for the assignment of each carbon signal.
Predicted ¹³C NMR Spectrum and Signal Assignment
By synthesizing data from related substituted pyrimidines and applying the principles of substituent additivity, we can predict the approximate chemical shifts for this compound.[2][4][5][6][7] It is crucial to recognize that these are estimates; the actual experimental values will be influenced by the solvent and sample concentration.
The molecule possesses six chemically non-equivalent carbon atoms, and therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Atom | Predicted δ (ppm) | Rationale for Assignment |
| C-6 | ~172 | Ipso-carbon attached to the methyl group. Deshielded by the adjacent electronegative nitrogen (N1) and the inductive effect of the methyl group. |
| C-2 | ~163 | Ipso-carbon attached to chlorine. Strongly deshielded by two adjacent nitrogens and the chlorine substituent. |
| C-4 | ~160 | Ipso-carbon to the nitrile group. Deshielded by the adjacent nitrogen (N3) and the strong electron-withdrawing nature of the -CN group. |
| C-5 | ~119 | The only CH carbon in the ring. Expected to be the most shielded ring carbon, being beta to the methyl and chloro groups and meta to the nitrile. |
| -CN (C-8) | ~116 | Characteristic chemical shift for a nitrile carbon. |
| -CH₃ (C-7) | ~24 | Typical chemical shift for a methyl group attached to an sp² carbon in an aromatic system. |
A Validated Experimental Protocol for Spectrum Acquisition
Achieving high-quality, reproducible ¹³C NMR data necessitates a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of this compound.
Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
Part A: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[8] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.
-
Concentration: Prepare a solution by dissolving 10-20 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.0 ppm). Most high-quality deuterated solvents are supplied with TMS already added. If not, a small drop can be added.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Part B: NMR Spectrometer Setup and Acquisition
-
Instrumentation: The experiment should be run on a Fourier Transform NMR spectrometer with a typical ¹³C operating frequency of 100 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically 0 to 220 ppm.[9]
-
Number of Scans (NS): Due to the low natural abundance (1.1%) of ¹³C, a significant number of scans are required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds. Causality: Quaternary carbons (C-2, C-4, C-6, C-8) have longer spin-lattice relaxation times (T₁). A sufficient delay is crucial to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated or lost.
-
Part C: Data Processing
-
Fourier Transformation (FT): Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Correction: Perform manual phase correction and automatic baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm or, if TMS is absent, by referencing the solvent's residual peak (e.g., CDCl₃ at 77.16 ppm).
Definitive Signal Assignment with Advanced NMR Techniques
While predictions based on substituent effects are powerful, unambiguous assignment requires advanced experiments that correlate carbons with protons.
Caption: Logic flow for unambiguous signal assignment using advanced NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a critical first step for sorting carbon types.[9]
-
A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals (absent in this molecule) as negative peaks. Quaternary carbons are invisible.
-
Expected Result: The signals for C-5 and C-7 (-CH₃) will be positive. The signals for C-2, C-4, C-6, and C-8 (-CN) will be absent. This immediately confirms the identity of the quaternary carbons as a group and the protonated carbons as another.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps each carbon signal to the signal of the proton(s) directly attached to it.
-
Expected Result: A cross-peak will definitively connect the ¹³C signal for C-5 to the ¹H signal of H-5. A second cross-peak will connect the ¹³C signal of the methyl carbon (C-7) to the ¹H signal of the methyl protons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between carbons and protons that are separated by two or three bonds. It is the key to assigning the quaternary carbons.
-
Expected Correlations:
-
From Methyl Protons (H-7): Expect to see cross-peaks to C-6 (²J), C-5 (³J), and potentially N1-adjacent C-2 (⁴J, weaker). The strong correlation to C-6 confirms its assignment.
-
From H-5 Proton: Expect cross-peaks to C-4 (²J), C-6 (²J), the nitrile carbon C-8 (³J), and the methyl carbon C-7 (³J). These correlations will allow for the definitive assignment of C-4 and C-6. The remaining unassigned quaternary carbon in the aromatic region would be C-2.
-
-
Conclusion
The structural elucidation of this compound by ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of substituent effects and validated by advanced, multi-dimensional experiments. A standard proton-decoupled spectrum provides the initial data, revealing six distinct carbon environments. A predictive analysis based on the known electronic influences of the chloro, methyl, and nitrile groups allows for a preliminary assignment of these signals. However, for absolute scientific integrity, this hypothesis must be tested. The application of DEPT, HSQC, and HMBC experiments provides the necessary empirical evidence, creating a network of correlations that locks in the assignment of every carbon atom, including the challenging quaternary centers. This integrated approach, combining theoretical prediction with rigorous experimental verification, represents the gold standard for structural characterization in chemical research and development.
References
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Krygowski, T. M., & Anulewicz, R. (2001).
- Galiazzo, G., & Gussoni, A. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Organic Magnetic Resonance.
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine. Wiley.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Institutes of Health.
- SpectraBase. (n.d.). 2-Cyanopyrimidine. Wiley.
- SpectraBase. (n.d.). 4-Methylpyrimidine. Wiley.
- Medina-Franco, J. L., et al. (2021). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product ¹³C NMR Dereplication.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles).
- Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University Chemistry Department.
- University of Calcutta. (n.d.). ¹³C NMR spectroscopy. Department of Chemistry, University of Calcutta.
Sources
- 1. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Methylpyrimidine(3438-46-8) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Cyanopyridine(100-70-9) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bhu.ac.in [bhu.ac.in]
A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-methylpyrimidine-4-carbonitrile in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
2-Chloro-6-methylpyrimidine-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a versatile scaffold for the synthesis of a wide array of potential therapeutic agents. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle.[3] Understanding the solubility profile of a lead compound like this compound is paramount for successful downstream applications, including reaction optimization, purification, formulation, and in-vitro/in-vivo screening.[2][3]
This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and offer insights into the interpretation of the resulting data.
Understanding the Physicochemical Landscape
The solubility of a compound is dictated by a delicate interplay of intermolecular forces between the solute (this compound) and the solvent. Key molecular features of this compound that influence its solubility include the presence of a polar pyrimidine ring with nitrogen atoms capable of hydrogen bonding, a lipophilic methyl group, and a polar carbonitrile group. The chlorine atom also contributes to the molecule's overall polarity and electronic properties.
Generally, pyrimidine and its derivatives are soluble in many organic solvents.[1] The solubility of these compounds is influenced by factors such as temperature and pH.[1] For instance, the solubility of pyrimidine derivatives in methanol has been shown to increase with temperature.[4] Lipophilicity is another crucial parameter that links solubility with membrane permeability and overall drug suitability.[2]
Systematic Evaluation of Solubility: An Experimental Workflow
A systematic approach to determining the solubility of this compound is essential for generating reliable and reproducible data. The following workflow outlines the key stages of this process.
Figure 1: A generalized workflow for the systematic determination of solubility.
Detailed Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic or equilibrium solubility of a compound. This method establishes the true equilibrium solubility where an excess of the solid material is equilibrated with a solvent over an extended period.[3]
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethyl acetate, dichloromethane) of analytical grade
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. A visual excess of solid should remain to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly and place them in an orbital shaker within a temperature-controlled incubator set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and determine the concentration of the dissolved compound in the supernatant. This concentration represents the thermodynamic solubility.[3]
-
Data Presentation and Interpretation
The quantitative solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
| Organic Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL at 25°C) | Observations |
| Methanol | 32.7 | 5.1 | Experimental Data | |
| Ethanol | 24.5 | 4.3 | Experimental Data | |
| Acetonitrile | 37.5 | 5.8 | Experimental Data | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Data | |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Experimental Data | |
| Ethyl Acetate | 6.0 | 4.4 | Experimental Data | |
| Dichloromethane | 9.1 | 3.1 | Experimental Data | |
| Other Solvents | Data | Data | Experimental Data |
Interpreting the Results:
The solubility data should be analyzed in the context of solvent properties. A logical relationship between solvent polarity and the solubility of this compound can be visualized as follows:
Figure 2: Relationship between solute and solvent properties influencing solubility.
Safety Considerations
Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[5][6][7][8] This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] All experimental work should be conducted in a well-ventilated fume hood.[8]
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is a cornerstone for its successful application in drug discovery and development. The experimental framework and protocols outlined in this guide provide a systematic and reliable approach for generating this critical data. By correlating the empirical solubility data with the physicochemical properties of both the solute and the solvents, researchers can make informed decisions regarding reaction conditions, purification strategies, and formulation development, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.
References
- BenchChem. Solubility and stability testing of novel pyrimidine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGidc7uB-Ek7BoDkxpNYNtKALde6q2UEA-75KFyDNeq4wf9OCSreTzgMurbKSC4lWybMCIeFcAd-VJxtkhIHqY8nN0Hwj6KD5A88jUpwwa4B0IlzTQo4ISu2uhqNslxSpWx92gSwougNrYrjjd8pl0OWKiqmzyp7f9I9NAsx5NtKCYWsNG67QtB_iknEzJFN6ALuPMtEIf45Itw-rHM]
- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8ysNTt-bvF7-uvieVmoaTIzxPQhzfrAcavwHKUmumgUjpD95J0npKZBstskXPs4k-Y3F6mlUtIyooc-PcLKkmEQG4EavHjN0y4_RRVk6ouoazrbm2vEfoKyK_nUvPdRwvpmL_B_G0IRYIheCZ0x7ZqIVfiZo_AY2F]
- National Institutes of Health. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQfFbx1hz4F5MxXHeRXOy_mT0y41zMeIvxqhK08NWH0kNz6FqtTNpFSMuNw1bryKxIdcaVxYz_7C1qiGi_GlSi5KffjFen3OraDtSgaAmp5XA_fXyEHVCEfUumfaZiiSIcGjfO1tGwTs2xs9A=]
- Solubility of Things. Pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESj16GZp9r93V6AqsZqKIahlBDsPqF6afFuqt5caaZrof6fi8bJX4M1-nyH43ruDVYA7x4SuSanBGZepus0nzqyz436CrQyQ-qHQ4afOhnwbr87Di2byxy4j_scla67vX96dR9dOEuWw==]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW_qnmlbP0ZDOicTavhYWa1lryTTkFSMR4rUsdCpuQyui7ubrFV-sugsbfsjSALW67v7WwK6PGHbh3ZJkJ3m9prb1Dz_ccwKCpoNMbB4sDmtkfPmpVwvkQ8ifkoSfnOR6CthW1LaY2-W2JtdGo]
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTiWRf-ysXTztsegvzlqqbcw5U6wzPIWOI_aUxYOxa2PYCjUE3U1EYyj1wQZnvAmQV34OBlt11Wmocm4kgtGzW-BhKwOLsyiFfBGRL9jizR2zyRVDjdKn8aepx45j8lKmTugQ=]
- Guidechem. 2-Chloro-6-Methyl-4-Pyrimidinecarbonyl Chloride (cas 306960-81-6) SDS/MSDS download. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM-UkfuSi9Rh85-Jk8rzMVVc4-GwND9XO6vintkHF7bvU6meaq-Sj_RykhWNUNYWDjayVocZJwDyzFvGwC0-ELJAPSnarMBVJEZ3MbTMl4HepaZlTPk6wiW-f3R5mN8scurlHdfqi1qG-e]
- PubChem. 2-Chloro-6-methylpyrimidin-4-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ3U2zeIns9GVGrbyjEwBgdF_5gLBp6n06h0U8qJt2i94tcjuslG9ljwylqJK6oVJobO3ErOYMbTZtTO7v_bgUTVuwq7Ot8tye4O-yw8epPRQH2r4psNUG63zbsCd-iUlHvnpceR__8k9m-YttQyrQNnOJJCMdcdknYiZhqNP3uJCQweNDruk=]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIKupGeT91fjGaW8B6jt3zcCihcTGXgcxV1HmmQWUINIZL-qI-sAPVdRqFh9U2NM9112cJqW7TbJiatm-sHCyLahFlRYe4Q0vNYoYV_tqr6kySa9zK4r0O9o9tnLf60Bstj4FMmYDLnG9u6Ulu3JClaXkNCQRSSclk90PN5G3FE8YXMshIgUktv8Aexg8NnyEzymycCmjuXRxRIBRipQbu8NMlvYlx5Kjyyzn_ytFOoRTMhqqeKdxJNICDzW70Y-KAE5Ns24sHRYewdQeIckN7nuhiayKn]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.
- Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine 97. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG36oZcKlaDdqQVIBaVhs-z3q1zlGPSFMU0OsR9Me2A6hCHcgaUlmh8U4bFxRfQc_6_4OGfzDg64XrIOesOFX7v8s8i5pBkb8K3PjQ-glQMEnz4vHvR6jChIIU2IU-G9gbYTYYzvB7Pg3UXvSybZQWta8DQYQ==]
- Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine 97. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbWmX26NlslPvK2lMzdRfS0WYWrMyvhF4RS7VxaqmJbq61EuJUbxxys0XdkarqXqSGMWlL-bRVnOIbREHpZS1HXt5eKgFbdQFi-o3LQh3Gu8vliqaIKQQWftGkAd0I7ozkV7Aminhlz2DJt2QXXEd1pewVvw==]
- AK Scientific, Inc. 4-Chloro-6-methylpyrimidine-5-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4MV80BbFHXuvRg4hCsvIe4NPMFYlmgC57WvPyCJQP8R4h8e2dUmAj6dYezkaYyPSsbMJXi5xRLy1uHQRR7ltgZA2dY59cP-Of91Kq54HScrvxpwvx4yrlTe9Xwo-K6g==]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.nl [fishersci.nl]
- 8. aksci.com [aksci.com]
- 9. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Pyrimidine Carbonitrile Derivatives
Abstract
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] The addition of a carbonitrile group to this privileged structure gives rise to pyrimidine carbonitrile derivatives, a class of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive exploration of the crystal structure of these derivatives, offering insights into their synthesis, solid-state characterization, and the supramolecular architectures that dictate their physicochemical properties. Understanding the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions is paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and specificity.[5] This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols.
Introduction: The Significance of Pyrimidine Carbonitriles in Drug Discovery
Pyrimidine derivatives are at the forefront of modern medicinal chemistry, with numerous approved drugs and clinical candidates built upon this heterocyclic core.[1][2][5] The introduction of a carbonitrile (-C≡N) moiety at the 5-position of the pyrimidine ring has proven to be a particularly fruitful strategy in the quest for new therapeutic agents.[3][6][7] This is due to the unique electronic properties of the nitrile group, which can act as a hydrogen bond acceptor and participate in other non-covalent interactions, thereby influencing molecular conformation and binding affinity to biological targets.[8]
Pyrimidine-5-carbonitrile derivatives have demonstrated remarkable potential as inhibitors of various enzymes implicated in disease pathogenesis, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and dual PI3K/mTOR kinases.[3][4][7][9] For instance, certain derivatives have shown potent anticancer activity against a range of human cancer cell lines.[3][6] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the specific interactions they form with their target proteins.[10][11] Therefore, a thorough understanding of their crystal structure is not merely an academic exercise but a critical component of the drug discovery and development process.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. For pyrimidine carbonitrile derivatives, SC-XRD is indispensable for:
-
Confirming Molecular Structure: Unambiguously verifying the chemical connectivity and stereochemistry of newly synthesized compounds.
-
Analyzing Conformation: Determining the preferred spatial orientation of substituents on the pyrimidine ring, which is crucial for understanding structure-activity relationships (SAR).
-
Mapping Intermolecular Interactions: Identifying and characterizing the non-covalent forces, such as hydrogen bonds and π-π stacking, that dictate the crystal packing and influence physicochemical properties like solubility and stability.[8][12][13][14]
-
Guiding Drug Design: Providing a detailed structural blueprint that can be used in computational modeling and docking studies to design more potent and selective inhibitors.[11][15]
The Cambridge Structural Database (CSD) serves as the world's repository for small-molecule crystal structures and is an invaluable resource for researchers in this field.[16][17][18]
Experimental Workflow: From Synthesis to Crystal Structure Determination
The journey from a novel pyrimidine carbonitrile derivative to its fully characterized crystal structure involves a series of meticulous experimental steps. The following protocol outlines a typical workflow, emphasizing the causality behind each procedural choice.
Synthesis and Purification
The synthesis of pyrimidine-5-carbonitrile derivatives is often achieved through multicomponent reactions, such as the Biginelli reaction or variations thereof.[7][15][19] These one-pot syntheses offer an efficient and atom-economical route to a diverse library of compounds.[19]
A General Synthetic Protocol: A common approach involves the condensation of an aldehyde, a β-ketoester or malononitrile, and a urea or thiourea derivative.[20]
-
Step 1: Reaction Setup: A mixture of the aldehyde (1 mmol), malononitrile (1.2 mmol), and urea/thiourea (1.8 mmol) is combined in a round-bottom flask.[20]
-
Step 2: Catalysis and Reaction Conditions: A catalyst, such as a Brønsted solid acid, may be added to facilitate the reaction.[20] The reaction can be performed under solvent-free conditions at elevated temperatures (e.g., 80 °C) or utilizing microwave or ultrasound irradiation to enhance reaction rates.[20][21]
-
Step 3: Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC).[20] Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or another suitable solvent.[20]
-
Step 4: Purification and Crystallization: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, dimethylformamide) to obtain high-purity material suitable for single-crystal growth.[15][20]
Single Crystal Growth: The Art and Science
Obtaining high-quality single crystals is often the most challenging step in the process. The choice of solvent and crystallization technique is critical and may require significant empirical optimization.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Data Collection and Processing:
-
A single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
The collected data is processed to determine the unit cell parameters and space group of the crystal.
Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
Structural Insights: Common Motifs and Intermolecular Interactions
The analysis of a large number of pyrimidine carbonitrile crystal structures reveals several recurring structural motifs and a rich variety of intermolecular interactions that govern their solid-state architecture.
Molecular Conformation
The planarity of the pyrimidine ring is a key feature, although substituents can introduce some degree of puckering. The orientation of aryl substituents at the 2, 4, and 6 positions is of particular interest, as the dihedral angles between the pyrimidine and aryl rings can significantly impact molecular packing and biological activity.
Hydrogen Bonding: The Master Architect
Hydrogen bonds are the most prevalent and influential intermolecular interactions in the crystal structures of pyrimidine carbonitrile derivatives.[13][14] The presence of multiple hydrogen bond donors (e.g., amino groups) and acceptors (e.g., pyrimidine nitrogen atoms, the nitrile nitrogen, and carbonyl groups) allows for the formation of robust and predictable supramolecular synthons.[12][14]
Common hydrogen bonding patterns include:
-
N-H···N interactions: These are frequently observed, with the amino groups forming hydrogen bonds with the pyrimidine ring nitrogen atoms or the nitrile nitrogen atom of neighboring molecules.[8][22] This often leads to the formation of dimers, chains, or more complex networks.
-
N-H···O interactions: When carbonyl or other oxygen-containing functional groups are present, N-H···O hydrogen bonds play a significant role in the crystal packing.[12][13]
-
C-H···N and C-H···O interactions: While weaker than conventional hydrogen bonds, these interactions are also important in stabilizing the crystal structure.[8]
π-π Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings and any aryl substituents are common.[8][14] These interactions, along with other weaker forces like van der Waals interactions, contribute to the overall stability of the crystal lattice.
Structure-Activity Relationships: From Crystal Packing to Biological Function
The detailed structural information obtained from crystallographic studies is invaluable for understanding the structure-activity relationships of pyrimidine carbonitrile derivatives.[1][5][10] By correlating specific structural features with biological activity, researchers can make informed decisions in the design of new and improved drug candidates.
For example, the conformation of a molecule in the solid state can provide insights into its likely binding mode at a protein's active site.[11][15] Furthermore, the identification of key hydrogen bonding motifs in the crystal structure can suggest which functional groups are crucial for target recognition and binding.
Visualization of Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.
Caption: A diagram showing the major types of intermolecular interactions that stabilize the crystal structures of pyrimidine carbonitrile derivatives.
Conclusion and Future Perspectives
The study of the crystal structure of pyrimidine carbonitrile derivatives is a vibrant and essential area of research in medicinal chemistry. The insights gained from single-crystal X-ray diffraction provide a solid foundation for understanding the physicochemical properties of these compounds and for designing new molecules with enhanced therapeutic potential. As our understanding of the principles of crystal engineering and supramolecular chemistry deepens, we can expect to see the development of even more sophisticated strategies for controlling the solid-state properties of these important pharmaceutical building blocks. [23][24]The continued application of crystallographic techniques, in conjunction with computational modeling and biological evaluation, will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs.
References
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. URL
- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. URL
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. URL
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. URL
- Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. NIH. URL
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. URL
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central. URL
- X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed. URL
- Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. URL
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. PubMed. URL
- The Persistence of Hydrogen Bonds in Pyrimidinones:
- Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfon
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem. URL
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. URL
- Synthesis, Fluorescence Properties, Molecular Docking Studies, and Analysis of the Crystalline Structure of the Novel 5-Imino-7-Aryl-5H-Thiazolo[3.2-a]Pyrimidine-6- Carbonitrile and Its Derivatives.
- (PDF) Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine and Carboxylic Acids Studied by NQR..
- Cambridge Structural D
- Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
- Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules. PMC - PubMed Central. URL
- Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. URL
- Molecular Structures and Intermolecular Hydrogen Bonding of Silyl
- Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. MDPI. URL
- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile. Benchchem. URL
- Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. PubMed. URL
- About the Cambridge Structural D
- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. PubChem. URL
- The Largest Curated Crystal Structure D
- Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity..
- A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C (RSC Publishing). URL
- Synthesis of pyrimidine 5‐carbonitrile derivatives..
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. URL
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrimidine to Pyridine - changes in H-bonding potential. Reddit. URL
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem. URL
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
- Single-Step Synthesis of Pyrimidine Deriv
- Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. URL
- CCDC 762395: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. URL
- Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. PubMed. URL
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. URL
- Electronic Supplementary Information†. The Royal Society of Chemistry. URL
- The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals. PMC - NIH. URL
- Synthesis and antibacterial properties of pyrimidine deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chlorine Atom in 2-Chloropyrimidines: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Reactivity of 2-Chloropyrimidines
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1][2] Within this class of heterocycles, 2-chloropyrimidines stand out as exceptionally versatile building blocks, primarily due to the heightened reactivity of the chlorine atom at the C2-position. This guide provides an in-depth exploration of the factors governing this reactivity and its practical application in chemical synthesis.
The core of the pyrimidine ring's reactivity lies in its π-deficient nature.[3] The presence of two electronegative nitrogen atoms at positions 1 and 3 significantly reduces the electron density of the aromatic ring, particularly at the 2-, 4-, and 6-positions.[3][4] This electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack, a characteristic that is less pronounced in carbocyclic aromatic systems like benzene. Consequently, nucleophilic aromatic substitution (SNAr) is a highly favored reaction pathway for halopyrimidines.[3][5]
The chlorine atom at the 2-position of a pyrimidine ring is flanked by two nitrogen atoms, which further enhances its electrophilicity and facilitates its displacement by a wide range of nucleophiles.[6] This inherent reactivity makes 2-chloropyrimidines highly valuable synthons for the introduction of diverse functionalities, enabling the rapid generation of compound libraries for drug discovery and other applications.[5]
The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism governing the reactivity of the chlorine atom in 2-chloropyrimidines is nucleophilic aromatic substitution (SNAr). This process is analogous to nucleophilic acyl substitution, involving a two-step addition-elimination sequence.[7]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the chlorine atom. This attack disrupts the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as the Meisenheimer complex.[8] The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the substituted pyrimidine product.
The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[8][9] For instance, 2-chloropyrimidine is estimated to be 1014–1016 times more reactive than chlorobenzene in SNAr reactions, highlighting the profound activating effect of the pyrimidine core.[10]
Caption: Generalized SNAr mechanism for 2-chloropyrimidine.
Expanding the Synthetic Toolbox: Key Reactions of 2-Chloropyrimidines
The high reactivity of the C2-chlorine atom allows for a diverse range of chemical transformations, broadly categorized into palladium-catalyzed cross-coupling reactions and direct substitutions with various nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 2-chloropyrimidines are excellent substrates for these transformations.[1]
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[11] 2-Chloropyrimidines readily participate in Suzuki coupling reactions with aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base.[12] This reaction is widely employed in the synthesis of pharmaceuticals and functional materials.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [12]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%) and the chosen solvent (e.g., a mixture of 1,4-dioxane and water).
-
Reaction Conditions: Seal the vial and heat the mixture under microwave irradiation at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 15 minutes).[13]
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 120 (MW) | 15 | 85-95 | [12] |
| Pd(dppf)Cl2 | Na2CO3 | DME | 80 | 12h | 70-90 | [1] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-chloropyrimidines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to N-aryl and N-heteroaryl amines.[14] While the high reactivity of 2-chloropyrimidines often allows for direct amination via SNAr, the Buchwald-Hartwig reaction offers a complementary and sometimes more efficient method, especially for less reactive amines or when milder conditions are required.[10][15]
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chloropyrimidine Derivative [15]
-
Reaction Setup: In a flask under a nitrogen atmosphere, combine the 2-chloropyrimidine derivative (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst and Ligand: Add the palladium precursor (e.g., dichlorobis(triphenylphosphine)palladium(II), 0.05 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol).
-
Solvent and Reaction Conditions: Add anhydrous toluene and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the product by chromatography.
Caption: Palladium-catalyzed cross-coupling reactions of 2-chloropyrimidines.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 2-Chloropyrimidines can undergo Sonogashira coupling to yield 2-alkynylpyrimidines, which are valuable intermediates in organic synthesis. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
Direct Substitution with Nucleophiles
The inherent electrophilicity of the C2-position in 2-chloropyrimidines facilitates direct displacement of the chlorine atom by a variety of nucleophiles without the need for a metal catalyst.[10][16]
Amines, both primary and secondary, readily react with 2-chloropyrimidines to form 2-aminopyrimidine derivatives.[16] The reaction often proceeds under mild conditions, sometimes even in water as a solvent, making it an environmentally friendly alternative to palladium-catalyzed methods.[16] The reactivity of the amine nucleophile plays a role, with more nucleophilic amines generally reacting faster.
Alkoxides and phenoxides are effective nucleophiles for the displacement of the chlorine atom in 2-chloropyrimidines, leading to the formation of 2-alkoxy- and 2-aryloxypyrimidines, respectively.[17] These reactions are typically carried out in the corresponding alcohol as the solvent or in an aprotic polar solvent in the presence of a base.
Thiolates are excellent nucleophiles and react rapidly with 2-chloropyrimidines to afford 2-(alkylthio)- or 2-(arylthio)pyrimidines.[17] These reactions are often performed under basic conditions to generate the thiolate anion in situ.
| Nucleophile Type | Example Nucleophile | Product | Typical Conditions | Reference |
| N-Nucleophile | Morpholine | 2-Morpholinopyrimidine | Water, KF, reflux | [18] |
| O-Nucleophile | Sodium Methoxide | 2-Methoxypyrimidine | Methanol, reflux | [17] |
| S-Nucleophile | Sodium Thiophenoxide | 2-(Phenylthio)pyrimidine | DMF, rt | [17] |
Table 2: Examples of direct nucleophilic substitution on 2-chloropyrimidines.
Regioselectivity in Polysubstituted Pyrimidines
When the pyrimidine ring bears multiple halogen substituents, the regioselectivity of nucleophilic substitution becomes a critical consideration. In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4-position.[19] This preference can be attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen.
However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.[20] For instance, in 2-MeSO2-4-chloropyrimidine, while amines react at the C4-position, alkoxides and formamide anions selectively attack the C2-position.[20] This reversal in regioselectivity is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the anionic nucleophile, which directs the attack to the adjacent C2-position.[20]
Caption: Regioselectivity in the nucleophilic substitution of 2,4-dichloropyrimidine.
Conclusion
The chlorine atom in 2-chloropyrimidines possesses a remarkable degree of reactivity, primarily driven by the electron-deficient nature of the pyrimidine ring. This inherent reactivity makes 2-chloropyrimidines invaluable precursors in organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of the underlying principles of nucleophilic aromatic substitution and the factors influencing regioselectivity is paramount for the strategic design and efficient execution of synthetic routes involving these versatile building blocks. The judicious application of both classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies provides chemists with a powerful and flexible toolkit for the construction of a vast array of functionalized pyrimidine derivatives.
References
- Vertex AI Search. (2025).
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Wikipedia. (n.d.). Pyrimidine. [Link]
- Organic Syntheses. (n.d.). 2-Chloropyrimidine. [Link]
- PubMed. (2009).
- Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- ResearchGate. (n.d.).
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
- YouTube. (2019).
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Unknown Source. (n.d.). 10. Pyrimidines.
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [Link]
- ResearchGate. (n.d.).
- NIH. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
- PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
- Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]
- Unknown Source. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Link]
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Wikipedia. (n.d.).
- NIH. (n.d.).
- ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- ResearchGate. (n.d.). Identification of nitrogen atoms in pyrimidine functional groups. [Link]
- NIH. (n.d.). 2-Chloropyrimidine. [Link]
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. [Link]
- Chemistry LibreTexts. (2023).
- ACS Publications. (n.d.). Addition and substitution reactions of chloropyrimidines with lithium reagents. [Link]
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 17. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Biological Activities and Evaluation of Pyrimidine Derivatives
Executive Summary
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, and their crucial role as kinase inhibitors. This guide is structured to provide not only theoretical knowledge but also practical, field-proven insights, including detailed experimental protocols and data interpretation to empower the rational design of next-generation pyrimidine-based therapeutics.
The Pyrimidine Core: A Foundation for Diverse Bioactivity
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance makes the pyrimidine scaffold an exceptional starting point for the design of novel therapeutic agents. The versatility of the pyrimidine ring allows for substitutions at various positions, profoundly influencing its biological activity.[2][3] This structure-activity relationship (SAR) is a central theme in the exploration of pyrimidine derivatives, where modifications can fine-tune a molecule's binding affinity, pharmacokinetic properties, and overall efficacy.[4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have demonstrated potent anticancer properties across a wide range of cancer cell lines.[5] Their mechanisms of action are diverse, often targeting key enzymes and pathways essential for cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Critical Oncogenic Pathways
A primary anticancer mechanism of pyrimidine derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways regulating growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[6] For instance, certain pyrimidine derivatives act as potent inhibitors of Aurora kinases (AURK) and Polo-like kinases (PLK), which are crucial for cell cycle regulation.[6] By acting as ATP competitive inhibitors, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells.[6] Another key target is thymidylate synthase (TS), an enzyme critical for DNA synthesis.[4] Inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), disrupting DNA replication and leading to cell death in rapidly dividing cancer cells.[4]
Signaling Pathway: Aurora Kinase Inhibition by Pyrimidine Derivatives
Caption: A typical workflow for screening pyrimidine derivatives for antiviral activity.
Experimental Protocol: In Vitro Antiviral Screening
A general protocol for the initial screening of compounds for antiviral activity involves evaluating their ability to inhibit virus replication in cell culture. [7][8] Step-by-Step Methodology:
-
Cell Culture: Plate susceptible host cells in a multi-well plate and allow them to form a confluent monolayer. [8]2. Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives.
-
Infection and Treatment: The compound can be added at different stages: pre-infection, during infection, or post-infection to investigate its mechanism of action (e.g., inhibition of entry, replication, or release). [9]For a standard replication inhibition assay, infect the cells with a known amount of virus and then add the medium containing the test compounds.
-
Incubation: Incubate the plates for a period sufficient for the virus to complete several replication cycles.
-
Assessment of Viral Inhibition: Quantify the extent of viral replication in the presence of the compound. This can be done using various methods such as:
-
Plaque Reduction Assay: For cytopathic viruses, this involves staining the cell monolayer to visualize and count viral plaques. A reduction in the number or size of plaques indicates antiviral activity.
-
Quantitative PCR (qPCR): Measure the amount of viral nucleic acid (DNA or RNA) in the cell culture supernatant or cell lysate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detect the presence of viral antigens.
-
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT) on uninfected cells treated with the same concentrations of the compound to determine its toxicity to the host cells. [7]7. Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of the host cells. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound. A higher SI value indicates greater antiviral specificity. [10]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrimidine derivatives have shown significant promise as anti-inflammatory agents by targeting key enzymes involved in the inflammatory response. [1][11]
Mechanism of Action: Inhibition of COX and LOX Enzymes
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [11][12]COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [11]5-Lipoxygenase (5-LOX) is involved in the production of leukotrienes, another class of inflammatory mediators. [12]By inhibiting these enzymes, pyrimidine derivatives can effectively reduce the production of pro-inflammatory molecules. Some derivatives exhibit selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. [11][13]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 can be evaluated using commercially available assay kits.
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute the COX-1 and COX-2 enzymes and other assay components according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives.
-
Enzyme Inhibition: In a 96-well plate, add the assay buffer, the heme, the respective COX enzyme (COX-1 or COX-2), and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate Reaction: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).
-
Detection: The activity of the COX enzyme is typically measured by detecting the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method. For example, the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 can be monitored. [13]7. Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation: Comparative COX Inhibition
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 8e | 1.837 | 2.662 | [12] |
| 7e | - | 2.833 | [12] |
| 94 | 0.007 | - | [11] |
Kinase Inhibitors: Precision Targeting in Cellular Signaling
As mentioned in the anticancer section, pyrimidine derivatives are particularly prominent as kinase inhibitors. [5][14]Their ability to be tailored to fit into the ATP-binding pocket of specific kinases makes them highly valuable in drug development.
Mechanism of Action: Competitive Inhibition of ATP Binding
Most pyrimidine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. [6]The specificity of these inhibitors is determined by the unique structural features of the ATP-binding pocket of different kinases. Structure-based drug design is often employed to optimize the interactions between the pyrimidine derivative and the target kinase, thereby enhancing potency and selectivity. [15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Luminescence-based kinase assays, such as the ADP-Glo™ assay, are widely used for screening and profiling kinase inhibitors. [16]They measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. [16] Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine inhibitor in an appropriate solvent (e.g., DMSO). [16]2. Kinase Reaction Setup: In a white, opaque 96-well plate, add the kinase, its specific substrate peptide, and the test inhibitor. Allow a brief pre-incubation period for the inhibitor to bind to the kinase. [16]3. Initiate Kinase Reaction: Start the reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). [16]4. ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature. [16] * Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate at room temperature. [16]5. Data Acquisition: Measure the luminescence of each well using a plate reader. [16]6. Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [16]
-
Data Presentation: Comparative Kinase Inhibition
| Compound | Kinase Target | IC50 (µM) | Reference |
| Alisertib (MLN8237) | AURKA | 0.0012 | [6] |
| Barasertib (AZD1152) | AURKB | 0.00037 | [6] |
| BI2536 | PLK | 0.00083 | [6] |
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the power of this privileged structure in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of next-generation pyrimidine-based drugs with enhanced potency, selectivity, and safety profiles. The experimental protocols and data presented in this guide provide a robust framework for researchers to effectively screen, evaluate, and optimize new pyrimidine derivatives, accelerating their journey from the laboratory to the clinic.
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry. [Link]
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- Kumar, D., & Singh, J. (2017).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. (n.d.). PubMed. [Link]
- Review on Antimicrobial Activity of Pyrimidine. (n.d.).
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Research Square.
- 7 steps for screening antiviral drugs. (2024). DIFF Biotech. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. [Link]
- Techniques for screening antiviral drugs. (2024). DIFF Biotech. [Link]
- Antiviral Drug Screening. (n.d.). Virology Research Services. [Link]
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. [Link]
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
- In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.).
- In silico virtual screening approaches for anti-viral drug discovery. (n.d.). PubMed Central. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (n.d.).
- New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. (2024). ACS Omega. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PubMed. [Link]
- In vitro methods for testing antiviral drugs. (n.d.). PubMed Central. [Link]
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PubMed Central. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
- Screening models for inflamm
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (n.d.).
- Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. (2012). Lirias - KU Leuven.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Frontiers in Chemistry.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. [Link]
- Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. (n.d.). PubMed Central. [Link]
- (PDF) Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. (n.d.).
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology.
- Can anyone suggest a protocol for a kinase assay? (2015).
- Investigational drugs with dual activity against HBV and HIV (Review). (n.d.). PubMed Central. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 8. Techniques for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocols: Strategic Synthesis of 2-Substituted Pyrimidine Derivatives from 2-Chloro-6-methylpyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of robust and versatile synthetic methodologies for the functionalization of 2-Chloro-6-methylpyrimidine-4-carbonitrile. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for other aromatic systems.[1][2][3][4] The strategic placement of diverse substituents at the 2-position of the pyrimidine ring is a key tactic in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.[5]
This document details two primary synthetic avenues for derivatization: direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Each section explains the underlying chemical principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Expertise & Rationale
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is further amplified by the electron-withdrawing nitrile group at the C4 position, making the C2-chloro substituent highly susceptible to displacement by a wide range of nucleophiles.[6][7] SNAr is often the most direct and atom-economical method for introducing amines, alkoxides, and thiolates. The reaction proceeds via a high-energy Meisenheimer intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of this intermediate.[8] This method is favored for its operational simplicity, often requiring no specialized metal catalysts.[9]
General Workflow for SNAr
Caption: General workflow for SNAr reactions.
Protocol 1A: Synthesis of 2-Amino-6-methylpyrimidine-4-carbonitrile Derivatives
This protocol describes the reaction with primary or secondary amines. The choice of base and solvent is critical; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct.
-
Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Solvent Addition : Add an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Amine Addition : Add the desired primary or secondary amine (1.1-1.2 equiv).
-
Base Addition : Add triethylamine (1.5 equiv) dropwise to the stirred solution.
-
Reaction : Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[10][11]
-
Work-up : Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 1B: Synthesis of 2-Alkoxy-6-methylpyrimidine-4-carbonitrile Derivatives
This protocol requires the in situ formation of a more potent alkoxide nucleophile using a strong base like sodium hydride (NaH).
-
Alkoxide Formation : In a separate flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous THF.
-
Alcohol Addition : Cool the NaH suspension to 0 °C and add the desired alcohol (1.1 equiv) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Pyrimidine Addition : In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Reaction : Transfer the pyrimidine solution to the alkoxide solution via cannula at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up : Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification : Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Typical Yield |
| Benzylamine | Et₃N | DMF | 60 | >85% |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | >90% |
| Ethanol | NaH | THF | 25 | >80% |
| Thiophenol | K₂CO₃ | DMF | 25 | >90% |
| Table 1: Representative conditions for SNAr reactions. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Expertise & Rationale
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.[12] This allows for the late-stage diversification of complex molecules. For this compound, these methods provide access to derivatives that are inaccessible via SNAr, such as 2-aryl, 2-vinyl, and 2-alkynyl pyrimidines. The general catalytic cycle involves oxidative addition of the chloropyrimidine to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds by coupling the chloropyrimidine with an organoboron reagent (boronic acid or ester).[1][13] Its advantages include the commercial availability of a vast array of boronic acids and the generally mild reaction conditions. Microwave-assisted protocols can significantly shorten reaction times.[14][15]
Workflow for Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. youtube.com [youtube.com]
- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-methylpyrimidine-4-carbonitrile
Introduction: The Strategic Importance of 2-Aryl-6-methylpyrimidine-4-carbonitriles in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] Substituted pyrimidines are integral to drugs targeting a wide array of diseases, including cancer, infectious diseases, and metabolic disorders.[2][3] The specific subclass of 2-aryl-6-methylpyrimidine-4-carbonitriles are of significant interest to researchers and drug development professionals. The introduction of an aryl group at the 2-position of the pyrimidine ring via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to modern drug design.[4][5]
2-Chloro-6-methylpyrimidine-4-carbonitrile serves as a highly valuable and versatile building block for accessing these crucial molecular architectures. Its chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl and carbonitrile functionalities offer additional points for molecular recognition and tuning of physicochemical properties. The development of efficient and reproducible protocols for the Suzuki coupling of this substrate is therefore a critical endeavor for accelerating the discovery of novel therapeutics.[6][7]
This comprehensive guide provides a detailed exploration of the Suzuki coupling reaction with this compound, from the underlying mechanism to detailed experimental protocols and troubleshooting strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[8] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound. This step forms a palladium(II) intermediate.[8] This is often the rate-determining step, particularly with less reactive aryl chlorides.[11]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, 2-aryl-6-methylpyrimidine-4-carbonitrile, from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[14]
Experimental Protocols
The following protocols provide both conventional and microwave-assisted methods for the Suzuki coupling of this compound. The choice of method will depend on available equipment and desired reaction times.
Protocol 1: Conventional Suzuki Coupling
This protocol is a robust method suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, or KF)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, THF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.5-5 mol%). If using a pre-catalyst and a separate ligand, add them at this stage.
-
Solvent Addition: Add the degassed solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 or 2:1 v/v).[9]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[9][15]
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)[12]
-
Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)[12]
-
Solvent (e.g., 1,4-Dioxane/water 2:1, 6 mL)[9]
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.[9][16]
-
Workup and Purification: Follow the same workup and purification steps as described in the conventional protocol.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃, Pd(dppf)Cl₂, Buchwald precatalysts[17] | The choice of catalyst and ligand is critical for activating the C-Cl bond. Electron-rich and bulky phosphine ligands often improve catalytic activity for challenging substrates.[17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF[18] | The base is essential for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective for less reactive boronic acids. KF is a milder option that can be used with base-sensitive functional groups. |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, DMF, Toluene[9] | A mixture of an organic solvent and water is often optimal. Water aids in the dissolution of the base and facilitates the formation of the active boronate species.[9] |
| Temperature | 80-120 °C (Conventional), 100-150 °C (Microwave)[9][16] | Higher temperatures are generally required for the coupling of aryl chlorides compared to bromides or iodides. |
| Inert Atmosphere | Argon or Nitrogen | Essential to prevent the oxidation and deactivation of the palladium(0) catalyst.[19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reagents- Incorrect choice of base or solvent | - Use a fresh, high-quality catalyst.- Thoroughly degas all solvents and maintain a positive pressure of inert gas.[19]- Screen different solvents or solvent mixtures to improve solubility.- Experiment with different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.[20] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Slow oxidative addition | - Ensure rigorous exclusion of oxygen.- Use a more active catalyst system to promote faster oxidative addition. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of water and/or acidic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure the base is anhydrous.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.- Optimize the reaction time and temperature to minimize degradation. |
| Formation of Byproducts | - Side reactions of functional groups- Catalyst-mediated decomposition | - Protect sensitive functional groups on the starting materials.- Screen different catalyst/ligand combinations to find a more selective system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-aryl-6-methylpyrimidine-4-carbonitriles, which are valuable scaffolds in drug discovery. By understanding the reaction mechanism, carefully selecting the reaction parameters, and being prepared to troubleshoot common issues, researchers can successfully employ this methodology to generate diverse libraries of compounds for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development.
References
- Štefane, B., & Kočevar, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1886. [Link]
- Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(46), 4683-4686.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction: a new and efficient methodology for the synthesis of biaryls. Tetrahedron, 60(11), 2445-2483.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- Linstadt, R. T. H., et al. (2013). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Guram, A. S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.
- ResearchGate. (2018). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... [Link]
- Reddit. (2024). Suzuki help. r/Chempros. [Link]
- Khan, A., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- ResearchGate. (2016). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- Al-Masoudi, N. A., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(8), 1269.
- ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... [Link]
- Grivas, S., & Saman, D. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis, 2001(12), 1971-1978.
- Wang, C., et al. (2018). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. Organic & Biomolecular Chemistry, 16(19), 3583-3591.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
- Ghaffari, B., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(20), 9035–9046.
- CEM Corporation. Organometallic cross-coupling reactions. [Link]
- Royal Society of Chemistry. (2018). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. [Link]
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6469.
- DiVA portal. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- PubMed. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]
- PubMed Central. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
- PubMed Central. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organometallic cross-coupling reactions [cem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-6-methylpyrimidine-4-carbonitrile. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document elucidates the strategic application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to this versatile building block. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this guide serves as a practical resource for synthesizing diverse libraries of novel pyrimidine derivatives for drug discovery and materials science.
Introduction: The Pyrimidine Scaffold and the Power of Cross-Coupling
The pyrimidine ring is a privileged heterocyclic motif in drug discovery, integral to the structure of DNA and RNA bases and present in a wide array of FDA-approved drugs for treating cancer, viral infections, and cardiovascular diseases.[1][4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional pharmacophore. The functionalization of the pyrimidine core is therefore a critical task in medicinal chemistry.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds.[6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry, proceed under relatively mild conditions, tolerate a wide range of functional groups, and offer a predictable and efficient route to molecular complexity.[8][9]
This guide focuses on this compound, a valuable starting material. The chlorine atom at the C2 position is an excellent handle for cross-coupling, enabling the introduction of diverse aryl, alkyl, alkynyl, and amino moieties. The methyl and carbonitrile groups provide additional points for modulation and influence the electronic properties of the ring system.
General Principles of Palladium-Catalyzed Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][10] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step.[6][9]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][10]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Safety and Handling of this compound
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: This compound should be handled in a well-ventilated fume hood.[11] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle with care to avoid inhalation of dust.
-
Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) are corrosive and moisture-sensitive. Weak inorganic bases like potassium carbonate should still be handled with care.[13]
-
Solvents: Many solvents used in cross-coupling (e.g., 1,4-dioxane, toluene, DMF) have specific health and fire hazards. Always use in a fume hood and away from ignition sources.[14]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acids and their esters.[6][15][16]
Causality Behind Component Selection:
-
Catalyst: A Pd(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) species.[17] For challenging substrates like heteroaryl chlorides, specialized ligands are crucial.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed.[18][19] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition to the C-Cl bond, and facilitate the final reductive elimination step.
-
Base: A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex ("ate" complex), which accelerates the transfer of the organic group to the palladium center.[15][20] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome.[13][15]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 10 | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 79 |
Note: Data are representative and based on established procedures for similar heteroaryl chlorides.[18][21] Yields are for isolated products.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Toluene and Degassed Water
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This is critical to prevent oxygen from deactivating the catalyst.[22]
-
Solvent Addition: Add toluene and degassed water (e.g., a 5:1 ratio) via syringe. The total solvent volume should provide a concentration of ~0.1 M with respect to the limiting reagent.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically indicates completion (usually within 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C-C Alkyne Bond Formation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing access to valuable internal alkyne structures.[23][24] It uniquely employs a dual catalytic system.[23]
Causality Behind Component Selection:
-
Palladium Catalyst: As in other couplings, a Pd(0) species facilitates the oxidative addition to the C-Cl bond.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[23][25] This species readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to scavenge the HX acid formed during the reaction and to deprotonate the terminal alkyne.[24][26]
Figure 2: Dual catalytic cycles in the Sonogashira coupling reaction.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3.0) | DMF | 80 | 8 | 89 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | Acetonitrile | RT | 12 | 90 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (3.0) | DMF | 100 | 3 | 85 |
Note: Data are representative and based on established procedures for similar substrates.[22][26][27] Yields are for isolated products.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF or DMF
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF) via syringe, followed by triethylamine and the terminal alkyne.
-
Heating: Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C, depending on alkyne reactivity).
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often faster than Suzuki couplings, typically complete within 3-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[14][28] This reaction has revolutionized the synthesis of anilines, which are key components in pharmaceuticals.
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Early generations of catalysts required harsh conditions. Modern systems use sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) that dramatically accelerate the rate-limiting reductive elimination step to form the C-N bond.[28][29]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming an amide that coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is very common and effective but is incompatible with base-sensitive functional groups.[13] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for more sensitive substrates, though often requiring higher temperatures or longer reaction times.[13]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 90 | 16 | 82 |
| 4 | Ammonia (as LHMDS) | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 70 | 12 | 75 |
Note: Data are representative and based on established procedures.[28][29] Yields are for isolated products.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask with a screw cap or sealed tube
Procedure:
-
Reaction Setup (Glovebox Recommended): Inside a glovebox, add NaOt-Bu to a dry Schlenk flask. In a separate vial, weigh the this compound, Pd₂(dba)₃, and BINAP and add them to the flask.
-
Reagent Addition: Remove the flask from the glovebox. Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Heating: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful setup and execution. The following workflow and troubleshooting guide can help ensure reproducible and high-yielding results.
Figure 3: A typical experimental workflow for palladium-catalyzed cross-coupling.
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)) | Ensure rigorous inert atmosphere technique; degas solvents thoroughly. Use a fresh bottle of catalyst/precatalyst. |
| Incorrect base or insufficient amount | Verify the pKa requirements for the specific reaction. Use a freshly opened bottle of strong base (e.g., NaOt-Bu) or dry weaker bases (e.g., K₃PO₄) in an oven before use. | |
| Ligand decomposition | Some phosphine ligands are air-sensitive. Handle them under an inert atmosphere. | |
| Formation of Side Products | Protodeboronation (Suzuki) | Use anhydrous conditions and a stronger base or a different solvent system. |
| Homocoupling of alkyne (Glaser coupling) | Ensure no oxygen is present in the reaction; rigorously degas all solvents and use a strict inert atmosphere. | |
| Hydrodehalogenation (replacement of Cl with H) | This can occur via β-hydride elimination. A different ligand/base combination may be needed to favor reductive elimination. | |
| Difficulty in Purification | Residual catalyst or ligand | Filter the crude reaction mixture through a pad of Celite or silica gel before concentration. Consider using a palladium scavenger. |
| Product is water-soluble | If the product has polar functional groups, perform a back-extraction from the aqueous layer or use reverse-phase chromatography. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and highly effective strategy for the synthesis of novel, functionalized pyrimidine derivatives. By carefully selecting the appropriate reaction—Suzuki-Miyaura for C-C aryl bonds, Sonogashira for C-C alkyne bonds, or Buchwald-Hartwig for C-N bonds—and by understanding the critical role of each component, researchers can efficiently generate diverse molecular architectures. The protocols and insights provided in this guide serve as a solid foundation for drug discovery programs and advanced synthetic chemistry endeavors, enabling the exploration of new chemical space centered on the valuable pyrimidine core.
References
- Dymock, B. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
- Role of palladium catalyst in cross-coupling reactions. (2025). World of Molecules. [Link]
- Gildner, P. G., & Colacot, T. J. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. [Link]
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Health and Allied Sciences. [Link]
- Mor, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. [Link]
- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
- Buchwald–Hartwig amin
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- Vantourout, J. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
- Al-dujaili, A. H., & M. Jawad, A. H. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2014).
- Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 29. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-6-methylpyrimidine-4-carbonitrile
<
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the electron-deficient heterocyclic substrate, 2-chloro-6-methylpyrimidine-4-carbonitrile. The protocols and insights presented herein are tailored for researchers, scientists, and professionals in the field of drug development. This guide emphasizes the causal relationships behind experimental choices, ensuring scientifically sound and reproducible outcomes. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols, offer data-driven optimization strategies, and present a systematic approach to troubleshooting.
Introduction: The Significance of Aminopyrimidines and the Power of C-N Cross-Coupling
Substituted aminopyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to engage in a multitude of biological interactions, often acting as hinge-binding motifs in kinase inhibitors or as crucial pharmacophores in various other drug classes. The specific substrate, 2-amino-6-methylpyrimidine-4-carbonitrile and its derivatives, are key intermediates in the synthesis of compounds with applications in areas such as oncology, virology, and immunology.
Traditional methods for the synthesis of aryl amines often suffer from limitations in substrate scope and require harsh reaction conditions.[1] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and milder alternative.[1][2][3] This reaction has become an indispensable tool for synthetic chemists, enabling the construction of complex molecules with high efficiency and functional group tolerance.[1]
However, the application of this methodology to electron-deficient and potentially coordinating heterocycles like this compound presents unique challenges. These substrates can be prone to side reactions and catalyst inhibition. Therefore, a carefully optimized protocol is paramount for achieving high yields and purity.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.[1][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[5][6] The choice of base is critical and can significantly influence the reaction outcome.[7][8]
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst.[1][6]
For electron-deficient heterocycles, the oxidative addition step is generally facile. However, the electronics of the substrate can influence the stability of intermediates and the rate of reductive elimination.
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine, using aniline as a representative example.
Reaction Scheme:
Caption: General reaction scheme for the amination.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercially available | |
| Aniline | >99% | Commercially available | Distill before use if purity is questionable. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | Commercially available | Store under inert atmosphere. |
| Xantphos | >98% | Commercially available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercially available | Highly hygroscopic; handle in a glovebox or under inert atmosphere. |
| Toluene | Anhydrous | Commercially available | Use a dry solvent for best results. |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: A streamlined experimental workflow for the amination reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), Xantphos (0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-(phenylamino)-6-methylpyrimidine-4-carbonitrile.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the careful selection of reaction parameters. Below is a summary of key variables and their potential impact, followed by a troubleshooting guide.
Parameter Optimization
| Parameter | Variation | Expected Impact & Rationale |
| Palladium Precursor | Pd(OAc)₂, [Pd(allyl)Cl]₂, Pre-catalysts | Pd(OAc)₂ is a common and cost-effective choice, but may require in-situ reduction.[4] Pre-catalysts can offer higher activity and reproducibility. |
| Ligand | Buchwald ligands (e.g., RuPhos, XPhos), Josiphos ligands | The choice of ligand is crucial for stabilizing the palladium catalyst and promoting reductive elimination.[9] For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often optimal.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, LHMDS | Strong, non-nucleophilic bases like NaOtBu are generally effective.[5] Weaker bases may be necessary for substrates with base-sensitive functional groups, though this can lead to lower reaction rates.[10] |
| Solvent | Dioxane, THF, t-BuOH | Toluene is a common choice.[5] The solvent can influence the solubility of the base and the stability of catalytic intermediates.[8] In some cases, polar aprotic solvents may be beneficial. |
| Temperature | 80-120 °C | Higher temperatures generally accelerate the reaction rate, but can also lead to decomposition of the starting material or product.[4] Optimization is key. |
Troubleshooting Common Issues
Caption: A troubleshooting guide for common issues in the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 2-amino-6-methylpyrimidine-4-carbonitrile derivatives. By understanding the underlying mechanism and carefully selecting and optimizing reaction parameters, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful application of this important transformation in the synthesis of complex molecules for drug discovery and development.
References
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2018).
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2010). University of Windsor. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019).
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). Organic Process Research & Development. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. jk-sci.com [jk-sci.com]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-6-methylpyrimidine-4-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 2-Chloro-6-methylpyrimidine-4-carbonitrile
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous nucleobases of DNA and RNA.[1][2][3] This structural feature allows pyrimidine derivatives to modulate the activity of a vast array of biological targets, leading to applications as anticancer, anti-infective, anti-inflammatory, and central nervous system-active agents.[2][4][5] Among the vast landscape of pyrimidine-based building blocks, this compound stands out as a particularly versatile and valuable intermediate. Its strategic importance lies in the highly activated nature of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse functionalities. This application note provides a comprehensive guide to understanding and performing SNAr reactions on this key substrate, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.
Mechanistic Insights: The Driving Forces of Reactivity
The propensity of this compound to undergo nucleophilic aromatic substitution is governed by the electron-deficient nature of the pyrimidine ring, which is further amplified by the presence of the electron-withdrawing nitrile group. This electronic arrangement creates a highly electrophilic carbon center at the C2 position, making it susceptible to attack by a wide range of nucleophiles.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitrile group, which is crucial for its stability.
-
Elimination of the Leaving Group: In the subsequent step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, yielding the final substituted product. The presence of electron-withdrawing groups, such as the nitrile at the C4 position, not only activates the ring towards nucleophilic attack but also stabilizes the Meisenheimer intermediate, thereby facilitating the overall reaction.[7]
Regioselectivity: Why the C2 Position is Favored
In pyrimidine systems containing multiple halogen substituents, the regioselectivity of nucleophilic attack is a critical consideration. For di-substituted pyrimidines, substitution at the C4 position is often favored over the C2 position.[8] This preference can be attributed to factors such as the larger LUMO coefficient at C4.[8] However, in this compound, the single chloro substituent at the C2 position directs the substitution to that site.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles.
General Considerations and Safety Precautions
-
Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used when specified to prevent unwanted side reactions.
-
Inert Atmosphere: Many SNAr reactions, particularly those involving sensitive nucleophiles or organometallic reagents, are best performed under an inert atmosphere of nitrogen or argon to exclude moisture and oxygen.
-
Temperature Control: Precise temperature control is crucial for reaction selectivity and to minimize the formation of byproducts. Use of a suitable heating mantle with a temperature controller or an ice/dry ice bath is recommended.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
Safety: this compound and many of the nucleophiles and solvents used are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Substitution with an Aliphatic Amine (e.g., Morpholine)
This protocol details the reaction of this compound with a secondary amine, morpholine, to yield 2-(morpholin-4-yl)-6-methylpyrimidine-4-carbonitrile.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add morpholine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(morpholin-4-yl)-6-methylpyrimidine-4-carbonitrile.
Protocol 2: Substitution with an Aryl Amine (e.g., Aniline)
This protocol describes the reaction with a primary aryl amine, aniline, which typically requires slightly more forcing conditions.
Materials:
-
This compound
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq) and aniline (1.1 eq) in 1,4-dioxane.
-
Add sodium tert-butoxide (1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield 2-(phenylamino)-6-methylpyrimidine-4-carbonitrile.
Protocol 3: Substitution with an Alkoxide (e.g., Sodium Methoxide)
This protocol outlines the synthesis of 2-methoxy-6-methylpyrimidine-4-carbonitrile using sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at room temperature.
-
Slowly add a solution of sodium methoxide in methanol (1.1 eq) or solid sodium methoxide portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Once the reaction is complete, as indicated by TLC, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification by recrystallization or column chromatography will yield pure 2-methoxy-6-methylpyrimidine-4-carbonitrile.
Protocol 4: Substitution with a Thiol (e.g., Thiophenol)
This protocol details the reaction with a thiol nucleophile, thiophenol, to prepare 2-(phenylthio)-6-methylpyrimidine-4-carbonitrile.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add thiophenol (1.1 eq) to the suspension.
-
Stir the reaction mixture at 50 °C for 3-5 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude material by column chromatography to obtain the desired 2-(phenylthio)-6-methylpyrimidine-4-carbonitrile.
Data Presentation
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4-6 | High |
| Aniline | NaOtBu | Dioxane | Reflux | 8-12 | Moderate to High |
| Sodium Methoxide | - | MeOH | RT | 2-4 | High |
| Thiophenol | K₂CO₃ | ACN | 50 | 3-5 | High |
Note: Yields are qualitative and can vary based on reaction scale and purification efficiency.
Visualizations
Reaction Mechanism
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.
Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyrimidines. The protocols and mechanistic discussions provided in this application note offer a solid foundation for researchers to successfully employ this substrate in their synthetic campaigns. The predictable reactivity and amenability to a diverse array of nucleophiles make it an indispensable tool in the pursuit of novel chemical entities with potential therapeutic applications.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Journal of Applicable Chemistry, 3(4), 1537-1543.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
- Mittersteiner, M., Farias, F. F. S., Bonacorso, H. G., & Zanatta, N. (2021). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue.
- Growing Science. (2021).
- Wenneng Wu, et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- Google Patents. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US2660579A.
- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- López-Canet, M., et al. (2019). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
- Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- PubChemLite. (n.d.). This compound (C6H4ClN3).
- Desai, N. C., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Journal of Medicinal and Chemical Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Google Patents. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine. CN111303047A.
- ResearchGate. (2022).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Shestopalov, A. M., et al. (2016). Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- Li, J., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455.
- Organic Chemistry Tutor. (2020, April 28). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
- Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- Google Patents. (2014). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine.
- El-Hashash, M. A., El-Badry, Y. A., & Morsy, J. M. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Synthesis of 2-Amino-6-methylpyrimidine-4-carbonitrile Derivatives via Nucleophilic Aromatic Substitution
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the structural foundation of numerous FDA-approved drugs and clinical candidates.[1][2] Its remarkable utility stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling precise interactions with a multitude of biological targets, particularly protein kinases.[3] Consequently, the development of robust and efficient synthetic routes to novel 2-aminopyrimidine derivatives is a critical endeavor in drug discovery programs targeting cancer, inflammatory diseases, and infectious agents.[4][5]
This application note provides a comprehensive technical guide to one of the most reliable methods for accessing this scaffold: the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-6-methylpyrimidine-4-carbonitrile with a diverse range of primary and secondary amines. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges.
Reaction Mechanism: Unpacking the SNAr Pathway
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[6] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the strong electron-withdrawing effect of the nitrile (-CN) group at the C4 position. This electronic arrangement makes the carbon atom at the C2 position, which bears the chlorine leaving group, highly electrophilic and susceptible to attack by nucleophiles.
The reaction unfolds in two key steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic C2 carbon of the pyrimidine ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The aromaticity of the pyrimidine ring is temporarily disrupted.
-
Elimination & Aromatization: The aromatic system is restored through the rapid expulsion of the chloride ion, which is a good leaving group. A base, either an excess of the reacting amine or an added non-nucleophilic base, then neutralizes the resulting ammonium salt to yield the final 2-amino-substituted pyrimidine product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. youtube.com [youtube.com]
- 7. zenodo.org [zenodo.org]
synthesis of medicinal chemistry scaffolds from 2-Chloro-6-methylpyrimidine-4-carbonitrile
An Application Guide to the Synthesis of Medicinal Chemistry Scaffolds from 2-Chloro-6-methylpyrimidine-4-carbonitrile
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is an electron-rich aromatic heterocycle that stands as a cornerstone of medicinal chemistry.[1] As a fundamental building block of DNA and RNA, it is a "privileged scaffold," meaning it has the inherent ability to bind to a wide range of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a vast array of diseases, including cancer, infections, and neurological disorders.[1][3] Within the diverse family of pyrimidine-based starting materials, This compound emerges as a particularly valuable and versatile building block for the synthesis of novel molecular scaffolds.
This guide provides an in-depth exploration of the key synthetic transformations that leverage the unique reactivity of this compound. We will detail field-proven protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, explaining the rationale behind experimental choices. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of pyrimidine-based compounds for screening and lead optimization.
Strategic Synthetic Transformations
The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms attached to the chlorine and cyano groups, which are activated by the electron-withdrawing pyrimidine nitrogens. The chlorine atom at the C2 position is an excellent leaving group, making it the primary site for synthetic modification.
Nucleophilic Aromatic Substitution (SNAr): Accessing Amino- and Ether-Pyrimidine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a powerful and frequently utilized reaction in medicinal chemistry for modifying electron-deficient aromatic systems like pyrimidines.[4] The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-poor carbon atom, forming a temporary intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[5] This pathway is particularly efficient for introducing amine and alcohol nucleophiles, which are key functional groups for establishing hydrogen bond interactions with protein targets such as kinases.[3]
Caption: General workflow for SNAr reactions.
This protocol describes a general procedure for the SNAr reaction between this compound and a representative aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (e.g., 3-ethynylaniline) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in NMP (or another suitable solvent like ethanol), add the desired aniline derivative (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture. The base is crucial for scavenging the HCl generated during the reaction.[4]
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-substituted pyrimidine.
Data Table: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Aniline | DIPEA | NMP | 100 | 12 | 75-90% |
| Benzylamine | K₂CO₃ | DMF | 80 | 8 | 80-95% |
| Morpholine | Et₃N | EtOH | Reflux | 6 | >90% |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 18 | 60-80% |
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the connection of the pyrimidine core to a wide variety of aryl, heteroaryl, and alkynyl moieties. These reactions dramatically expand the accessible chemical space for drug discovery programs.[6][7]
The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide.[7] It is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. For pyrimidine scaffolds, this reaction is key to synthesizing bi-aryl structures often found in potent kinase inhibitors.[8][9] The regioselectivity for 2,4-dichloropyrimidines often favors reaction at the C4 position; however, with the C2-chloro starting material, the coupling will proceed at the available C-Cl bond.[6]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Combine this compound, the boronic acid, and the base in a reaction vessel.
-
Add the solvent mixture (e.g., Dioxane/H₂O).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst [Pd(PPh₃)₄] to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 85-100 °C (or use microwave irradiation, e.g., 120 °C for 15-30 min) until the starting material is consumed (monitor by TLC/LC-MS).[6]
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 2-arylpyrimidine product.
Data Table: Representative Suzuki-Miyaura Coupling Conditions
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 80-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 85-98% |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 65-85% |
| Furan-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 70-90% |
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is exceptionally useful for installing an alkynyl group, a rigid and linear linker that can probe deep into protein binding pockets. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) or DIPEA (as solvent and base)
-
Nitrogen or Argon gas supply
Procedure:
-
To a solution of this compound in triethylamine, add the terminal alkyne.
-
Degas the solution with a stream of nitrogen for 15 minutes.
-
Under an inert atmosphere, add CuI followed by PdCl₂(PPh₃)₂.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (like EtOAc or CH₂Cl₂) and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography to yield the 2-alkynylpyrimidine scaffold.
Caption: Key components of the Sonogashira coupling reaction.
Conclusion
This compound is a robust and highly adaptable starting material for the synthesis of diverse molecular scaffolds crucial for modern medicinal chemistry. Through straightforward and high-yielding reactions such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling, researchers can rapidly generate libraries of compounds with varied steric and electronic properties. The protocols and insights provided in this guide serve as a foundation for the strategic design and synthesis of novel pyrimidine-based drug candidates targeting a wide range of diseases.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.
- Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5209.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
- Fallon, J. K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-974.
- Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736.
- Pospisilova, E., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5563.
- Wikipedia. (n.d.). Sonogashira coupling.
- Torsson, E., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(11), 15663-15670.
- Baro, A., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 27.
- Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 12(4), 169.
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings.
- Gholam-Hosein, G. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1279.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lherbet, C., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Fluorophores from 2-Chloro-6-methylpyrimidine-4-carbonitrile
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in bioactive molecules and its utility in constructing functional dyes.[1] This document provides a detailed guide for researchers on leveraging 2-Chloro-6-methylpyrimidine-4-carbonitrile as a versatile precursor for the synthesis of novel fluorescent probes. We delve into the core chemical principles, provide a robust, step-by-step protocol for synthesis and purification, and discuss the characterization and potential applications of these probes in biological imaging and sensing.
Introduction: The Pyrimidine Core in Fluorescent Probe Design
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time within living systems.[2][3] The rational design of these molecular reporters hinges on the selection of a core scaffold that is both synthetically accessible and photophysically tunable. The pyrimidine ring system, a privileged heterocyclic motif, offers an exceptional platform for fluorophore development.[4] Its electron-deficient nature and multiple sites for substitution allow for the creation of sophisticated "push-pull" systems, which are the foundation of many modern fluorescent probes.
This compound is a particularly valuable starting material. The electron-withdrawing nitrile group and the pyrimidine ring itself create a strong electrophilic center at the C2 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward introduction of a wide array of electron-donating moieties, enabling the systematic tuning of the probe's photophysical properties.
Scientific Principle: Intramolecular Charge-Transfer (ICT)
The fluorescence of probes derived from this compound typically arises from an Intramolecular Charge-Transfer (ICT) mechanism. This process involves an electron-donating ("push") group and an electron-accepting ("pull") group linked by a π-conjugated system.
-
Electron Acceptor (Pull): The 6-methylpyrimidine-4-carbonitrile core serves as a potent electron acceptor.
-
Electron Donor (Push): A nucleophile, typically an aromatic amine or phenoxide, is introduced at the C2 position. This group serves as the electron donor.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. The subsequent relaxation and emission of a photon are highly sensitive to the local environment, often resulting in solvatochromism—a change in emission color with solvent polarity. This sensitivity is a desirable feature for probes designed to report on changes in their microenvironment.[5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and solvatochromic fluorescence of biaryl pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Cyano Group in 2-Chloro-6-methylpyrimidine-4-carbonitrile
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Chloro-6-methylpyrimidine-4-carbonitrile is a pivotal building block for researchers in drug discovery and development. The pyrimidine core is a prevalent motif in a vast array of therapeutic agents, owing to its ability to engage in various biological interactions.[1] The substituents on this particular scaffold—a reactive chloro group, a methyl group, and a versatile cyano group—offer multiple avenues for chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.
The cyano (nitrile) group, in particular, is a gateway to several critical functional groups. Its transformations are fundamental in organic synthesis, allowing for the introduction of amines, amides, carboxylic acids, and bioisosteric tetrazoles.[2][3] This guide provides detailed protocols for the selective functionalization of the cyano group in this compound, offering insights into the underlying chemistry and practical guidance for laboratory execution.
Core Functionalization Pathways
The cyano group of this compound can be strategically transformed into several key functional groups, each imparting distinct physicochemical properties to the parent molecule. This section outlines the primary synthetic routes: reduction to a primary amine, partial and complete hydrolysis to an amide and carboxylic acid respectively, and cycloaddition to form a tetrazole ring.
Caption: Key functionalization pathways of the cyano group.
Section 1: Reduction to (2-Chloro-6-methylpyrimidin-4-yl)methanamine
The reduction of the nitrile group to a primary amine introduces a basic center, which is often crucial for modulating pharmacokinetic properties and forming salt derivatives of drug candidates.[4][5] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful, albeit non-selective, option, and catalytic hydrogenation over Raney Nickel offering a milder alternative.[6][7]
Protocol 1A: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of the nitrile to a primary amine using the potent hydride reagent LiAlH₄.[8] This method is highly effective but requires stringent anhydrous conditions and careful handling due to the high reactivity of LiAlH₄.
Causality Behind Experimental Choices:
-
Anhydrous THF: LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is a common aprotic ether solvent that is relatively inert to LiAlH₄ and effectively solubilizes the substrate.
-
Inert Atmosphere (Nitrogen/Argon): Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Ice Bath (0 °C): The reaction is highly exothermic. Initial cooling is necessary to control the reaction rate and prevent side reactions.
-
Aqueous Work-up: A sequential addition of water and aqueous NaOH is a standard and safe procedure (Fieser work-up) to quench excess LiAlH₄ and precipitate aluminum salts, facilitating their removal by filtration.[9]
Caption: Workflow for LiAlH₄ reduction of the nitrile.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.) suspended in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL) for every x grams of LiAlH₄ used. A granular precipitate should form.
-
Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Protocol 1B: Catalytic Hydrogenation with Raney® Nickel
This method employs catalytic hydrogenation, which is generally considered a greener and safer alternative to using metal hydrides.[10][11]
Causality Behind Experimental Choices:
-
Raney® Nickel: A highly active hydrogenation catalyst particularly effective for nitrile reduction.[12][13]
-
Ammoniacal Ethanol: The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by inhibiting the reaction of the intermediate imine with the product primary amine.[4]
-
Hydrogen Atmosphere: The source of hydrogen for the reduction. The pressure can be adjusted to influence the reaction rate.
Experimental Protocol:
-
Preparation: To a hydrogenation vessel, add this compound (1.0 eq.) and a slurry of Raney® Nickel (approx. 50% w/w of the nitrile) in ethanolic ammonia.
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Work-up: After the reaction, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
| Parameter | Protocol 1A (LiAlH₄) | Protocol 1B (Raney® Ni) |
| Reagent | Lithium Aluminum Hydride | Raney® Nickel, H₂ |
| Solvent | Anhydrous THF | Ethanolic Ammonia |
| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C |
| Pressure | Atmospheric | Elevated (e.g., 50 psi) |
| Key Advantage | High reactivity, fast | Safer, milder conditions |
| Key Disadvantage | Requires strict anhydrous conditions | Longer reaction times, specialized equipment |
Section 2: Hydrolysis to Amide and Carboxylic Acid
Hydrolysis of the nitrile group can be controlled to yield either the intermediate amide or the final carboxylic acid, depending on the reaction conditions.[13][14] The amide is a neutral functional group capable of hydrogen bonding, while the carboxylic acid introduces an acidic handle, often used as a bioisostere for tetrazoles.[15][16]
Protocol 2A: Partial Hydrolysis to 2-Chloro-6-methylpyrimidine-4-carboxamide
Achieving selective hydrolysis to the amide requires milder conditions to prevent over-hydrolysis to the carboxylic acid.[17][18] Concentrated sulfuric acid at a controlled temperature is a common method for this transformation.
Causality Behind Experimental Choices:
-
Concentrated H₂SO₄: Acts as both a catalyst and a reagent. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water (present in the concentrated acid).[2]
-
Controlled Temperature: Keeping the temperature low (e.g., room temperature to 40 °C) is crucial to stop the reaction at the amide stage. Higher temperatures will promote the hydrolysis of the amide to the carboxylic acid.[17]
Experimental Protocol:
-
Preparation: In a round-bottom flask, carefully add this compound (1.0 eq.) to concentrated sulfuric acid (e.g., 5-10 volumes) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) if the reaction is slow, but must be carefully monitored by TLC to avoid over-hydrolysis.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the product precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-Chloro-6-methylpyrimidine-4-carboxamide.
Protocol 2B: Complete Hydrolysis to 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Forcing conditions, such as heating in a strong aqueous base or acid, will drive the hydrolysis past the amide intermediate to the carboxylic acid.[19][20]
Causality Behind Experimental Choices:
-
Aqueous NaOH and Heat: The hydroxide ion is a strong nucleophile that attacks the nitrile carbon. Heating the reaction under reflux provides the energy needed to hydrolyze both the nitrile and the intermediate amide.[14]
-
Acidification: The initial product is the sodium carboxylate salt. Acidification with a strong acid (e.g., HCl) is necessary to protonate the carboxylate and precipitate the free carboxylic acid.[20]
Caption: Workflow for complete hydrolysis to the carboxylic acid.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Reaction: Heat the mixture to reflux for 4-8 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry to yield 2-Chloro-6-methylpyrimidine-4-carboxylic acid.
Section 3: [3+2] Cycloaddition to 5-(2-Chloro-6-methylpyrimidin-4-yl)-1H-tetrazole
The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often improving metabolic stability and membrane permeability.[21] The most common synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[22] Modern protocols often utilize zinc salts as catalysts, which allows the reaction to be performed safely in water.[23]
Causality Behind Experimental Choices:
-
Sodium Azide (NaN₃): The source of the "N₃" component for the cycloaddition. Warning: Sodium azide is highly toxic and can form explosive heavy metal azides.[24]
-
Zinc Bromide (ZnBr₂): A Lewis acid catalyst that coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.[4]
-
Water as Solvent: Provides a safe and environmentally friendly reaction medium. It also minimizes the risk of generating the highly toxic and explosive hydrazoic acid (HN₃), especially when the reaction is kept slightly alkaline.[23]
Experimental Protocol:
-
Safety First: All manipulations involving sodium azide should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids and heavy metals.[24]
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), sodium azide (1.5 eq.), and zinc bromide (1.0 eq.).
-
Reaction: Add water to the flask and heat the mixture to reflux (100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH 2-3 with hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.
| Parameter | Protocol 2A (Amide) | Protocol 2B (Acid) | Protocol 3 (Tetrazole) |
| Key Reagent(s) | Conc. H₂SO₄ | aq. NaOH | NaN₃, ZnBr₂ |
| Solvent | H₂SO₄ | Water | Water |
| Temperature | 0 °C to 40 °C | Reflux (≥100 °C) | Reflux (100 °C) |
| Product Acidity | Neutral | Acidic | Acidic |
| Key Advantage | Access to neutral intermediate | Access to acidic handle | Bioisosteric replacement |
| Safety Note | Handle conc. acid with care | Handle strong base with care | Sodium Azide is highly toxic |
Conclusion
The functionalization of the cyano group on this compound provides access to a range of valuable derivatives for pharmaceutical research. The protocols outlined in this guide offer reliable methods for the synthesis of the corresponding primary amine, amide, carboxylic acid, and tetrazole. As with any chemical synthesis, these protocols may require optimization depending on the scale and specific laboratory conditions. Adherence to safety protocols, particularly when handling hazardous reagents like lithium aluminum hydride and sodium azide, is paramount.
References
- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
- Synthetic Communications. (2010).
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ).
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Russian Journal of General Chemistry. (2014).
- International Journal of Molecular Sciences. (2012).
- Organic Syntheses. (n.d.). L-VALINOL.
- Indian Journal of Chemistry. (1951). Raney nickel reductions.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Journal of Chemical Research. (2007).
- BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
- ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.
- Organic-Reaction.com. (n.d.). Nitrile to Amide - Common Conditions.
- Organic Syntheses. (1955). 2-CHLOROPYRIMIDINE.
- Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines.
- Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. [Video]. YouTube.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Learning Chemistry with Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. [Video]. YouTube.
- Molecules. (2002). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids.
- Organic & Biomolecular Chemistry. (2014). Raney Cobalt.
- South African Journal of Chemistry. (2008).
- Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE.
- Doubtnut. (n.d.). Reduction of alkyl nitriles in presence of L i A l H 4 Gives :Alkyl Amines Al.
- ResearchGate. (2023).
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Molecules. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- Chemguide. (n.d.). hydrolysis of nitriles.
- Google Patents. (1968).
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- ARKIVOC. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Molecules. (2021). Recent Advances in Pyrimidine-Based Drugs.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. gauthmath.com [gauthmath.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 18. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 19. arkat-usa.org [arkat-usa.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective Conversion of Nitriles to Amides in Pyrimidine Systems
Introduction: The Significance of Pyrimidine Amides in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The conversion of a nitrile (-CN) group to a primary amide (-CONH2) on a pyrimidine ring is a seemingly simple transformation, yet it is a critical step in the synthesis of a vast array of biologically active molecules. Pyrimidine carboxamides are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding, a key interaction in drug-receptor binding. This functional group is found in various approved drugs and clinical candidates, highlighting its importance for researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the methodologies for converting nitriles to amides within pyrimidine systems. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to navigate the unique challenges presented by the electron-deficient nature of the pyrimidine ring. Our focus is on providing robust, validated protocols that ensure high selectivity and yield, minimizing the common pitfall of over-hydrolysis to the corresponding carboxylic acid.
Mechanistic Considerations: The Impact of the Pyrimidine Ring
The electronic nature of the pyrimidine ring significantly influences the reactivity of an attached nitrile group. As a π-deficient heteroaromatic system, the pyrimidine ring withdraws electron density from the nitrile, making the carbon atom of the nitrile group more electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity can be a double-edged sword: while it can facilitate the initial hydration to the amide, it can also promote further hydrolysis to the carboxylic acid under harsh conditions. Therefore, a nuanced understanding of the reaction mechanisms is paramount for selecting the appropriate synthetic strategy.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, allowing for the nucleophilic attack of a weak nucleophile like water.[1] The resulting intermediate undergoes tautomerization to form the amide.
Diagram: Acid-Catalyzed Nitrile to Amide Conversion
Caption: General workflow for acid-catalyzed nitrile to amide conversion.
Base-Catalyzed Hydrolysis
In a basic medium, a strong nucleophile, typically the hydroxide ion (OH-), directly attacks the electrophilic carbon of the nitrile group.[2] This forms a tetrahedral intermediate which, after a series of proton transfers, yields the amide. The challenge in base-catalyzed hydrolysis is to prevent the saponification of the newly formed amide to the carboxylate salt, which is often favored under strong basic conditions and elevated temperatures.
Diagram: Base-Catalyzed Nitrile to Amide Conversion
Caption: General workflow for base-catalyzed nitrile to amide conversion.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps, expected outcomes, and troubleshooting advice.
Protocol 1: Mild Basic Hydrolysis of 2-Cyanopyrimidine
This protocol is adapted from a reported synthesis of pyrimidine-2-carboxamide and is suitable for small-scale preparations where mild conditions are crucial to avoid side reactions.[3]
Materials:
-
2-Cyanopyrimidine
-
Sodium hydroxide (NaOH), 0.1 M aqueous solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-cyanopyrimidine (e.g., 1.0 g, 9.5 mmol) in deionized water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the 0.1 M NaOH solution dropwise to the stirring solution at room temperature.
-
Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH reaches and is maintained at approximately 12.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, pyrimidine-2-carboxamide, may crystallize directly from the solution. If not, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the solution.
-
The isolated product should be dried and can be further purified by recrystallization.
Expected Outcome:
-
Formation of pyrimidine-2-carboxamide as a crystalline solid.
-
The yield will vary depending on the reaction time and isolation procedure.
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. However, monitor carefully to prevent over-hydrolysis.
-
Formation of Carboxylic Acid: If the carboxylic acid is detected as a major byproduct, it indicates that the conditions were too harsh (e.g., pH too high, temperature too high, or reaction time too long). Reduce the concentration of the base or the temperature in subsequent attempts.
Protocol 2: Acid-Catalyzed Hydration using a TFA/H₂SO₄ System
This method provides a highly selective conversion of nitriles to amides, often avoiding the formation of carboxylic acids.[4] It is particularly useful for substrates that are sensitive to strong bases.
Materials:
-
Cyanopyrimidine substrate
-
Trifluoroacetic acid (TFA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask, add the cyanopyrimidine substrate.
-
Cool the flask in an ice bath.
-
Carefully add a pre-mixed and cooled mixture of TFA and a catalytic amount of concentrated H₂SO₄. A typical ratio is 10:1 v/v of TFA to H₂SO₄. The total volume should be sufficient to dissolve the substrate.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Outcome:
-
High yield of the corresponding pyrimidine carboxamide with minimal or no carboxylic acid byproduct.
Troubleshooting:
-
Incomplete Reaction: For less reactive nitriles, a longer reaction time or a slight increase in the amount of sulfuric acid may be necessary.
-
Decomposition: If decomposition of the starting material or product is observed, ensure the reaction is kept at a low temperature during the initial stages and that the quenching and neutralization steps are performed carefully.
Protocol 3: Metal-Catalyzed Hydration
Transition metal catalysts, particularly those based on ruthenium, offer a mild and efficient route for the hydration of nitriles to amides.[5][6] These methods are often characterized by high selectivity and functional group tolerance.
Materials:
-
Cyanopyrimidine substrate
-
Ruthenium catalyst (e.g., a Ru-pincer complex)
-
Anhydrous solvent (e.g., tert-butanol)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In an inert atmosphere, charge a reaction vessel with the cyanopyrimidine substrate and the ruthenium catalyst (typically 0.1-1 mol%).
-
Add the anhydrous solvent and deionized water (usually a stoichiometric amount or a slight excess relative to the nitrile).
-
Stir the reaction mixture at the specified temperature (many modern catalysts operate efficiently at room temperature).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome:
-
Excellent yield and selectivity for the pyrimidine carboxamide.
Troubleshooting:
-
Catalyst Inactivity: Ensure that the catalyst is handled under strictly inert conditions to prevent deactivation. The quality of the solvent and reagents is also critical.
-
Slow Reaction: An increase in catalyst loading or temperature may be required for less reactive substrates.
Data Summary: Comparison of Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Mild Basic Hydrolysis | NaOH or KOH | Aqueous, room temp. to mild heat | Simple, inexpensive reagents | Risk of over-hydrolysis to carboxylic acid[7] |
| Acid-Catalyzed Hydration | H₂SO₄, TFA | Anhydrous or aqueous, 0°C to room temp. | High selectivity, good for base-sensitive substrates | Requires strong acids, careful workup |
| Metal-Catalyzed Hydration | Ru, Rh, or other metal complexes | Anhydrous or aqueous, often room temp. | High selectivity, mild conditions, broad functional group tolerance | Catalyst cost and sensitivity |
| Radziszewski Reaction | H₂O₂, base | Aqueous, mild conditions | Mild, oxidative hydrolysis | Can lead to side reactions like epoxidation with certain substrates[8] |
Conclusion and Future Outlook
The conversion of nitriles to amides in pyrimidine systems is a vital transformation in synthetic and medicinal chemistry. The choice of method depends critically on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. While traditional acid and base hydrolysis methods remain valuable, modern metal-catalyzed and enzymatic approaches offer milder and more selective alternatives. As the demand for complex and highly functionalized pyrimidine-based molecules continues to grow, the development of even more efficient, sustainable, and selective methods for this fundamental transformation will remain an active area of research.
References
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
- Shaikh, R. A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 37. [Link]
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Nagata, M., et al. (1990). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Chemical & Pharmaceutical Bulletin, 38(6), 1590-1595. [Link]
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(6), 6332-6339. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- Kamal, A., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]
- Katritzky, A. R., et al. (2014). Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct.
- ResearchGate. (n.d.). Synthesis of bioactive pyrimidine-4-carboxamide analogues.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca.
- Guo, B., de Vries, J. G., & Otten, E. (2019). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Chemical Science, 10(41), 9513-9518. [Link]
- Brady, D., et al. (2004). Enzymatic hydrolysis of cyanohydrins with recombinant nitrile hydratase and amidase from Rhodococcus erythropolis. Biotechnology Letters, 26(21), 1675-1680. [Link]
- Cadierno, V., & Gimeno, J. (2014). Metal-Catalyzed Nitrile Hydration Reactions: The Specific Contribution of Ruthenium.
- Singh, A., et al. (2022). Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis. Inorganic Chemistry, 61(39), 15463-15474. [Link]
- Guo, B., de Vries, J. G., & Otten, E. (2019).
- Zhang, J., et al. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. [Link]
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- ResearchGate. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies.
- Esteras, O., et al. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Organometallics, 40(9), 1259-1270. [Link]
- Google Patents. (n.d.).
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 7. [Link]
- Google Patents. (n.d.). PICOLINAMIDE AND PYRIMIDINE-4-CARBOXAMIDE COMPOUNDS, PROCESS FOR PREPARING AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME.
- Dzvinchuk, I. B., & Lozinskii, M. O. (2019). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Chemistry of Heterocyclic Compounds, 55(1), 93-95. [Link]
- Google Patents. (n.d.). KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
- Albert, A., & Yamamoto, H. (1966). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic, 15, 1529-1534. [Link]
- de Oliveira, M. A., et al. (2023).
- Am Ende, C. W., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(3), 2098-2115. [Link]
- ResearchGate. (n.d.). Radziszewski synthesis mechanism.
- Tice, C. M., et al. (2007). Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(1), 165-168. [Link]
- Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals.
- ResearchGate. (n.d.).
- Mirocha, C. J., et al. (2022). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 14(11), 739. [Link]
- International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- LibreTexts Chemistry. (2025). 19.
- LibreTexts Chemistry. (2024). 5.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling with 2-Chloropyrimidines
Introduction: The Strategic Importance of C-C Bond Formation in Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for other aromatic systems.[1] The functionalization of the pyrimidine ring through carbon-carbon bond formation is therefore a critical endeavor in the synthesis of novel drug candidates. Among the array of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid coupling partners.[2]
This guide provides a detailed exploration of the Suzuki coupling as applied to 2-chloropyrimidines. While aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, recent advancements in catalyst systems have rendered them viable and cost-effective substrates.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide field-proven protocols, and offer insights into optimizing reaction conditions for the successful synthesis of 2-arylpyrimidines, which are valuable intermediates in drug discovery programs.[1]
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle, illustrated below, consists of three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle commences with the oxidative addition of the 2-chloropyrimidine to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides and is facilitated by electron-rich, bulky phosphine ligands that promote the formation of the active monoligated Pd(0) species.[3][7]
-
Transmetalation : In this step, the organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This process is activated by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer.[8]
-
Reductive Elimination : The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Key Reaction Parameters and Optimization
The success of a Suzuki coupling with 2-chloropyrimidines is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
For challenging substrates like 2-chloropyrimidines, traditional catalysts such as Pd(PPh₃)₄ can be effective, particularly under microwave irradiation.[9][10] However, for higher efficiency and milder conditions, catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[3][7] These ligands stabilize the palladium center and accelerate the rate-limiting oxidative addition step.
| Catalyst/Ligand System | Substrate Scope | Typical Conditions | Key Advantages |
| Pd(PPh₃)₄ | Broad, including dichloropyrimidines | 80-120 °C, often microwave-assisted | Readily available, cost-effective.[9][11] |
| Pd(OAc)₂ / Buchwald Ligands | Excellent for aryl chlorides | Room temp to 80 °C | High turnover numbers, good for sterically hindered substrates.[7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl and vinyl chlorides | Room temperature | High reactivity for a range of substrates.[12] |
| PEPPSI-IPr | Dichloroheteroarenes | 60-100 °C | Promotes C4-selectivity in dichloropyridines.[13] |
The Role of the Base
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction yield. Inorganic bases are most commonly employed.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are effective and widely used bases.[6][9]
-
Potassium Phosphate (K₃PO₄) is another strong base that can be advantageous in certain systems.[7]
-
Potassium Fluoride (KF) is a milder base that can be beneficial when base-sensitive functional groups are present.[8][12]
Solvent Systems
The choice of solvent is critical, influencing both solubility and reaction kinetics. A mixture of an organic solvent and water is typically used.
-
1,4-Dioxane/Water : A common and effective solvent mixture for many Suzuki couplings.[9][10]
-
Toluene/Water : Another widely used biphasic system.[7]
-
Tetrahydrofuran (THF)/Water : Suitable for many applications, particularly with KF as the base.[12]
-
Ethanol/Toluene/Water : This mixture can offer enhanced reactivity, allowing for lower reaction temperatures.[14]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 2-chloropyrimidines. Optimization may be required for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the regioselective coupling of 2,4-dichloropyrimidines and is highly effective for rapid reaction optimization.[9][10]
Caption: Workflow for a microwave-assisted Suzuki coupling reaction.
Step-by-Step Methodology:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 mmol), arylboronic acid (1.1-1.5 mmol), and potassium carbonate (2.0-3.0 mmol).
-
Add the chosen solvent system, for example, a 2:1 mixture of 1,4-dioxane and water (6 mL).[9]
-
Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-5 mol%).[9][11]
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).[9]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyrimidine.
Protocol 2: Conventional Heating with a Buchwald Ligand System
This protocol is suitable for reactions that may not be amenable to microwave heating and utilizes a more modern, highly active catalyst system.[7]
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add anhydrous solvent (e.g., toluene, 5 mL).
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the product by flash column chromatography.
Data Summary: Representative Conditions
The following table summarizes typical conditions and reported yields for the Suzuki coupling of chloropyrimidines, providing a comparative overview.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 / 24h | 63 | [9][10] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15min (MW) | 90 | [9][10] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 / 16h | 95 | [15] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/Ligand 2 (0.005) | K₃PO₄ | Toluene | 100 / 22h | 98 | [7] |
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 2-chloropyrimidines is a robust and versatile method for the synthesis of functionalized pyrimidines. The development of highly active palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, has overcome the inherent low reactivity of the C-Cl bond. Microwave-assisted protocols offer a significant advantage in terms of reaction time and efficiency. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and expand the chemical space for drug discovery and development. Future efforts will likely focus on developing even more active and sustainable catalyst systems, potentially utilizing earth-abundant metals, to further enhance the utility of this powerful synthetic transformation.
References
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Toh, K. K., Wang, C. Y., & Chien, C. T. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 51(43), 10832-10836. [Link]
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Piettre, S. R., & Baltzer, S. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Anderson, S. P., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(11), 1793-1797. [Link]
- Mrgole, K., Sova, M., & Dolšak, A. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Billingsley, K., & Buchwald, S. L. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition, 46(30), 5734-5742. [Link]
- Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151-8156.
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrimidine Derivatives
Introduction: Accelerating Pyrimidine Synthesis for Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2] The urgent demand for novel and efficient synthetic routes to access diverse pyrimidine libraries has driven chemists to explore innovative technologies that can expedite the discovery process. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, faster, and often higher-yielding alternative to conventional heating methods.[3][4][5]
This comprehensive guide provides an in-depth exploration of the principles and applications of microwave irradiation for the synthesis of pyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document offers not only detailed, step-by-step protocols for key synthetic transformations but also a thorough explanation of the underlying scientific principles that make microwave synthesis a powerful tool in the modern laboratory. By leveraging the unique heating mechanism of microwaves, chemists can significantly reduce reaction times from hours to minutes, improve reaction selectivity, and often perform syntheses under solvent-free conditions, aligning with the principles of green chemistry.[6][7]
The Science Behind Microwave-Assisted Synthesis: Principles of Dielectric Heating
Conventional heating methods transfer energy indirectly to the reaction mixture via conduction and convection from an external heat source. This process is often slow and can lead to uneven heating, resulting in the formation of byproducts.[8] In contrast, microwave synthesis utilizes the ability of certain molecules to transform electromagnetic energy into heat.[9][10] This direct "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction mixture, which is the primary reason for the dramatic rate enhancements observed.[8][11]
The two primary mechanisms through which microwaves heat a sample are dipolar polarization and ionic conduction .[8][12]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in organic synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to friction and molecular agitation, which generates heat.[11][12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. The resistance to this ionic movement results in the dissipation of energy as heat.[12]
The energy of microwave photons is too low to cause the cleavage of molecular bonds, meaning that the interaction is purely kinetic, accelerating reactions without altering their fundamental mechanisms.[10][11]
Advantages of Microwave Synthesis in Pyrimidine Chemistry
| Feature | Description | Reference |
| Rate Acceleration | Reaction times are often reduced from hours to minutes. | [4][7] |
| Higher Yields | Rapid and uniform heating can minimize byproduct formation. | [7] |
| Improved Purity | Cleaner reaction profiles often simplify purification. | [7] |
| Energy Efficiency | Microwaves heat the reaction mixture directly, not the vessel. | [3][5] |
| Green Chemistry | Enables solvent-free reactions and the use of greener solvents. | [5][6] |
Visualizing the Workflow: From Concept to Compound
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of a pyrimidine library, emphasizing the efficiency and iterative nature of the process.
Caption: High-throughput workflow for drug discovery.
Key Protocols for Microwave-Assisted Pyrimidine Synthesis
Here, we present detailed protocols for two of the most powerful and widely used multicomponent reactions for pyrimidine synthesis: the Biginelli and Hantzsch reactions, adapted for microwave irradiation.
Protocol 1: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs). Microwave irradiation dramatically accelerates this reaction, often under solvent-free or minimal solvent conditions.[13][14]
Caption: General scheme for the Biginelli reaction.
-
Monowave or multi-mode microwave reactor
-
Microwave-safe reaction vials with stir bars
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Catalyst (e.g., sulfamic acid, guanidine hydrochloride)[13][15]
-
Solvent (e.g., ethanol, or solvent-free)[16]
-
Standard laboratory glassware for workup and purification
-
TLC plates, silica gel for chromatography
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).
-
Catalyst and Solvent: Add a catalytic amount of sulfamic acid (e.g., 10 mol%). For a solvent-free reaction, proceed to the next step. For a solvent-mediated reaction, add 2 mL of ethanol.[16]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.[16] Monitor the reaction progress by TLC.
-
Workup: After cooling the vial to room temperature, add cold water to the reaction mixture. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize from ethanol or purify by column chromatography (silica gel, hexane:ethyl acetate).
| Reaction | Method | Time | Yield | Reference |
| Biginelli | Conventional | 8-24 hours | 40-70% | [13][17] |
| Biginelli | Microwave | 5-20 minutes | 85-95% | [13][18] |
| Hantzsch | Conventional | 12-24 hours | 36-50% | [19] |
| Hantzsch | Microwave | 10-15 minutes | 70-90% | [19][20] |
Protocol 2: Microwave-Assisted Hantzsch-type Reaction for Fused Pyrimidine Synthesis
The Hantzsch reaction, traditionally used for dihydropyridine synthesis, can be adapted to create fused pyrimidine systems, which are of significant interest in medicinal chemistry. This multicomponent reaction often involves an aldehyde, a β-dicarbonyl compound, and an amino-pyrimidine derivative.[20][21]
Caption: Hantzsch-type synthesis of fused pyrimidines.
-
Monowave microwave reactor capable of reaching high pressures
-
Pressurized microwave reaction vials
-
Bis-aldehyde
-
Barbituric acid
-
Amine source (e.g., urea, substituted amines)
-
Solvent (e.g., Ethanol-Ethyl Acetate mixture)[20]
-
Reagent Mixture: In a pressurized microwave reaction vial, combine the bis-aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and urea (1.1 mmol).[20]
-
Solvent Addition: Add a green solvent mixture of ethanol-ethyl acetate (3 mL).[20]
-
Microwave Conditions: Seal the vessel and place it in the microwave reactor. Heat the mixture to 150°C under pressurized conditions (approx. 232 psi) for 10-15 minutes.[20]
-
Workup: Allow the reaction to cool to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with the solvent mixture, and dry. The purity is often high, but recrystallization can be performed if needed.
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a pivotal technology in modern organic and medicinal chemistry. For the synthesis of pyrimidine derivatives, it offers unparalleled advantages in terms of speed, efficiency, and environmental friendliness.[3][5] The protocols outlined in this guide for the Biginelli and Hantzsch reactions serve as a robust starting point for researchers looking to leverage this technology. As the field continues to evolve, the integration of microwave synthesis with flow chemistry and automated platforms promises to further accelerate the discovery of novel pyrimidine-based therapeutics, shaping the future of drug development.[22][23]
References
- Wikipedia. Microwave chemistry. [Link]
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
- PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
- ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
- ResearchGate.
- Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
- IJCERT. Microwave Chemistry: A Review. [Link]
- Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
- MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
- Preprints.org. Microwave assisted green organic synthesis. [Link]
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- Thieme Connect.
- Advanced Journal of Chemistry, Section A.
- ResearchGate. Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. [Link]
- Asian Journal of Chemistry. Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). [Link]
- CEM Corporation.
- ArTS - UniTS.
- Bentham Science. Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]
- ACS Publications. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
- Asian Journal of Chemistry.
- Bentham Science. Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. [Link]
- Bentham Science.
- RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
- ACS Publications. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. [Link]
- Bentham Science.
- ResearchGate. Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. [Link]
- NIH. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
- Organic Chemistry Portal. Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. [Link]
- RSC Publishing. Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. [Link]
- ResearchGate. Microwave‐Assisted Synthesis of Pyrimidine Libraries. [Link]
- Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
- Technology Networks. One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. [Link]
- Semantic Scholar.
- ResearchGate.
- PubMed Central. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. [Link]
- ResearchGate.
- Research Square.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ijper.org [ijper.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 13. asianpubs.org [asianpubs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. arts.units.it [arts.units.it]
- 16. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.org [mdpi.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 23. One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor | Technology Networks [technologynetworks.com]
Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Abstract
This application note presents a comprehensive guide to developing and validating a robust, stability-indicating analytical method for 2-Chloro-6-methylpyrimidine-4-carbonitrile using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this pharmaceutical intermediate. The narrative outlines a systematic approach to method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction and Analyte Properties
This compound is a key heterocyclic building block in medicinal chemistry. Its purity and stability are critical for the synthesis of downstream active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method is essential for its characterization.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and stability of pharmaceutical compounds.[2][5] Specifically, reversed-phase chromatography is well-suited for separating moderately polar to non-polar compounds like pyrimidine derivatives.[5]
Analyte Structure and Properties:
-
Chemical Name: this compound
-
Molecular Formula: C₆H₄ClN₃[6]
-
Molecular Weight: 153.57 g/mol [6]
-
Structure:
-
Predicted Polarity (XlogP): 1.6[6] This value indicates moderate hydrophobicity, making the analyte an excellent candidate for retention and separation on a C18 stationary phase.
Method Development Strategy
The development of a stability-indicating HPLC method requires a systematic approach to ensure that the analyte can be quantified in the presence of its potential degradation products and process-related impurities.[2][5] Our strategy involves a logical progression from understanding the analyte's properties to fine-tuning the chromatographic conditions for optimal performance.
Initial Parameter Selection: A Rationale-Driven Approach
The initial chromatographic conditions are proposed based on the known physicochemical properties of this compound and general principles for the analysis of similar heterocyclic compounds.[5][7][8]
| Parameter | Initial Selection | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides sufficient hydrophobicity to retain the analyte based on its predicted XlogP. A standard column dimension is chosen for initial development.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidified mobile phase helps to ensure consistent ionization of the analyte and any potential impurities, leading to sharper peaks and reproducible retention times.[7][8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and elution strength for a wide range of compounds. |
| Detection Wavelength | To be Determined (Protocol 2.2) | Pyrimidine derivatives are known to be UV-active. A preliminary UV scan is required to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[9] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[5] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |
Protocol for Determination of UV Absorbance Maximum (λmax)
Objective: To determine the optimal wavelength for UV detection of this compound.
Procedure:
-
Prepare a stock solution of the analyte at a concentration of approximately 100 µg/mL in the proposed mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B).[9]
-
Ensure the analyte is fully dissolved. Sonication may be used if necessary.
-
Using a UV-Vis spectrophotometer, scan the solution from 200 nm to 400 nm against a mobile phase blank.
-
Identify the wavelength(s) of maximum absorbance. This λmax should be used for the HPLC method to ensure the highest sensitivity. For pyrimidine derivatives, this is often in the range of 220-280 nm.[5]
Method Optimization Workflow
The initial conditions provide a starting point. Optimization is crucial to ensure the separation of the main analyte peak from any impurities or degradants.
Caption: Workflow for HPLC Method Optimization.
Detailed Analytical Protocol
This section provides a step-by-step protocol for the analysis of this compound based on the optimized method.
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Reference standard of this compound.
Chromatographic Conditions (Optimized)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λmax (e.g., 254 nm, to be confirmed per Protocol 2.2) |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
Method Validation Protocol
The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[2][3][4]
Caption: Key Parameters for HPLC Method Validation.
Specificity (Forced Degradation)
Objective: To demonstrate that the method is stability-indicating by showing that the analyte peak is well-resolved from degradation products.
Procedure:
-
Expose the analyte solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.
-
-
Analyze each stressed sample by HPLC.
-
Acceptance Criteria: The analyte peak should be spectrally pure and well-resolved (Resolution > 2.0) from any degradation peaks.
Linearity
Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.
Procedure:
-
Prepare a series of at least five standard solutions covering the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the standard solution at 100% concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase pH (± 0.2 units).
-
-
Analyze the standard solution under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for this compound. By following the outlined protocols for method optimization and validation, researchers can establish a reliable and robust analytical procedure that is fit for purpose in a regulated environment. The systematic approach ensures that the method is accurate, precise, and specific, making it suitable for routine quality control and stability studies.
References
- Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR.org.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- PubChemLite. (n.d.). This compound (C6H4ClN3).
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. jetir.org [jetir.org]
- 6. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 7. japsonline.com [japsonline.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during the synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile, a key intermediate in pharmaceutical development. The aim is to enhance yield and purity by understanding the underlying chemical principles of the synthetic steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Initial Pyrimidine Ring Formation
Q: My initial condensation reaction to form the pyrimidine ring is resulting in a low yield. What are the likely causes and how can I optimize this step?
**A: ** Low yields in the de novo synthesis of the pyrimidine ring often stem from suboptimal reaction conditions or the purity of starting materials.[][2] The construction of the pyrimidine scaffold is a critical phase that dictates the overall efficiency of the synthesis.
Underlying Causes:
-
Incomplete Reaction: The condensation reaction may not be proceeding to completion due to insufficient reaction time or inadequate temperature.
-
Side Reactions: Competing side reactions can consume starting materials and generate impurities. For instance, the self-condensation of the three-carbon component or hydrolysis of reactive intermediates can be significant issues.
-
Purity of Reagents: The presence of impurities, especially water, in the starting materials or solvents can interfere with the reaction mechanism, leading to lower yields.
Troubleshooting Protocol:
-
Reagent and Solvent Purity:
-
Ensure all starting materials are of high purity. Recrystallize or distill reagents if necessary.
-
Use anhydrous solvents to minimize hydrolytic side reactions. Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
-
Optimization of Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. An optimal temperature balance is crucial.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Stoichiometry: Experiment with slight variations in the stoichiometry of the reactants. A slight excess of one reactant might drive the reaction to completion.
-
-
pH Control:
-
For condensation reactions under alkaline conditions, the choice and concentration of the base are critical. A base that is too strong can promote undesired side reactions. Consider using milder bases or a buffered system to maintain the optimal pH.
-
Workflow for Optimizing Pyrimidine Ring Formation
Caption: Workflow for troubleshooting low yields in pyrimidine ring synthesis.
Issue 2: Poor Conversion in the Chlorination Step (e.g., from a Hydroxypyrimidine)
Q: I am experiencing incomplete conversion of the hydroxypyrimidine intermediate to the desired 2,4-dichloro-6-methylpyrimidine. What factors could be responsible?
A: The conversion of a hydroxypyrimidine to a chloropyrimidine, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), can be a challenging step.[3] Incomplete reactions are a common issue.
Underlying Causes:
-
Insufficient Reagent Activity: The activity of the chlorinating agent can be diminished by the presence of moisture.
-
Reaction Temperature and Time: The reaction may require elevated temperatures and prolonged reaction times to proceed to completion.
-
Byproduct Inhibition: The formation of byproducts, such as polyphosphoric acids when using POCl₃, can hinder the reaction.
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly distilled POCl₃ and dry glassware.
-
-
Temperature and Time Optimization:
-
Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Refluxing for several hours is often necessary.[3]
-
-
Use of Additives:
-
The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction by activating the POCl₃.
-
-
Work-up Procedure:
-
Careful work-up is crucial. The reaction mixture is typically poured onto ice to decompose the excess POCl₃. The pH should then be carefully adjusted with a base to precipitate the product.
-
Table 1: Typical Conditions for Chlorination of Hydroxypyrimidines
| Parameter | Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Commonly used and effective. |
| Solvent | Neat (excess POCl₃) or high-boiling inert solvent | Excess reagent can drive the reaction. |
| Temperature | Reflux (typically >100 °C) | High temperature is often required for complete conversion.[3] |
| Reaction Time | 2 - 12 hours | Monitor by TLC/GC-MS to determine completion. |
| Additive (optional) | N,N-dimethylaniline (catalytic) | Can enhance the rate of reaction. |
Issue 3: Low Yield and/or Side Products in the Cyanation Step
Q: My cyanation of 2,4-dichloro-6-methylpyrimidine to introduce the nitrile group at the 4-position is giving a low yield of the desired product along with the formation of the 2-cyano isomer. How can I improve the regioselectivity and overall yield?
A: The nucleophilic substitution of a chlorine atom with a cyanide group on a dichloropyrimidine ring can lead to issues with regioselectivity and yield.[4][5] The chlorine at the 2-position can also be susceptible to substitution, leading to the formation of an isomeric byproduct.[5]
Underlying Causes:
-
Competitive Substitution: The chlorine atoms at both the 2- and 4-positions are activated towards nucleophilic attack. The relative reactivity can be influenced by the reaction conditions.
-
Cyanide Source: The choice of cyanide source (e.g., KCN, NaCN, Zn(CN)₂, acetone cyanohydrin) can impact the reaction's success.[6][7][8] Less soluble sources like zinc cyanide can help maintain a low concentration of free cyanide ions, which can be beneficial in some catalytic systems.[6]
-
Solvent Effects: The polarity and proticity of the solvent can influence the solubility of the cyanide salt and the reactivity of the nucleophile.
-
Catalyst Poisoning: In palladium-catalyzed cyanations, excess cyanide ions can poison the catalyst.[6]
Troubleshooting Protocol:
-
Control of Reaction Temperature:
-
Lowering the reaction temperature can often improve regioselectivity. The activation energy for the substitution at the more reactive position is typically lower.
-
-
Choice of Cyanide Source and Solvent:
-
Reaction Time:
-
Prolonged reaction times, sometimes several days at reflux, may be necessary for complete conversion, especially with less reactive substrates.[4]
-
-
Purification:
-
Careful purification by column chromatography is often required to separate the desired 4-cyano isomer from the 2-cyano byproduct and any remaining starting material.[4]
-
Reaction Scheme: Cyanation of 2,4-dichloro-6-methylpyrimidine
Caption: Regioselectivity in the cyanation of 2,4-dichloro-6-methylpyrimidine.
Issue 4: Difficulty in Product Purification
Q: I am struggling to obtain a pure sample of this compound. What are the recommended purification techniques?
A: The purification of the final product is critical to meet the stringent requirements for its use in drug development. The presence of starting materials, isomers, and other byproducts can interfere with subsequent reactions and biological testing.
Recommended Purification Protocol:
-
Initial Work-up:
-
After completion of the reaction, the solvent is typically removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.[4]
-
-
Column Chromatography:
-
Silica gel column chromatography is the most common method for purifying the crude product.[4]
-
A solvent system of benzene and methyl tert-butyl ether (e.g., in a 4:1 ratio) has been reported to be effective for the separation.[4]
-
The fractions should be monitored by TLC to ensure proper separation.
-
-
Recrystallization:
-
If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system can further enhance its purity. The choice of solvent will depend on the product's solubility characteristics.
-
-
Purity Analysis:
-
The purity of the final product should be confirmed using analytical techniques such as:
-
References
- CD Biosynsis. (n.d.). Pyrimidine Biosynthesis.
- European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 0-0.
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine.
- ResearchGate. (n.d.). Cyanation leading to drug intermediates. Conditions: Reactions were....
- ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. a.
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. doi:10.1039/D3RA04309F
- Unknown. (n.d.). Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- Wikipedia. (n.d.). Sandmeyer reaction.
Sources
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. benchchem.com [benchchem.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cem.de [cem.de]
- 9. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Welcome to the technical support resource for the synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, ensure product purity, and save valuable research time.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most frequently employed laboratory and industrial synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway uses the readily available starting material, 2,4-dichloro-6-methylpyrimidine, which is treated with a cyanide source, typically an alkali metal cyanide like potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent.[1]
Q2: Why does the cyanation reaction preferentially occur at the C4 position instead of the C2 position?
The regioselectivity of this reaction is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, creating electron-deficient carbon centers that are susceptible to nucleophilic attack. The C4 and C6 positions are generally more electrophilic than the C2 position. Consequently, a nucleophile like the cyanide anion (CN⁻) will preferentially attack the C4 position, leading to the displacement of the chloride at that site. However, this selectivity is not absolute and can be influenced by reaction conditions.
Q3: What are the primary impurities and side products I should anticipate in this synthesis?
The main side products arise from the competitive reactivity of the starting material and the product itself. Key impurities include:
-
Isomeric byproduct: 4-Chloro-6-methylpyrimidine-2-carbonitrile, formed by substitution at the C2 position.
-
Di-substituted byproduct: 2,4-Dicyano-6-methylpyrimidine, resulting from the substitution of both chlorine atoms.
-
Hydrolysis products: 2-Chloro-4-hydroxy-6-methylpyrimidine, formed if water is present in the reaction mixture.
-
Unreacted starting material: 2,4-dichloro-6-methylpyrimidine.
A Chinese patent highlights that the chlorine atom at the C2 position is also chemically active, which can lead to the formation of isomeric byproducts that are often difficult to separate from the desired product due to similar polarities.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to guide you through the process of identifying and resolving synthetic challenges.
dot
Caption: Main synthetic route and key side reaction pathways.
Problem 1: My reaction shows low conversion, and a significant amount of starting material remains even after prolonged reaction times.
-
Probable Causes:
-
Insufficient Reaction Temperature/Time: The SNAr reaction on dichloropyrimidines can be sluggish at lower temperatures. A documented procedure shows the reaction being refluxed for 8 days to achieve a modest yield, indicating a high activation energy barrier.[1]
-
Poor Solubility of Reagents: Alkali cyanides like KCN have limited solubility in many common organic solvents (e.g., acetonitrile), leading to a slow reaction rate.
-
Deactivation of Cyanide Source: The cyanide salt may be of poor quality or may have degraded due to improper storage.
-
-
Solutions & Optimization Strategies:
-
Increase Temperature: Gradually increase the reaction temperature towards the reflux temperature of the chosen solvent. Monitor the reaction by TLC or HPLC to track the consumption of the starting material.
-
Solvent Selection: Use a high-boiling point, polar aprotic solvent like DMF or DMSO to improve the solubility of the cyanide salt and facilitate the reaction at higher temperatures.
-
Phase-Transfer Catalysis (PTC): Introduce a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to shuttle the cyanide anion from the solid phase into the organic phase, thereby accelerating the reaction rate.[3]
-
Reagent Quality: Ensure the KCN or NaCN is finely powdered and thoroughly dried before use to maximize its reactive surface area and prevent hydrolysis side reactions.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Acetonitrile (CH₃CN) | DMF or DMSO | Higher boiling point and better solubility for KCN. |
| Temperature | 80°C (Reflux) | 100-120°C | Overcomes activation energy, accelerates rate. |
| Additive | None | Phase-Transfer Catalyst (e.g., 18-crown-6) | Enhances solubility and availability of CN⁻ nucleophile.[4] |
| Reaction Time | > 48 hours | 12-24 hours | Higher temperature and PTC reduce required time. |
Problem 2: My final product is contaminated with a significant amount of the 4-Chloro-6-methylpyrimidine-2-carbonitrile isomer.
-
Probable Causes:
-
High Reaction Temperature: While higher temperatures increase the overall reaction rate, they can also decrease the regioselectivity, leading to a greater proportion of attack at the C2 position.
-
Solvent Effects: The choice of solvent can influence the relative activation energies for attack at the C2 versus C4 positions.
-
-
Solutions & Optimization Strategies:
-
Temperature Control: Find the optimal temperature that provides a reasonable reaction rate without compromising regioselectivity. An initial screen from 60°C to 100°C is recommended.
-
Purification: The isomers often have very similar polarities, making separation challenging.
-
Column Chromatography: Use a high-resolution silica gel column with a shallow gradient of a solvent system like Hexane/Ethyl Acetate or Benzene/methyl tert-butyl ether to achieve separation.[1]
-
Recrystallization: If a suitable solvent system can be found where the solubilities of the two isomers differ significantly, fractional recrystallization can be an effective purification method.
-
-
dot
Caption: A logical workflow for troubleshooting impure product.
Problem 3: I am observing the formation of hydrolysis byproducts, such as 2-Chloro-4-hydroxy-6-methylpyrimidine.
-
Probable Cause:
-
Presence of Water: This is the most direct cause. Water can be introduced through wet solvents, hygroscopic reagents (KCN is notoriously hygroscopic), or exposure to atmospheric moisture.
-
-
Solutions & Optimization Strategies:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Handling: Dry the potassium cyanide in a vacuum oven before use. Store it in a desiccator.
-
Workup Procedure: Quench the reaction with an anhydrous solvent or by pouring it onto ice, but be mindful that aqueous workups can promote hydrolysis if the product is unstable under those pH and temperature conditions.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure and serves as a representative example.[1]
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-6-methylpyrimidine (24.5 g).
-
Reagents: Add potassium cyanide (9.8 g) and acetonitrile (150 mL).
-
Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 48-72 hours), monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and extract twice with water (50 mL each) to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or benzene and methyl tert-butyl ether) to isolate the pure product.[1]
Protocol 2: HPLC Method for Purity and Isomer Analysis
This is a general method; optimization for your specific instrument and column may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The starting material, 2,4-dichloro-6-methylpyrimidine, will be less polar and elute later than the more polar mono-cyanated products. The two isomers, 2-chloro-4-cyano and 4-chloro-2-cyano, should show distinct retention times, allowing for quantification.
References
- Review Article on Vilsmeier-Haack Reaction.
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
- Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry. [Link]
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- C−H Cyanation of 6‐Ring N‐Containing Heteroarom
- RECENT ADVANCES IN CYAN
- Direct Regioselective C-H Cyan
- Cyanation – Knowledge and References. Taylor & Francis Online. [Link]
- (PDF) RECENT ADVANCES IN CYANATION REACTIONS.
Sources
Technical Support Center: Purification of 2-Chloro-6-methylpyrimidine-4-carbonitrile by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-6-methylpyrimidine-4-carbonitrile. As a pivotal intermediate in medicinal chemistry, achieving high purity of this compound is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for purification by column chromatography, grounded in established scientific principles and practical laboratory experience.
I. Understanding the Molecule and Potential Challenges
This compound is a moderately polar compound. Its purification via silica gel chromatography is generally effective, but not without potential difficulties. The presence of nitrogen atoms in the pyrimidine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, potentially causing peak tailing, irreversible adsorption, or even degradation of the compound.[1]
Key Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [3] |
| Appearance | Pale yellow to beige solid | [4] |
| Predicted XlogP | 1.6 | [2] |
II. Experimental Protocol: Flash Column Chromatography
This section outlines a comprehensive, step-by-step protocol for the purification of this compound.
Diagram of the Purification Workflow
Caption: Workflow for the purification of this compound.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The cornerstone of a successful column chromatography separation is the selection of an appropriate solvent system, which is achieved through TLC analysis. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring good separation from impurities.[5]
Procedure:
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a pre-equilibrated atmosphere of the chosen solvent system.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).
Recommended Starting Solvent Systems:
| System | Ratio (v/v) | Polarity | Comments |
| Hexane/Ethyl Acetate | 9:1 to 7:3 | Low to Medium | A common starting point for moderately polar compounds. |
| Hexane/Dichloromethane | 1:1 to 3:7 | Medium | Effective for many chlorinated heterocyclic compounds.[6] |
| Petroleum Ether/Dichloromethane | 2:1 | Medium | A documented system for purifying similar pyrimidine derivatives.[7] |
Adjust the ratio of the polar solvent to achieve the target Rf value.
Step 2: Column Preparation
Proper packing of the column is crucial to avoid channeling and ensure a high-resolution separation.
Procedure:
-
Select a glass column of appropriate size for the amount of crude material.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed. This method is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often leads to better separation.
Step 4: Elution and Fraction Collection
Procedure:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or a pump to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
If impurities are close to the product spot on the TLC, consider a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent. This can enhance the separation of compounds with similar polarities.[5]
Step 5: Monitoring the Separation
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a TLC plate and develop it in the same solvent system used for the column.
Step 6: Product Isolation
Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Diagram of the Troubleshooting Logic
Caption: A decision tree for troubleshooting common column chromatography issues.
| Issue | Potential Cause | Recommended Solution |
| Compound does not move off the baseline (Rf = 0) | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, if using hexane/ethyl acetate 9:1, try 8:2 or 7:3. |
| The compound has irreversibly adsorbed to the silica. | This may indicate degradation. Perform a 2D-TLC to check for stability. If the compound is unstable, consider using deactivated silica or an alternative stationary phase like alumina.[1] | |
| Compound elutes too quickly with the solvent front | The eluent is too polar. | Decrease the polarity of the solvent system. For instance, change from hexane/ethyl acetate 7:3 to 9:1. |
| Poor separation of the product from impurities | The solvent system has poor selectivity for the compounds. | Re-evaluate the solvent system using TLC. Try different solvent combinations (e.g., hexane/dichloromethane instead of hexane/ethyl acetate).[6] |
| Column overloading. | Use a larger column with more silica gel or reduce the amount of crude material loaded. | |
| Improper column packing or sample loading. | Ensure the column is packed evenly and consider dry loading the sample for better resolution. | |
| Peak tailing or streaking, leading to low recovery | Strong interaction between the compound and acidic silica gel. | Deactivate the silica gel by pre-flushing the column with the eluent containing 1-2% triethylamine.[5][8] Alternatively, use a less acidic stationary phase such as neutral alumina. |
| The compound is degrading on the column. | Confirm instability with a 2D-TLC. If degradation occurs, use deactivated silica or alumina.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading on the silica gel column. How can I confirm this and what should I do? A1: To confirm degradation, you can perform a 2D-TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and re-run it in the same solvent. If a new spot appears or the original spot streaks, your compound is likely degrading on the silica.[6] To mitigate this, you can use deactivated silica gel. This is prepared by flushing the packed column with your eluent containing 1-2% triethylamine, followed by a flush with the eluent alone.[5][8] Alternatively, you can use a different stationary phase like neutral or basic alumina.
Q2: What are the likely impurities I should be trying to separate from this compound? A2: The impurity profile depends heavily on the synthetic route. However, common impurities can include unreacted starting materials (e.g., 2-amino-6-methyl-4-pyrimidinol if following a certain synthetic pathway) or isomers such as 4-chloro-2-substituted pyrimidines and 2,4-disubstituted pyrimidines.[7][9] Careful analysis of your TLC plate should help visualize these byproducts.
Q3: Can I use a different stationary phase instead of silica gel? A3: Yes. If your compound is acid-sensitive, neutral or basic alumina can be an excellent alternative to silica gel. For very polar compounds, reverse-phase chromatography on C18-functionalized silica is another option, though this requires a different solvent system (e.g., water/acetonitrile or water/methanol).[1]
Q4: How much crude material can I load onto my column? A4: A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended. The amount you can load also depends on the separation factor (ΔRf) between your product and the closest impurity.
Q5: My product is not very soluble in the eluent. What is the best way to load it onto the column? A5: In this case, dry loading is the preferred method. Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique prevents band broadening that can occur with wet loading of poorly soluble compounds.
V. References
-
BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from BenchChem website.
-
Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Retrieved from Google Patents.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 27-35.
-
SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid? Retrieved from SiliCycle website.
-
BenchChem. (2025). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Retrieved from BenchChem website.
-
ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis. Retrieved from ChemicalBook website.
-
BenchChem. (2025). Synthesis routes of this compound. Retrieved from BenchChem website.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester website.
-
PubChem. (n.d.). This compound. Retrieved from PubChem.
-
BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Retrieved from BenchChem website.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses website.
-
ChemScene. (n.d.). 16858-56-3 | this compound. Retrieved from ChemScene website.
-
Biosynth. (n.d.). 6-Chloro-2-methylpyrimidine-4-carbonitrile | 1192064-60-0 | SXB06460. Retrieved from Biosynth website.
-
ChemicalBook. (2025). 13036-57-2(2-Chloro-4-methylpyrimidine) Product Description. Retrieved from ChemicalBook website.
-
ChemicalBook. (2025). 2-Chloro-4-methylpyrimidine | 13036-57-2. Retrieved from ChemicalBook website.
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. Retrieved from PubChem.
-
PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629. Retrieved from PubChem.
-
Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5. Retrieved from Sigma-Aldrich website.
-
Fisher Scientific. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 98.0+%, TCI America™. Retrieved from Fisher Scientific website.
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). MICROWAVE SYNTHESIS, SPECTRAL, THERMAL AND ANTIMICROBIAL ACTIVITIES OF Co(II), Ni(II) AND Cu(II) SCHIFF BASE METAL COMPLEXES. Retrieved from Global Research Online website.
Sources
- 1. Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. teledynelabs.com [teledynelabs.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 2-Chloro-6-methylpyrimidine-4-carbonitrile Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-6-methylpyrimidine-4-carbonitrile and its derivatives. The purification of these heterocyclic compounds via recrystallization is a critical step for ensuring high purity, which is essential for subsequent reactions, biological assays, and structural analysis. This document provides practical, field-tested insights and troubleshooting strategies to overcome common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of pyrimidine derivatives?
A1: The single most critical factor is the choice of solvent.[1] An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][2] For this compound derivatives, which possess moderate polarity due to the nitrile and pyrimidine ring system, solvents of intermediate polarity are often a good starting point. Additionally, the impurities should either be highly soluble in the solvent at all temperatures or largely insoluble in the hot solvent.[1]
Q2: Which solvents are generally recommended for starting recrystallization trials with this class of compounds?
A2: Based on the structure, a good starting point is to screen solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate.[3][4] Mixed solvent systems can also be highly effective.[5] Common pairs include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[1][6] For instance, a related compound, 2-Amino-4-chloro-6-methylpyrimidine, has been successfully recrystallized from 50% ethanol.[7] The key is to dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" or "anti-solvent" (in which it is less soluble) until turbidity is observed, then reheating to clarify before cooling.[8]
Q3: How does rapid cooling affect the purity of my crystals?
A3: Rapid cooling, often called "shock cooling," is detrimental to purity because it encourages the rapid precipitation of the compound rather than the slow, ordered growth of crystals.[9] This fast process can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[10] An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes or more.[10]
Q4: My compound is highly soluble in most common organic solvents. What should I do?
A4: For compounds that are highly soluble even at low temperatures, an anti-solvent approach is often effective.[8] Dissolve your compound in a minimum amount of a solvent in which it is very soluble (e.g., DCM, THF). Then, slowly add a miscible anti-solvent (e.g., hexanes, pentane) in which the compound is insoluble until the solution becomes persistently cloudy. Gently warm the mixture until the solution is clear again, and then allow it to cool slowly. This controlled decrease in solubility can induce crystallization.
Troubleshooting Recrystallization Problems
This section addresses specific issues you may encounter during your experiments.
Issue 1: No Crystals Form Upon Cooling
Possible Cause: The solution is not supersaturated. This is the most common reason for crystallization failure and typically arises from using too much solvent.[10][11]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool again. Be careful not to evaporate too much, which could cause the product to "crash out" non-selectively.
-
Solution 2: Induce Nucleation. If the solution is supersaturated but crystals haven't formed, nucleation can be initiated.[2]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic sharp edges of the scratch provide a surface for crystals to begin forming.[12]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[12]
-
-
Solution 3: Cool to a Lower Temperature. If room temperature cooling is insufficient, place the flask in an ice bath or a refrigerator to further decrease the compound's solubility.[12]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Possible Cause: The compound has separated from the solution as a liquid phase rather than a solid. This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is cooled too quickly from a very high concentration.[10][11] Impurities can also promote oiling out.[11]
-
Solution 1: Reheat and Add More Solvent. Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point slightly, and then allow it to cool more slowly.[10][11]
-
Solution 2: Lower the Cooling Temperature. Start the dissolution process at a temperature below the compound's melting point. This may require using more solvent, but it can prevent the initial melting that leads to oiling out.
-
Solution 3: Change Solvents. Select a solvent with a lower boiling point.
Issue 3: Crystal Yield is Very Low
Possible Cause: The recovery of the purified product is significantly less than expected.
-
Cause A: Too much solvent was used. The compound has significant solubility in the mother liquor, even at low temperatures.[2][12]
-
Solution: Concentrate the mother liquor (the remaining solution after filtration) by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[12]
-
-
Cause B: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a stemless funnel to prevent crystallization in the stem. If crystallization occurs, wash the funnel with a small amount of hot solvent to redissolve the product and add it back to the filtrate.
-
-
Cause C: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a significant portion of the product.[2]
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
Issue 4: Crystals Are Colored or Appear Impure
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution 1: Use Activated Charcoal. Add a very small amount of activated charcoal (e.g., 1-2% of the solute mass) to the hot solution before filtration.[8][12] The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling. Be aware that using too much charcoal can adsorb your product and reduce the yield.[10]
-
Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to remove persistent impurities.
Data & Solvent Selection
Choosing the right solvent is a process of informed trial and error. The following table provides a starting point for solvent screening for this compound derivatives.
| Solvent | Boiling Point (°C) | Polarity | Comments & Potential Use |
| Water | 100 | High | Often a poor solvent for organics but can be excellent for polar compounds or as an anti-solvent with alcohols.[6][13] |
| Ethanol | 78 | High-Medium | A very common and effective solvent for many heterocyclic compounds.[3] Often used in a mixture with water.[7] |
| Isopropanol | 82 | Medium | Similar to ethanol, good general-purpose solvent. |
| Acetonitrile | 82 | Medium | Good for compounds with aromatic rings and polar groups.[4] |
| Ethyl Acetate | 77 | Medium-Low | Good solvent that is less polar than alcohols; often paired with hexanes.[3] |
| Acetone | 56 | Medium | Effective but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Dichloromethane (DCM) | 40 | Low | Often used as the "good" solvent for compounds that are highly soluble, paired with an anti-solvent like hexanes.[14] |
| Hexanes / Heptane | ~69 / ~98 | Very Low | Typically used as the "poor" solvent or anti-solvent in a mixed-solvent system.[6] |
Standard Recrystallization Protocol
This protocol provides a generalized, step-by-step methodology.
1. Solvent Selection: a. Place ~20-30 mg of your crude compound into a small test tube. b. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely unsuitable as a single-solvent system. c. If it does not dissolve, heat the mixture gently. An ideal solvent will dissolve the compound completely when hot.[1] d. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent choice.
2. Dissolution: a. Place the crude solid into an Erlenmeyer flask (its sloped sides reduce solvent evaporation). b. Add a minimal amount of the selected solvent. c. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. d. Continue adding small portions of hot solvent until the compound just dissolves completely. Adding excess solvent is the most common mistake and will result in poor yield.[2][11]
3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Reheat the solution to boiling for 2-5 minutes.
4. Hot Gravity Filtration (if necessary): a. This step removes insoluble impurities (like dust or charcoal). b. Pre-heat a stemless funnel and a new Erlenmeyer flask. c. Fold a piece of fluted filter paper and place it in the funnel. d. Pour the hot solution through the filter paper quickly to minimize cooling and crystallization in the funnel.
5. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[9] c. Once the flask has reached room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal formation.[12]
6. Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[2] c. Ensure the wash solvent is thoroughly chilled to minimize dissolving the purified crystals.[2]
7. Drying: a. Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry. b. Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, a vacuum oven may be used.
Visual Workflow and Troubleshooting Guides
Recrystallization Workflow
Caption: General workflow for the recrystallization of a solid compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). BenchChem.
- Recrystallization. (n.d.).
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. (n.d.). BenchChem.
- Synthesis routes of this compound. (n.d.). BenchChem.
- Troubleshooting common issues in pyrimidine synthesis. (n.d.). BenchChem.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Solvent Choice. (n.d.). University of York, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5. (n.d.). Sigma-Aldrich.
- 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate.
- 2-Amino-4-chloro-6-methylpyrimidine synthesis. (n.d.). ChemicalBook.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Electron-Deficient Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial transformations. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles and field-proven expertise.
Introduction: The Challenge of Electron-Deficient Heterocycles
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1] However, when one of the coupling partners is an electron-deficient heterocycle (such as pyridine, pyrimidine, or quinoline), researchers often face a unique set of challenges that can lead to low yields, reaction failure, and complex product mixtures.[1][2] These issues primarily stem from two sources: the inherent electronic properties of the heterocycles and the stability of the organoboron reagents.[3]
The lone pair of electrons on the nitrogen atoms within the heterocyclic ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] Furthermore, electron-deficient heteroaryl boronic acids are particularly susceptible to an undesired side reaction known as protodeboronation, where the crucial carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming the starting material.[6][7]
This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is structured to address specific problems you might be observing in your experiments. For each issue, we will explore the probable causes and offer a series of targeted solutions.
Issue 1: Low to No Product Formation with Recovery of Starting Materials
This is one of the most common and frustrating outcomes. It typically points to an issue with the catalytic cycle, most often catalyst inhibition or a failure in one of the key steps: oxidative addition or transmetalation.
Probable Cause A: Catalyst Inhibition/Deactivation
The Lewis basic nitrogen atoms in your heterocycle are likely coordinating to the palladium center, preventing it from participating in the catalytic cycle.[2][4]
Solutions:
-
Ligand Selection is Crucial: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich monodentate biarylphosphine ligands. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination with the heterocycle and promote the desired catalytic steps.[4][8]
Ligand Family Recommended Ligands Key Features Buchwald-type SPhos, XPhos, RuPhos Bulky, electron-rich, accelerate oxidative addition and reductive elimination.[8] N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong σ-donors, form stable complexes with palladium. -
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[4]
-
Use a Pre-formed Catalyst: Using a well-defined palladium(II) precatalyst that is readily reduced to the active palladium(0) species in situ can improve reaction initiation.[5]
Probable Cause B: Inefficient Oxidative Addition
If your heterocyclic partner is a chloride, its C-Cl bond is stronger and less reactive towards oxidative addition compared to C-Br or C-I bonds.[9]
Solutions:
-
Employ More Active Catalysts: The aforementioned bulky, electron-rich ligands are also excellent for activating less reactive aryl chlorides.[9]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[8]
Probable Cause C: Failed Transmetalation
The transmetalation step, where the organic group is transferred from boron to palladium, requires the boronic acid to be sufficiently nucleophilic and activated by a base.[10] Electron-deficient boronic acids are inherently less nucleophilic, which can slow this step down.[11]
Solutions:
-
Base Selection: A sufficiently strong base is required to form the more nucleophilic boronate species.[9] However, very strong bases in aqueous media can accelerate protodeboronation (see Issue 2). A careful balance is needed.
Issue 2: Significant Formation of Protodeboronated Byproduct
You observe the formation of the heterocycle where the boronic acid group has been replaced by a hydrogen atom. This is a classic case of protodeboronation, a major competing pathway for electron-deficient heteroaryl boronic acids.[3][6]
Probable Cause: Instability of the Boronic Acid
The C-B bond in heteroaryl boronic acids, especially those with nitrogen atoms adjacent to the boronic acid (e.g., 2-pyridylboronic acid), is susceptible to cleavage by protonolysis, a reaction often accelerated by water and strong bases.[6][7]
Solutions:
-
Stabilize the Boron Reagent: The most effective strategy is to replace the boronic acid with a more stable derivative.
| Boron Reagent | Structure Example | Advantages & Conditions |
| Pinacol Esters | More stable to hydrolysis than boronic acids.[4] | |
| MIDA Boronates | Air-stable, crystalline solids. Allow for slow release of the boronic acid under aqueous basic conditions, keeping its concentration low and minimizing side reactions.[7] | |
| Potassium Organotrifluoroborates (R-BF₃K) | Generally more stable than boronic acids. Often require specific conditions for activation.[7] |
-
Run the Reaction Under Anhydrous Conditions: The complete exclusion of water can significantly suppress protodeboronation.[3][4]
-
Use anhydrous solvents.
-
Dry your base (e.g., K₃PO₄) in an oven before use.
-
Consider additives like trimethyl borate, which can facilitate anhydrous Suzuki couplings.[3]
-
-
Moderate the Base: If aqueous conditions are unavoidable, switching to a milder base may slow the rate of protodeboronation.[4]
Troubleshooting Decision Workflow
Here is a logical workflow to diagnose and solve common issues in your Suzuki coupling with electron-deficient heterocycles.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My heterocycle has a free N-H group (e.g., indole, pyrrole). Do I need to protect it?
A1: While not always necessary, N-H groups can be acidic and interfere with the basic conditions of the reaction. If you are experiencing issues, N-protection (e.g., with a Boc or tosyl group) can simplify the reaction system and prevent unwanted side reactions.
Q2: I am using a heteroaryl chloride, and the reaction is very sluggish. What are the first things I should change?
A2: For less reactive heteroaryl chlorides, you need a more potent catalytic system. The first and most impactful change is to switch to a catalyst system known for activating aryl chlorides. This typically involves a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[5][8] Concurrently, you may need to increase the reaction temperature.
Q3: Can I use water as a co-solvent? I'm having solubility issues.
A3: While water can be a beneficial co-solvent in many Suzuki reactions by aiding the dissolution of the base and facilitating the catalytic cycle, it significantly increases the risk of protodeboronation with sensitive heteroaryl boronic acids.[3][4] If you must use water for solubility, consider switching to a more stable boronic ester (MIDA or pinacol) to mitigate this risk.[7] Alternatively, explore other polar aprotic solvents like DMF or DMA, ensuring they are rigorously dried.
Q4: What is the best general-purpose base for these types of couplings?
A4: Potassium phosphate (K₃PO₄) is often an excellent first choice.[1][5] It is a strong enough base to promote transmetalation for many substrates but is generally less aggressive in promoting protodeboronation than hydroxide bases. Cesium carbonate (Cs₂CO₃) is another widely used and effective base. The optimal base is, however, substrate-dependent and may require screening.
Q5: My reaction mixture turns black immediately. Is this normal?
A5: Yes, the formation of a black or dark brown precipitate, often referred to as "palladium black," is common in Suzuki couplings.[13] It is the result of the active Pd(0) catalyst aggregating and precipitating out of solution. While it indicates the formation of the active catalyst, excessive or rapid precipitation can signal catalyst decomposition and a loss of activity. Effective ligands help to stabilize the Pd(0) species in solution and prevent this from happening too quickly.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for a Challenging Heteroaryl Coupling
This protocol provides a robust starting point for the coupling of a heteroaryl chloride with a heteroaryl boronic acid pinacol ester.
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Heteroaryl boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or CPME)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride, heteroaryl boronic acid pinacol ester, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
References
- Ainley, A. D., & Challenger, F. (1930). Studies of the boron-carbon linkage. Part I. The oxidation and nitration of phenylboric acid. Journal of the Chemical Society (Resumed), 2171. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). A new catalyst for the Suzuki–Miyaura coupling of hindered aryl chlorides. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Thomas, D. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(17), 5439–5442. [Link]
- Wallace, D. J., & Chen, C. (2009). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation is described. Tetrahedron Letters, 50(26), 3324-3327. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- D’Amico, D. C. L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
- Liu, S., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(1), 1-10. [Link]
- Reddit. (2012). Suzuki coupling help. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
- O'Hara, F., Blackmond, D. G., & Baran, P. S. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(35), 12122–12134. [Link]
- Bellina, F., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(11), 4067-4072. [Link]
- J. P. A. Harrity, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ResearchGate. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- M. Pu, et al. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 142(42), 17890-17903. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
- G. C. Fu, et al. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- S. K. S. Al-Karawi, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]
- M. Soural, et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2695. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- ResearchGate. (2025). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
- M. R. Biscoe, et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246-4249. [Link]
- ResearchGate. (2022).
- ResearchGate. (n.d.). Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
preventing homocoupling in Suzuki reactions of pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with this important heterocyclic motif. Pyrimidines are a cornerstone of medicinal chemistry, but their successful functionalization via Suzuki coupling is often hampered by a persistent side reaction: homocoupling of the boronic acid reagent.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues, optimize your reaction conditions, and ultimately suppress the formation of homocoupled byproducts, leading to higher yields and cleaner reaction profiles.
Understanding the Problem: The Competing Pathways
The desired Suzuki-Miyaura reaction involves a palladium-catalyzed cross-coupling between a pyrimidine halide and an organoboron reagent. However, under suboptimal conditions, the organoboron species can react with itself in a competing pathway known as homocoupling. This side reaction consumes your valuable reagent, reduces the yield of the target molecule, and generates a biaryl byproduct that can be difficult to separate during purification.[1]
The two primary mechanisms for boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the homocoupling of two boronic acid molecules.[1][2][3]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product while generating the active Pd(0) catalyst for the main cycle. This is especially problematic at the start of the reaction.[3][4][5]
Sources
dealing with low reactivity of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Welcome to the technical support center for 2-Chloro-6-methylpyrimidine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile but challenging building block into their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Reactivity Profile of this compound
The pyrimidine core is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is the foundation of its reactivity, making the ring susceptible to nucleophilic attack.[1] In this compound, this is further modulated by the substituents:
-
C2-Chloride: This is your primary reactive site and leaving group.
-
C4-Carbonitrile (-CN): A strong electron-withdrawing group, it significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[2][3]
-
C6-Methyl (-CH₃): A weak electron-donating group, its electronic effect is largely overshadowed by the activating effects of the ring nitrogens and the nitrile group.
The primary challenges with this substrate arise not from a lack of ring activation, but from the inherent stability of the C-Cl bond, especially in palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-limiting step.[4] This guide will address how to overcome this kinetic barrier.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction classes applicable to this compound?
A: This substrate is primarily used in two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common pathway, where the chlorine atom is displaced by nucleophiles like amines, alcohols, or thiols. The electron-deficient nature of the pyrimidine ring, enhanced by the C4-nitrile group, facilitates this addition-elimination mechanism.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for C-C and C-N bond formation. Key examples include the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines).[5][6] However, these reactions are challenging due to the high bond energy of the C-Cl bond and require specialized catalyst systems.
Q2: Why do my standard Suzuki or Buchwald-Hartwig conditions fail with this substrate?
A: The low reactivity stems from the difficulty of the initial oxidative addition step, where the Palladium(0) catalyst inserts into the C-Cl bond. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[4] Standard catalysts like Pd(PPh₃)₄ are often not active enough to promote this step efficiently. Success requires modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) that create a more electron-rich, reactive palladium center.[7][8]
Q3: Can I achieve selective reaction at the C2-Cl position if other halogens are present on the pyrimidine ring?
A: In polychlorinated pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[1] This is because the negative charge of the intermediate formed upon attack at C4/C6 is stabilized by both ring nitrogens.[9] Since your molecule only has a leaving group at C2, this is not a concern for selectivity. However, if you were to synthesize a derivative with an additional halogen at C4 or C6, the reaction would likely occur there first under standard SNAr conditions.
Q4: How critical is solvent and base selection for reactions with this compound?
A: Extremely critical.
-
For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus increasing its reactivity.
-
For cross-coupling reactions, the choice of base is paramount. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often required.[8][10] The base's role is to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling) and neutralize the acid generated during the catalytic cycle.[6] Base solubility can also be a factor; using finely powdered or anhydrous bases is recommended.
Troubleshooting Guide
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Your SNAr reaction with an amine or alcohol nucleophile is stalling or showing no product formation.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Insufficient Nucleophilicity | The nucleophile may not be strong enough to attack the electron-deficient ring, or it may be protonated and inactive. | 1. Switch to a stronger nucleophile. 2. Add a non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA) to deprotonate the nucleophile in situ, significantly increasing its reactivity. |
| Low Reaction Temperature | The activation energy for the formation of the Meisenheimer complex has not been overcome. | 1. Increase the temperature, typically in the range of 80-150 °C. 2. Consider using microwave irradiation to access higher temperatures and dramatically reduce reaction times.[11] |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding. | 1. Switch to a polar aprotic solvent such as DMSO, DMF, NMP, or acetonitrile. These solvents promote SNAr reactions. |
Issue 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
You are attempting a cross-coupling reaction, but you only recover starting material or see minor side products like protodehalogenation.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
The choice of ligand is the single most critical parameter for successfully coupling this substrate. The table below illustrates the expected impact on yield for a typical Buchwald-Hartwig amination with a secondary amine.
| Catalyst System | Ligand Type | Expected Yield | Rationale |
| Pd(PPh₃)₄ | Simple Phosphine | 0-10% | Insufficiently electron-rich to promote oxidative addition into the C-Cl bond. |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | 20-50% | Improved activity, but may still struggle with challenging aryl chlorides.[12] |
| XPhos Pd G3 | Bulky, Electron-Rich Dialkylbiaryl Phosphine | 70-95% | State-of-the-art ligand designed to accelerate both oxidative addition and reductive elimination, overcoming the high barrier for aryl chlorides.[7][13] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N cross-coupling of this compound with a generic secondary amine (e.g., morpholine).
Reaction Scheme: (Self-correction: Cannot generate images. Will describe textually.) this compound reacts with morpholine in the presence of a palladium catalyst and a base to yield 2-(morpholin-4-yl)-6-methylpyrimidine-4-carbonitrile.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)[7]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Under a positive pressure of argon or nitrogen, add this compound (1.0 equiv).
-
Solvent and Nucleophile Addition: Add degassed anhydrous toluene via syringe to achieve a substrate concentration of ~0.2 M. Finally, add the morpholine (1.2 equiv) via syringe.
-
Degassing: Seal the vessel and briefly purge the headspace with argon for 2-3 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure desired product.
Self-Validation: The progress of the reaction should be unambiguous by LC-MS, showing the consumption of the starting material (M) and the appearance of the product peak (M + morpholine - HCl). A clean conversion validates the protocol's effectiveness.
References
- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35.
- Löwe, W., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
- ChemSynthesis. (n.d.). 4-chloro-2-fluoro-6-methylpyrimidine.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Hesp, K. D., & Ruck, R. T. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 115(19), 10349-10423.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Risse, H., et al. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1279.
- Federico, S., et al. (2012). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 55(21), 9123–9136.
- Wang, Z., et al. (2014). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
- Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 231-237.
- Hayriye, G., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
- ResearchGate. (n.d.). Comparative yields for Suzuki-Miyaura couplings.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- Stevens, E. (2019). Nucleophilic aromatic substitutions. YouTube.
- Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(1), 595-603.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Katritzky, A. R., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information.
- Li, J., et al. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- NRO Chemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ResearchGate. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- Sharma, U., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(6), 1459.
- ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(01), 1-8.
- Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- Gazvoda, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(12), 2235.
- Ramesh, P., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 58, 793-795.
- Risse, H., et al. (1996). Process for the preparation of chloropyrimidines. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Managing Catalyst Poisoning in Reactions with Pyrimidine Nitriles
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and significant challenge in modern synthesis: the poisoning of heterogeneous and homogeneous catalysts during reactions involving pyrimidine nitrile scaffolds. Pyrimidine and its derivatives are cornerstone heterocycles in medicinal chemistry, but their intrinsic electronic properties present unique hurdles in catalysis.[1][2]
This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively, optimize your reaction conditions, and develop robust synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles of catalyst poisoning by pyrimidine nitriles.
Q1: Why are pyrimidine nitriles particularly problematic for metal catalysts?
A1: The issue stems from the potent Lewis basicity of the pyrimidine ring and the nitrile group. Both functionalities possess nitrogen atoms with lone pairs of electrons that can strongly coordinate to the electron-deficient active sites of transition metal catalysts (e.g., Palladium, Rhodium, Nickel).[3] This coordination can be irreversible, leading to two primary modes of deactivation:
-
Competitive Binding: The pyrimidine nitrile acts as a ligand, competing with the desired reactant for coordination to the metal center. Given its strong binding affinity, it can effectively block the active sites.[4]
-
Electronic Modification: Even if the binding is reversible, the strong coordination alters the electronic properties of the metal center, reducing its catalytic efficacy for the intended transformation.
Q2: Which types of catalysts are most susceptible to poisoning by pyrimidine nitriles?
A2: Late transition metals, which are cornerstones of cross-coupling, hydrogenation, and C-H activation reactions, are particularly vulnerable.
-
Palladium (Pd): Widely used in cross-coupling and hydrogenation, Pd catalysts are notoriously sensitive to poisoning by N-heterocycles.[3]
-
Rhodium (Rh): Often used in hydrogenation and hydroformylation, Rh catalysts can also be deactivated, although their sensitivity can vary based on the ligand environment.[5]
-
Nickel (Ni): While a more cost-effective alternative, Ni catalysts are also prone to deactivation by strong Lewis bases.
The susceptibility is not absolute and depends heavily on the catalyst's ligand sphere, oxidation state, and support material (for heterogeneous catalysts).
Q3: What is the difference between reversible and irreversible poisoning in this context?
A3:
-
Reversible Poisoning: This occurs when the pyrimidine nitrile weakly adsorbs to the catalyst surface or active site. The poison can be removed by changing the reaction conditions, such as increasing the temperature or flushing the system, which shifts the adsorption equilibrium.[6]
-
Irreversible Poisoning: This involves the formation of strong, stable bonds (chemisorption) between the nitrogen lone pairs and the metal active sites.[6] This type of poisoning is common with pyrimidine nitriles and often requires harsh chemical or thermal treatment to regenerate the catalyst, if regeneration is possible at all.[7]
Q4: How can I confirm that catalyst poisoning is the cause of my failed or stalled reaction?
A4: A combination of experimental observation and analytical techniques is required:
-
Reaction Profile: A classic sign of poisoning is a reaction that starts at a reasonable rate and then abruptly slows or stops completely as the active sites become progressively blocked.
-
Control Experiments: Running the reaction with a similar substrate lacking the pyrimidine or nitrile group can help isolate the problematic moiety.
-
Catalyst Characterization: Analyzing the spent catalyst can provide direct evidence. Techniques like X-ray Photoelectron Spectroscopy (XPS) can show changes in the metal's electronic state and detect adsorbed nitrogen species. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the reaction mixture can reveal if metal is leaching from a solid support, although this is a separate issue from site-blocking.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides actionable steps for specific experimental issues.
Issue 1: Reaction Fails to Initiate or Stalls After a Short Time
Potential Cause: Severe and rapid catalyst poisoning. The catalyst's active sites are being blocked almost immediately upon introduction of the pyrimidine nitrile.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting stalled reactions.
Detailed Solutions:
-
Solution A: Increase Catalyst Loading. This is the simplest, albeit least elegant, solution. By providing a stoichiometric excess of catalytic sites relative to the poison, you can sometimes achieve complete conversion. This is often economically unviable for large-scale synthesis.
-
Solution B: Alter the Ligand Sphere (for Homogeneous Catalysts). The choice of ligand is critical. Bulky ligands can create a protective pocket around the metal center, sterically hindering the approach of the bulky pyrimidine nitrile while still allowing smaller reactants to access the active site.
-
Solution C: Select a More Robust Catalyst. Not all catalysts are created equal. Some have inherent resistance to N-heterocycle poisoning.
-
Insight: Supported catalysts on acidic or modified supports can sometimes mitigate poisoning. For example, a support that can interact with the pyrimidine's nitrogen atoms may act as a "poison sink," protecting the active metal sites. Consider catalysts supported on nitrogen-doped carbon, which have shown robustness in other N-heterocycle reactions.[9][10]
-
Table 1: Catalyst Selection Guide for Pyrimidine Nitrile Substrates
| Catalyst Type | Common Examples | Tolerance to N-Poisons | Key Considerations |
| Standard Heterogeneous | Pd/C, Raney Ni | Low | High risk of rapid deactivation. May require very high loading. |
| Homogeneous Pd Complexes | Pd(PPh₃)₄, Pd(OAc)₂ | Low to Moderate | Performance is highly ligand-dependent. Often poisoned.[4] |
| Pd-NHC Complexes | PEPPSI™, Pd-IMes | Moderate to High | Bulky NHC ligands provide steric protection.[8] A good first choice for troubleshooting. |
| Rhodium Complexes | Wilkinson's Cat., [Rh(cod)Cl]₂ | Moderate | Can be effective for hydrogenations where Pd fails.[5] |
| Supported Nanocatalysts | Fe₃O₄@SiO₂, Cu-doped TiO₂ | Variable | Support interactions can play a major role. May offer enhanced stability and recyclability.[11] |
| Non-Noble Metal Catalysts | Co-Oxide/N-Carbon | Promising | Emerging area; may offer cost-effective and poison-resistant alternatives.[9] |
Issue 2: Reaction Gives Low Yield with Multiple Byproducts
Potential Cause: Partial catalyst poisoning is altering the reaction pathway. A deactivated or electronically modified catalyst may promote side reactions over the desired transformation. For example, in a hydrogenation, partial reduction might occur, or the nitrile itself could be involved in undesired cyclizations.[12]
Detailed Solutions:
-
Solution A: Optimize Reaction Conditions. Poisoning is often temperature-dependent.
-
Insight: Running the reaction at a lower temperature may decrease the strength of the poison's binding to the catalyst, although this will also slow the desired reaction rate.[13] Conversely, higher temperatures can sometimes desorb weakly bound poisons but may also promote catalyst sintering or degradation.[6][14] A careful temperature screen is essential.
-
-
Solution B: Introduce a Sacrificial Additive. A less precious, strongly coordinating additive can be used to "scavenge" the poison.
-
Solution C: Pre-treat the Feedstock. If impurities in the pyrimidine nitrile starting material are suspected of being stronger poisons, purifying the feedstock is crucial.
-
Insight: Techniques like filtration through activated carbon or specific adsorbent resins can remove trace impurities that may be potent catalyst poisons.[14]
-
Part 3: Advanced Strategies & Protocols
For persistent issues, more advanced techniques may be necessary.
Catalyst Regeneration
When using valuable catalysts, regeneration can be a cost-effective strategy. The appropriate method depends on the nature of the poison and the catalyst.[16]
Diagram: General Catalyst Regeneration Workflow
Caption: A sequential workflow for regenerating a poisoned heterogeneous catalyst.
Protocol 1: Thermal Regeneration of a Supported Palladium Catalyst
This protocol is a general guideline. Specific temperatures and times must be optimized for your specific catalyst and support.
-
Recovery: After the reaction, carefully filter the heterogeneous catalyst (e.g., Pd/C) from the reaction mixture. Wash thoroughly with a non-coordinating solvent (e.g., ethanol, ethyl acetate) to remove residual reactants and products. Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a dilute oxygen/nitrogen mixture. A typical temperature range is 300-500°C.[6][7] This step aims to burn off strongly adsorbed organic species (the pyrimidine nitrile). Caution: This is an oxidative process. Ensure proper ventilation and safety protocols.
-
Reduction Step: After the oxidative treatment, the palladium will be in an oxidized state (PdO). To restore its catalytic activity for many reactions (like hydrogenation), it must be re-reduced. Purge the furnace with an inert gas (N₂ or Ar) to remove all oxygen. Then, introduce a flow of dilute hydrogen (e.g., 5% H₂ in N₂) and heat to 200-400°C.[7]
-
Verification: After regeneration, the catalyst's activity should be tested on a small-scale benchmark reaction and compared to fresh catalyst.
Protocol 2: Chemical Washing for Catalyst Regeneration
This method is suitable for removing certain types of poisons that are soluble under acidic or basic conditions.
-
Recovery: Recover and dry the catalyst as described in Protocol 1, Step 1.
-
Acid Wash: Suspend the catalyst in a dilute, non-oxidizing acid solution (e.g., 0.1 M acetic acid or dilute sulfuric acid).[6][17] Stir the suspension at room temperature for several hours. The acid can protonate the nitrogen atoms of the adsorbed pyrimidine, potentially weakening its bond to the metal and allowing it to be washed away.
-
Neutralization and Washing: Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.
-
Drying and Activation: Dry the catalyst thoroughly under vacuum. A final reduction step (as in Protocol 1, Step 3) may be necessary to ensure the metal is in the correct active state.
Table 2: Comparison of Regeneration Methods
| Method | Principle | Effective Against | Potential Risks |
| Thermal Treatment | High-temperature oxidation/desorption of poisons.[6] | Strongly chemisorbed organics (e.g., pyrimidine). | Sintering (loss of surface area), damage to the support material.[6] |
| Chemical Washing | Dissolving or chemically altering the poison.[6][17] | Acid/base soluble poisons, some metal deposits. | Leaching of the active metal, incomplete poison removal, damage to the support. |
| Solvent Extraction | Removing soluble organic contaminants with a solvent. | Physisorbed organic molecules. | Generally ineffective against the strong chemisorption of pyrimidine nitriles. |
References
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Google Cloud.
- An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
- How Can You Prevent Catalyst Poisoning? Chemistry For Everyone - YouTube.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube.
- Bypassing the Limitations of Directed C–H Functionaliz
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020).
- Tuning the reactivity of nitriles using Cu(ii)
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv.
- Poisoned catalyst regeneration using the high-temperature oxidation...
- Catalyst Deactivation, Poisoning and Regener
- Catalytic Aerobic Dehydrogenation of Nitrogen Heterocycles Using Heterogeneous Cobalt Oxide Supported on Nitrogen-Doped Carbon. Organic Chemistry Portal.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (2025).
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing).
- Recent Advances in Pyrimidine-Based Drugs. (2022). PMC - PubMed Central.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic Aerobic Dehydrogenation of Nitrogen Heterocycles Using Heterogeneous Cobalt Oxide Supported on Nitrogen-Doped Carbon [organic-chemistry.org]
- 10. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. youtube.com [youtube.com]
- 15. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products
Welcome to the Technical Support Center dedicated to addressing the critical downstream challenge of removing residual palladium catalysts from pyrimidine-based active pharmaceutical ingredients (APIs) and intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common issues encountered in the lab and during scale-up. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions for efficient and robust purification.
The prevalence of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) in the synthesis of pyrimidine derivatives makes effective palladium removal a non-negotiable aspect of process development.[1][2] Residual palladium can compromise the safety and efficacy of the final drug product, leading to stringent regulatory limits set by bodies like the International Council for Harmonisation (ICH).[3][4] This guide will navigate you through common pitfalls and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding palladium removal from pyrimidine products.
Q1: What are the primary methods for removing residual palladium from my pyrimidine product?
A1: The most common and effective methods can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that selectively bind to palladium. These "scavengers" can be silica-based, polymer-supported, or activated carbon.[3][5] After a designated treatment time, the scavenger with the bound palladium is simply filtered off.
-
Crystallization: Purifying the final pyrimidine compound through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[5] The success of this method is highly dependent on the solubility differences between your product and the palladium species.
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from your product.[5][6] This is often more effective for removing certain palladium salts.
-
Filtration: While simple filtration is effective for heterogeneous catalysts like palladium on carbon (Pd/C), it is often insufficient for removing soluble, homogeneous palladium species.[6][7] Using a filter aid like Celite® can help, but typically a secondary method is required.[6][8]
Q2: Why is palladium removal particularly challenging with some pyrimidine-based compounds?
A2: The nitrogen atoms within the pyrimidine ring, as well as other common substituents like amines and thiols, can act as strong ligands that chelate with palladium.[7] This can form stable, soluble palladium-product complexes that are difficult to break apart and remove using standard techniques.[7][8] The choice of removal strategy must therefore consider the specific structure of your pyrimidine derivative.
Q3: What are the regulatory limits for palladium in APIs?
A3: The ICH Q3D guideline for elemental impurities sets permitted daily exposure (PDE) limits for various metals. For palladium, the oral PDE is 100 µ g/day .[4] This translates to a concentration limit in the final API that is dependent on the maximum daily dose of the drug. For a 10g daily dose, for example, the limit would be 10 ppm.
Q4: Is activated carbon a good choice for palladium removal?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium.[5][7] However, its primary drawback is a lack of selectivity. It can non-specifically adsorb your desired pyrimidine product, leading to significant yield loss.[1][5] While effective in some cases, it's often outperformed by more specialized scavengers.[9]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the palladium removal process.
Issue 1: High residual palladium levels (>10 ppm) persist after using a scavenger.
Symptoms:
-
ICP-MS analysis shows palladium levels above the acceptable limit.
-
The final product has a persistent discoloration (e.g., grey, black, or pink tint), suggesting the presence of colloidal palladium.[8]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the ligand sphere. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[8][9] It is highly recommended to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, dimercaptotriazine).[8][10][11] |
| Suboptimal Scavenging Conditions | Temperature and time are critical parameters. Increasing the temperature (e.g., to 40-60 °C) and extending the reaction time (e.g., to 18 hours) can significantly improve scavenger efficiency.[5] However, the stability of your pyrimidine product at elevated temperatures must be considered. |
| Poor Mass Transfer | Inadequate mixing can prevent sufficient contact between the scavenger and the palladium species in solution.[8] Ensure vigorous stirring throughout the scavenging process. For larger scale, consider mechanical stirring. |
| Strong Palladium-Product Complexation | As mentioned, the pyrimidine core or its substituents can strongly chelate palladium.[7] Consider adding a competing ligand to the mixture before the scavenger to help "release" the palladium from your product. Alternatively, changing the solvent may disrupt this interaction. |
Issue 2: Significant loss of pyrimidine product during the scavenging process.
Symptoms:
-
Low overall yield after the purification step.
-
Analysis of the used scavenger shows a high amount of adsorbed product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Adsorption | This is a common issue with activated carbon but can also occur with other scavengers.[1][5] |
| 1. Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger. This may require some optimization experiments. | |
| 2. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the scavenger. | |
| 3. Change the Purification Method: If product loss remains high, consider switching to a different method like crystallization or extraction, which may offer better selectivity.[5] | |
| Reaction with the Scavenger | Some scavengers have functional groups that could potentially react with your pyrimidine product, especially if it has reactive functional groups. For example, amine-based scavengers could react with electrophilic sites on your molecule. Carefully consider the compatibility of the scavenger with your product's structure. |
Issue 3: Inconsistent palladium removal from batch to batch.
Symptoms:
-
Palladium levels vary significantly even when the same protocol is followed.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in the Palladium Species | The nature of the palladium species at the end of the reaction (e.g., oxidation state, aggregation) can vary depending on minor changes in reaction conditions (e.g., reaction time, temperature, reagent quality). |
| 1. Standardize Reaction Quench: Implement a standardized quenching procedure to ensure the palladium is in a consistent state before scavenging. | |
| 2. Consider an Oxidative or Reductive Workup: Sometimes, a mild oxidative or reductive step before scavenging can convert various palladium species into a single form that is more easily captured by the chosen scavenger. | |
| Inconsistent Mixing at Scale | What works in a small flask may not translate directly to a larger reactor due to differences in mixing efficiency. Ensure that the mixing is sufficient to keep the scavenger suspended and in contact with the entire solution. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Scavenger Screening
This protocol provides a framework for efficiently identifying the most effective scavenger for your specific pyrimidine product.
-
Sample Preparation: After your palladium-catalyzed reaction is complete, work up the reaction mixture as you normally would, but before final purification (e.g., chromatography or crystallization). Dissolve the crude product in a suitable solvent.
-
Initial Palladium Concentration: Take an aliquot of the solution and determine the initial palladium concentration (in ppm) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][12]
-
Scavenger Array: In separate vials, add different palladium scavengers (e.g., SiliaMetS Thiol, SiliaMetS DMT, QuadraSil MP, activated carbon) to aliquots of the crude product solution.[10][13] A typical starting point is 5-10 wt% of the scavenger relative to the crude product.
-
Scavenging: Stir the vials at a controlled temperature (e.g., room temperature or 50 °C) for a set amount of time (e.g., 4-18 hours).
-
Filtration: Filter each mixture through a pad of Celite® to remove the scavenger.[8] Wash the filter cake with a small amount of fresh solvent.
-
Final Palladium Concentration: Analyze the palladium concentration in each filtrate using ICP-MS.
-
Analysis: Compare the final palladium levels to identify the most effective scavenger.
Workflow for Selecting a Palladium Removal Strategy
The following diagram illustrates a logical decision-making process for choosing the most appropriate palladium removal method.
Caption: Decision logic for selecting a palladium removal strategy.
Quantitative Data Summary
The selection of a palladium scavenger is a critical step and should be data-driven. The table below summarizes the performance of various scavengers under specific conditions, as reported in the literature.
| Scavenger | Functional Group | Support | Typical Loading (wt%) | Typical Conditions | Pd Removal Efficiency | Reference |
| SiliaMetS Thiol | Thiol | Silica | 5-50 | 22-35 °C, 16-17 h | >99% (from 1300 ppm to 2 ppm) | [10][14] |
| SiliaMetS DMT | Dimercaptotriazine | Silica | 4-8 eq. | 22 °C, 16 h | High | [10] |
| QuadraSil AP | Aminopropyl | Silica | 0.5g / 10mL | RT, <20 min | >99% (from 1000 ppm) | [13] |
| QuadraSil MP | Mercaptopropyl | Silica | 0.5g / 10mL | RT, <20 min | >95% (from 1000 ppm) | [13] |
| Activated Carbon | N/A | Carbon | 5-10 | 40-50 °C, 1-18 h | Variable, potential for product loss | [5][7] |
| Biotage MP-TMT | Trimercaptotriazine | Polystyrene | 5 eq. | RT | 100-1000 fold reduction | [15] |
Note: Efficiency is highly substrate and condition-dependent. This table should be used as a guide for selecting candidates for a scavenger screen.
References
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
- Metal Scavenger User Guide. Biotage. [Link]
- How to Remove Palladium in three easy steps. Biotage. [Link]
- How can i remove palladium Pd catalyst easily?.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arborassays.com [arborassays.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. silicycle.com [silicycle.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Characterization of Impurities in 2-Chloro-6-methylpyrimidine-4-carbonitrile Synthesis
Introduction
Welcome to the technical support guide for 2-Chloro-6-methylpyrimidine-4-carbonitrile. This molecule is a critical intermediate in the synthesis of various biologically active compounds. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, rigorous identification, characterization, and control of impurities are mandated by regulatory bodies like the FDA and are essential for a robust drug development program.[2][3]
This guide is designed for researchers, process chemists, and quality control analysts. It provides practical, field-proven insights into the common impurities encountered during the synthesis of this compound, along with step-by-step troubleshooting protocols to identify and characterize them effectively.
Frequently Asked Questions (FAQs) on Impurity Formation
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities can be introduced at nearly every stage of the manufacturing process.[3] They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[3] For this specific synthesis, the most common organic impurities originate from three primary sources:
-
Starting Materials and Intermediates: Impurities present in the initial raw materials can carry through the synthesis, or incomplete reactions can leave unreacted intermediates in the final product. A key intermediate that can appear as an impurity is the precursor before the chlorination step, typically 2-Hydroxy-6-methylpyrimidine-4-carbonitrile .
-
Side Reactions: The reagents used, particularly the chlorinating agent (e.g., phosphorus oxychloride, POCl₃), are highly reactive and can lead to unwanted side products.[4][5] This can include over-chlorination or reactions with other functional groups.
-
Degradation Products: The final compound can degrade during work-up, purification, or storage. The chloro and nitrile functional groups are susceptible to hydrolysis, especially in the presence of moisture or non-neutral pH, leading to impurities like 2-Hydroxy-6-methylpyrimidine-4-carbonitrile (hydrolysis of the chloro group) or 2-Chloro-6-methylpyrimidine-4-carboxamide (hydrolysis of the nitrile group).
Q2: The chlorination step using phosphorus oxychloride (POCl₃) seems to be critical. What are the common pitfalls and resulting impurities?
A2: The conversion of the hydroxyl group on the pyrimidine ring to a chloride using POCl₃ is a standard and effective transformation, but it requires careful control.[4][5] The primary challenges are:
-
Incomplete Reaction: Insufficient reaction time, temperature, or amount of POCl₃ can lead to residual 2-Hydroxy-6-methylpyrimidine-4-carbonitrile .
-
Hydrolysis during Quench: POCl₃ reacts violently with water in a highly exothermic reaction that generates HCl gas.[6] If the reaction mixture is not cooled sufficiently before quenching on ice or water, the localized heat can promote the hydrolysis of the newly formed 2-chloro product back to the 2-hydroxy starting material.[6]
-
Formation of Phosphate Adducts: Complex chlorophosphoric acid by-products are formed during the reaction.[7] If not properly removed during work-up, these can complicate purification and analysis.
-
Solvent-Free Conditions: While greener, solvent-free methods using equimolar POCl₃ exist, they require precise temperature control in sealed reactors to proceed to completion and avoid degradation.[5]
To mitigate these issues, ensure anhydrous conditions, use a slight excess of POCl₃ (unless following a specific 1:1 protocol), and perform a slow, controlled quench onto crushed ice with vigorous stirring.[6]
Q3: My LC-MS analysis shows a peak with a mass of [M+18]. What is the likely identity of this impurity?
A3: A mass increase of 18 amu (atomic mass units) relative to your parent compound strongly suggests a hydrolysis event, where a molecule of water has been added to the structure. In the case of this compound, there are two primary sites for hydrolysis:
-
Hydrolysis of the Chloro Group: The chlorine at the 2-position can be displaced by a hydroxyl group (-OH) to form 2-Hydroxy-6-methylpyrimidine-4-carbonitrile . This is a very common impurity, arising from either incomplete chlorination or degradation during work-up.
-
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be partially hydrolyzed to a primary amide (-CONH₂) to form 2-Chloro-6-methylpyrimidine-4-carboxamide . This typically occurs under acidic or basic aqueous conditions, often during extraction or crystallization steps.
To confirm the identity, you would need to isolate the impurity and perform structural analysis, such as NMR spectroscopy.[8]
Visualizing the Synthetic and Impurity Pathways
Understanding the reaction flow is crucial for predicting and troubleshooting impurity formation.
Caption: Postulated synthesis and primary impurity formation pathways.
Troubleshooting Guide: From Unknown Peak to Characterized Impurity
This section provides a systematic workflow for identifying an unknown impurity peak observed in an analytical chromatogram.
Problem: An unknown peak is consistently observed in the HPLC-UV chromatogram of my this compound sample.
The goal is to identify and quantify this unknown component, following regulatory guidelines which often set an identification threshold of 0.1% relative to the API.[1]
Caption: Analytical workflow for impurity identification and characterization.
Experimental Protocols
Step 1 & 2: HPLC and LC-MS Method for Initial Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities.[9] Coupling it with Mass Spectrometry (MS) provides the molecular weight of the separated components, which is the first crucial piece of information for identification.[8]
Protocol: Generic HPLC-MS Method
-
Column Selection: A C18 reversed-phase column is a robust starting point (e.g., 4.6 x 150 mm, 3.5 µm). The selection of dissimilar columns can help resolve all potential impurities.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.
-
MS Detection (ESI):
-
Mode: Positive and Negative ion scanning.
-
Scan Range: 50 - 500 m/z.
-
Causality: Running both positive and negative modes is crucial because different impurities may ionize preferentially in one mode over the other, ensuring nothing is missed. Formic acid is used as a mobile phase modifier because it is volatile and compatible with MS detection.[11]
-
Step 3, 4 & 5: Impurity Isolation and Structure Elucidation
Once a recurring unknown peak is deemed significant, its structure must be determined. This requires isolating a pure sample of the impurity for spectroscopic analysis.
Protocol: Impurity Isolation and NMR Analysis
-
Isolation:
-
Scale up the analytical HPLC method to a preparative scale.
-
Collect fractions corresponding to the unknown peak.
-
Combine the fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer). This step must be done at low temperatures to prevent degradation of the isolated compound.
-
-
Sample Preparation for NMR:
-
Ensure the isolated sample is free of residual solvent by drying under high vacuum for several hours.
-
Accurately weigh 5-10 mg of the isolated impurity.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocycles.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
-
Spectroscopic Analysis:
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity.
-
Data Summary: Potential Impurities in this compound Synthesis
The following table summarizes the most probable process-related impurities and degradation products.
| Impurity ID | Structure Name | Molecular Formula | Molecular Weight (Monoisotopic) | Likely Origin |
| A | 2-Hydroxy-6-methylpyrimidine-4-carbonitrile | C₆H₅N₃O | 135.043 | Incomplete chlorination; Hydrolysis of product |
| B | 2-Chloro-6-methylpyrimidine-4-carboxamide | C₆H₆ClN₃O | 171.020 | Partial hydrolysis of the nitrile group |
| C | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.004 | Full hydrolysis of the nitrile group |
| D | 2,4-Dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | 161.983 | Potential side product if cyanation fails |
This table represents a predictive profile. The actual impurities and their levels must be confirmed experimentally for each specific process.
References
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 27-35. [Link]
- CN103554036B. (2014). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Reddy, G. O., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697–711. [Link]
- Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. [Link]
- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information.
- Deinzer, M. L., et al. (2017). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry, 203, 138-142. [Link]
- US20060035913A1. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
- Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533–4548. [Link]
- International Council for Harmonisation. (2023). ICH Q3A(R2) Impurities in New Drug Substances. ICH. [Link]
- Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29356–29363. [Link]
- Kumar, S., & Kumar, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 56(2), 47854-47860. [Link]
- Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrimidine Compounds. International Journal of Chemical Sciences, 5(2), 576-584. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Truman, A. W., & Rudd, B. A. M. (2021). Identification and characterization of enzymes involved in the biosynthesis of pyrimidine nucleoside antibiotics. Natural Product Reports, 38(4), 735-758. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC.
- Vander Heyden, Y. (2012). Method Development for Drug Impurity Profiling: Part 1.
- De, U. C. (2018). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(11), 1351-1358. [Link]
- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information.
- Sharma, S. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research, 3(12), 2988-2992. [Link]
- PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information.
- EP1042303A1. (2000). Chloropyrimidine process.
- RSSL. (2021, December 9). Pharmaceutical Impurity Characterisation – Strategies for Success [Video]. YouTube. [Link]
- PubChemLite. (n.d.). This compound. University of Luxembourg.
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Amination of 2-Chloro-6-methylpyrimidine-4-carbonitrile
Welcome to the technical support resource for the amination of 2-chloro-6-methylpyrimidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of 2-amino-6-methylpyrimidine-4-carbonitrile and its derivatives is a critical step in the development of various pharmacologically active agents. The pyrimidine core is a privileged scaffold in medicinal chemistry, and successful C-N bond formation is paramount. However, this reaction can be challenging, with outcomes highly dependent on the chosen methodology and reaction conditions.
This guide will primarily address the two most common pathways for this transformation:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by an amine, typically favored due to the electron-deficient nature of the pyrimidine ring. The reactivity of halopyrimidines in SNAr reactions is significantly higher than that of corresponding halobenzenes, making this a viable, often metal-free, approach.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction for forming C-N bonds, especially when the SNAr pathway is sluggish due to a less reactive substrate or a weakly nucleophilic amine.[3][4][5]
Below, we explore common issues in a question-and-answer format, provide detailed experimental protocols, and offer insights to guide your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction shows low or no conversion of the this compound starting material. What's going wrong?
This is the most frequent challenge. The root cause depends heavily on the reaction type you are performing. Let's break it down.
A) For Nucleophilic Aromatic Substitution (SNAr) Reactions:
-
Potential Cause 1: Insufficient Nucleophilicity of the Amine.
-
Explanation: The SNAr reaction relies on the amine's ability to attack the electron-deficient pyrimidine ring.[6] Aromatic amines or highly sterically hindered amines are often poor nucleophiles and may require harsh conditions or fail to react entirely.[7] Aliphatic amines are generally more reactive.[8]
-
Solution:
-
Increase Temperature: Many SNAr reactions require heating to overcome the activation barrier.[9][10] Consider refluxing in a suitable high-boiling solvent like DMF, DMSO, or NMP. Microwave irradiation can also be highly effective for accelerating slow SNAr reactions.[1][9]
-
Use a Stronger Base: If you are using a primary or secondary amine, a base is needed to neutralize the HCl generated. For less nucleophilic amines, using a stronger, non-nucleophilic base can sometimes help. However, the primary role of the base is typically to quench the acid.[8]
-
Switch to Palladium Catalysis: If high temperatures are ineffective or lead to decomposition, your amine may be too unreactive for SNAr. The Buchwald-Hartwig amination is the logical next step.[5]
-
-
-
Potential Cause 2: Suboptimal Solvent Choice.
-
Explanation: Polar aprotic solvents (DMF, DMSO, NMP) are standard for SNAr because they effectively solvate cations while leaving the nucleophile relatively "free" and more reactive.[9] Protic solvents like ethanol or water can solvate and deactivate the amine nucleophile, although some modern, greener protocols have found success using water, especially with bases like KF.[1][11][12]
-
Solution: Ensure you are using a dry, polar aprotic solvent. If your starting material has poor solubility, consider a solvent like NMP or DMAc at elevated temperatures.
-
B) For Palladium-Catalyzed Buchwald-Hartwig Reactions:
-
Potential Cause 1: Catalyst Inactivation or Incorrect Choice.
-
Explanation: The success of a Buchwald-Hartwig reaction is critically dependent on the active Pd(0) catalyst and the chosen phosphine ligand.[3][13] Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an initial reduction step to generate the active Pd(0) species. If this fails, the catalytic cycle never begins. Furthermore, the ligand choice is crucial for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination.[4][14]
-
Solution:
-
Choose the Right Ligand: For electron-rich heteroaryl chlorides like our substrate, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands are often superior to first-generation ligands like PPh₃ or BINAP.[4][15][16]
-
Use a Pre-formed Catalyst: Consider using a well-defined Pd(0) source or a pre-catalyst that readily forms the active species to ensure the catalytic cycle initiates properly.
-
Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
-
-
Potential Cause 2: Incorrect Base.
-
Explanation: The base plays a multifaceted role in the Buchwald-Hartwig cycle. It is not merely an acid scavenger. Its primary role is often to deprotonate the amine or the palladium-amine complex to form the palladium-amido species, which is necessary for reductive elimination.[17][18][19] Strong, non-coordinating bases like NaOtBu, KOtBu, or LiHMDS are commonly required.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes effective but may lead to slower reactions.
-
Solution: Switch to a stronger alkoxide base like NaOtBu. The choice of cation (Na⁺, K⁺) can also influence reactivity, so screening both is worthwhile.
-
Issue 2: My reaction works, but I'm getting significant side products. How can I improve selectivity?
Side product formation is often a sign of incorrect conditions or the inherent reactivity of the functional groups present.
-
Side Product 1: 2-Amino-6-methylpyrimidine-4-carboxamide (Nitrile Hydrolysis).
-
Explanation: The nitrile group (-CN) is susceptible to hydrolysis to an amide (-CONH₂) under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[20][21][22] This is one of the most common side reactions.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened bottles of anhydrous solvents and dry your amine and base if necessary.
-
Minimize Reaction Time: Monitor the reaction closely (by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged heating will favor nitrile hydrolysis.[23][24]
-
Moderate the Base: If using a very strong base like an alkoxide, ensure there is no residual water. In some cases, a slightly weaker base that is less prone to promoting hydrolysis (e.g., Cs₂CO₃) might offer a better outcome, though conversion may be slower.
-
-
-
Side Product 2: 6-Methylpyrimidine-4-carbonitrile (Hydrodehalogenation).
-
Explanation: This side product, where the chloro group is replaced by a hydrogen, is particularly common in Pd-catalyzed reactions. It can arise from a competing reaction pathway involving β-hydride elimination if the amine has β-hydrogens, or from other decomposition pathways of the catalyst.[4][14]
-
Solution:
-
Optimize the Ligand: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Bulky ligands that promote a fast C-N bond formation can often suppress hydrodehalogenation.[14]
-
Control the Temperature: Sometimes, running the reaction at a slightly lower temperature can disfavor the decomposition pathways that lead to this byproduct.
-
-
-
Side Product 3: 2-Hydroxy-6-methylpyrimidine-4-carbonitrile (Hydroxylation).
-
Explanation: This occurs when hydroxide ions (from water or certain bases) act as competing nucleophiles. This is a known issue in Pd-catalyzed couplings that use hydroxide bases or are run in the presence of water.[25][26]
-
Solution: As with nitrile hydrolysis, the key is to use anhydrous conditions. If you must use a base like KOH or NaOH, ensure the reaction medium is as dry as possible to minimize the concentration of free hydroxide. Using alkoxide bases in anhydrous solvents is the best way to avoid this.
-
Visualizing the Chemistry
Reaction Pathways
dot graph "Reaction_Pathways" { graph [rankdir="LR", splines=ortho, label="Primary Amination Strategies", labelloc=t, fontsize=16, fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial"];
// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; SNAr [label="S-N-Ar Pathway\n(Metal-Free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BH [label="Buchwald-Hartwig Pathway\n(Pd-Catalyzed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Amino-6-methylpyrimidine-4-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> SNAr [label="Amine (R-NH2)\nBase, Heat\nSolvent: DMF, DMSO", fontname="Arial", fontsize=10]; Start -> BH [label="Amine (R-NH2)\nPd Catalyst, Ligand\nBase (e.g., NaOtBu)", fontname="Arial", fontsize=10]; SNAr -> Product; BH -> Product; } caption: SNAr vs. Buchwald-Hartwig pathways.
Troubleshooting Flowchart for Low Yield
dot graph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, label="Troubleshooting Flowchart for Low Yield", labelloc=t, fontsize=16, fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial"];
// Nodes Start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckMethod [label="Which method was used?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; SNAr_Path [label="S-N-Ar", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BH_Path [label="Buchwald-Hartwig", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// SNAr Troubleshooting SNAr_Check1 [label="Is the amine nucleophilic?\n(e.g., not a weak aniline)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; SNAr_Sol1_Temp [label="Increase Temperature\n(Reflux / Microwave)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SNAr_Sol1_Switch [label="Switch to\nBuchwald-Hartwig", fillcolor="#34A853", fontcolor="#FFFFFF"]; SNAr_Check2 [label="Is the solvent\npolar aprotic (DMF, DMSO)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; SNAr_Sol2 [label="Switch to appropriate\ndry solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// BH Troubleshooting BH_Check1 [label="Is the catalyst system active?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; BH_Sol1 [label="Use bulky, electron-rich ligand\n(e.g., XPhos)\nEnsure inert atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; BH_Check2 [label="Is the base strong enough?\n(e.g., NaOtBu)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; BH_Sol2 [label="Switch to stronger base\n(NaOtBu, KOtBu)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMethod; CheckMethod -> SNAr_Path [label="S-N-Ar"]; CheckMethod -> BH_Path [label="Buchwald-Hartwig"];
SNAr_Path -> SNAr_Check1; SNAr_Check1 -> SNAr_Sol1_Temp [label="No"]; SNAr_Check1 -> SNAr_Check2 [label="Yes"]; SNAr_Sol1_Temp -> SNAr_Sol1_Switch [label="Still no reaction"]; SNAr_Check2 -> SNAr_Sol2 [label="No"];
BH_Path -> BH_Check1; BH_Check1 -> BH_Sol1 [label="No / Unsure"]; BH_Check1 -> BH_Check2 [label="Yes"]; BH_Check2 -> BH_Sol2 [label="No"]; } caption: Decision tree for low conversion issues.
Common Side Reactions
dot graph "Side_Reactions" { graph [splines=ortho, label="Potential Side Reaction Pathways", labelloc=t, fontsize=16, fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial"];
// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; DesiredProduct [label="Desired Amination Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Nitrile Hydrolysis\n(Amide/Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrodehalogenation [label="Hydrodehalogenation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylation [label="Hydroxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> DesiredProduct [label="R-NH2", color="#34A853"]; DesiredProduct -> Hydrolysis [label="+ H2O\n(Heat, Base/Acid)", color="#EA4335", style=dashed]; Start -> Hydrodehalogenation [label="[H]\n(Pd-cat. side rxn)", color="#EA4335", style=dashed]; Start -> Hydroxylation [label="OH-\n(from H2O)", color="#EA4335", style=dashed]; } caption: Visualization of common side products.
Frequently Asked Questions (FAQs)
Q1: Which method should I try first, SNAr or Buchwald-Hartwig? For a substrate as electron-deficient as a chloropyrimidine, the SNAr reaction is often the most straightforward and economical choice.[1][11] It avoids expensive and potentially toxic palladium catalysts and ligands. Start with SNAr, especially if you are using a reasonably nucleophilic amine (e.g., secondary aliphatic amines like morpholine or piperidine, or primary amines like benzylamine). If that fails, or if you are using a very weak nucleophile (like an aniline), then move to the Buchwald-Hartwig protocol.[5]
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar due to the amino group, should have a lower Rf value than the starting chloro-pyrimidine. For more accurate monitoring, especially for identifying side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.
Q3: Can I use aqueous ammonia as my amine source? Yes, but it presents challenges. While aqueous ammonia is an inexpensive and readily available nitrogen source, the presence of water and hydroxide ions can lead to competing hydroxylation of the starting material and hydrolysis of the nitrile product.[25][26] Specialized ligand systems have been developed for Pd-catalyzed amination with aqueous ammonia that suppress these side reactions.[25][26] For SNAr, using a solution of ammonia in an organic solvent (like MeOH or Dioxane) under pressure in a sealed tube is often more reliable.
Q4: The workup of my reaction forms a persistent emulsion. How can I resolve this? Emulsions are common, especially when using DMF or DMSO as a solvent. Try adding a saturated brine solution (NaCl(aq)) during the aqueous wash. This increases the ionic strength of the aqueous layer and can help break the emulsion. Alternatively, filtering the entire biphasic mixture through a pad of Celite® can sometimes be effective.
Recommended Experimental Protocols
The following protocols are starting points and should be optimized based on your specific amine and laboratory capabilities.
Protocol 1: General Procedure for SNAr Amination
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) and a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Solvent: Add anhydrous DMF or DMSO to create a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the mixture to 80-120 °C under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water (2x) and then with saturated brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk flask or vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent: Add a degassed, anhydrous solvent such as toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often faster than SNAr (1-12 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite® to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Partition the residue between ethyl acetate and water. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None (Metal-Free) | Pd(0) or Pd(II) pre-catalyst (1-5 mol%) |
| Ligand | None | Bulky, electron-rich phosphine (e.g., XPhos) |
| Base | Organic bases (TEA, DIPEA) or inorganic (K₂CO₃) | Strong, non-coordinating (NaOtBu, KOtBu) |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Aprotic (Toluene, Dioxane, THF) |
| Temperature | 80 - 150 °C (or Microwave) | 80 - 110 °C |
| Key Advantage | Simplicity, low cost | Broad scope for unreactive amines |
| Common Pitfall | Fails with weak nucleophiles | Catalyst sensitivity, nitrile hydrolysis |
References
- Jakubkiene, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Thieme E-Books & E-Journals.
- Cikotiene, I., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9.
- ResearchGate. (2014).
- Chemistry Steps. Converting Nitriles to Amides.
- Lipshutz, B. H., et al. (2016). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Norrby, P-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Chemistry LibreTexts. (2023).
- Wikipedia.
- Pavez, O., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(16), 4987.
- National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base Enabled by Ligand. eScholarship, University of California.
- Buchwald, S. L., et al. (2005). Efficient pd-catalyzed amination of heteroaryl halides. Organic Letters, 7(18), 3965-8.
- YouTube. (2019).
- Chemguide. hydrolysis of nitriles.
- BenchChem. Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring.
- Leadbeater, N. E., & Scott, J. L. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(7), 1147-1150.
- Ganapathy, S., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
- National Institutes of Health. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- ACS Publications. (2023).
- Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles.
- BYJU'S. Acidic Hydrolysis of Nitriles.
- Wikipedia. Cross-coupling reaction.
- Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ChemSusChem. (2013).
- National Institutes of Health. (2012).
- Preprints.org. (2023).
- Buchwald, S. L., & Martin, G. E. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 11(5), 1143-1146.
- ACS GCI Pharmaceutical Roundtable.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- National Institutes of Health. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Buchwald, S. L., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(10), 2423-2426.
- ResearchGate. (2016). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ChemicalBook. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
- ResearchGate. (2018).
- Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- PubMed Central. (2015). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient pd-catalyzed amination of heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 24. byjus.com [byjus.com]
- 25. escholarship.org [escholarship.org]
- 26. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution on Pyrimidines
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) on pyrimidine rings. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, with a core focus on the critical parameter of reaction temperature.
Introduction: The Central Role of Temperature in Pyrimidine Functionalization
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of a vast array of biologically active molecules, with substituted pyrimidines forming the backbone of numerous pharmaceuticals. The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack.[1] However, the success of this reaction is exquisitely sensitive to a range of parameters, paramount among them being the reaction temperature.
Temperature acts as a double-edged sword in this context. On one hand, elevated temperatures are often necessary to overcome the activation energy barrier, especially when dealing with less reactive substrates or nucleophiles.[2][3] On the other hand, excessive heat can lead to a cascade of undesirable outcomes, including substrate and product degradation, and the formation of complex side-products that complicate purification and reduce yields.[4][5][6] This guide will provide a systematic approach to optimizing reaction temperature, ensuring robust and reproducible outcomes.
Troubleshooting Guide: A Systematic Approach to Temperature Optimization
This section is structured to help you diagnose and resolve common issues related to reaction temperature in the nucleophilic substitution of pyrimidines.
Issue 1: Low or No Product Yield at Standard Temperatures
Question: My SNAr reaction on a pyrimidine substrate shows low or no conversion at room temperature or slightly elevated temperatures (e.g., 40-60 °C). What are the underlying causes and how can I address this?
Answer: Low reactivity at moderate temperatures is a common challenge and can be attributed to several factors. A systematic evaluation is key to identifying the root cause.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low yield in pyrimidine SNAr reactions.
Detailed Causality and Solutions:
-
Insufficient Ring Activation: The pyrimidine ring must be electron-deficient to facilitate nucleophilic attack. The presence of electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -SO₂R, ideally positioned ortho or para to the leaving group, is crucial for activating the ring.[2] If your substrate lacks sufficient activation, consider redesigning the starting material if possible.
-
Poor Leaving Group: The efficiency of the substitution is highly dependent on the leaving group's ability to depart. For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[2] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[2] If your reaction is sluggish, switching to a substrate with a better leaving group can be highly effective.
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the pyrimidine ring. For instance, alcohols and thiols are generally weak nucleophiles. Their reactivity can be significantly enhanced by converting them to their more nucleophilic conjugate bases (alkoxides or thiolates) using a suitable base.[2]
-
Suboptimal Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[2][3] If the reaction is slow, a gradual increase in temperature while monitoring for decomposition is a standard approach. Microwave irradiation can also be a powerful technique to accelerate the reaction and improve yields.[2]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, NMP, or THF are generally preferred as they effectively solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and nucleophilic.[2][7] Protic solvents, such as water or alcohols, can solvate and stabilize the nucleophile, reducing its reactivity.[8][9][10]
Issue 2: Observation of Side Products and/or Decomposition at Elevated Temperatures
Question: Upon increasing the reaction temperature, I am observing the formation of multiple byproducts, or my starting material/product appears to be degrading. How can I mitigate these issues?
Answer: The formation of side products and decomposition at higher temperatures are common pitfalls. Understanding the potential degradation pathways is the first step toward a solution.
Potential Side Reactions and Mitigation Strategies
| Side Reaction/Issue | Probable Cause | Recommended Solution |
| Hydrolysis of Halopyrimidine | Presence of trace amounts of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Solvolysis | Use of a nucleophilic solvent (e.g., methanol, ethanol). | Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or NMP.[2] |
| Thermal Degradation | The pyrimidine ring or substituents are unstable at the applied temperature. | Carefully determine the decomposition temperature of your starting material and product (e.g., via TGA or DSC). Run the reaction at a temperature well below the decomposition point. Consider using a catalyst to lower the required reaction temperature. |
| Di-substitution | The mono-substituted product is reactive towards further substitution. | Use a stoichiometric amount (1.0 equivalent) of the nucleophile. Lower the reaction temperature to reduce the rate of the second substitution. |
| Polymerization | Especially with certain aldehydes or other reactive functional groups present. | Use milder reaction conditions. Consider slow addition of one of the reactants. |
Experimental Protocol: Stepwise Temperature Increase for Optimization
-
Initial Setup: In an oven-dried flask under an inert atmosphere, combine the pyrimidine substrate, nucleophile, base (if required), and anhydrous polar aprotic solvent.
-
Room Temperature Start: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Incremental Heating: If no significant conversion is observed, increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C).
-
Hold and Monitor: At each temperature step, hold for a set period (e.g., 2-4 hours) and monitor the reaction progress. Note the temperature at which product formation begins and the point at which side products start to appear.
-
Optimal Temperature Identification: The optimal reaction temperature is the one that provides a reasonable reaction rate with minimal formation of byproducts.
-
Refinement: Once an optimal temperature range is identified, further fine-tuning in smaller increments (e.g., 5-10 °C) can be performed to maximize the yield.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for nucleophilic substitution on pyrimidines?
A1: There is no single "ideal" temperature, as it is highly dependent on the specific substrates and reagents involved. However, a general starting point is room temperature, with many reactions requiring heating to between 60 °C and 120 °C.[2][3][11] Some particularly unreactive systems may necessitate temperatures up to 150 °C or higher, often in a sealed tube or under microwave conditions.[12]
Q2: How does the position of the leaving group on the pyrimidine ring affect the required reaction temperature?
A2: Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to nucleophilic displacement because the negative charge of the intermediate can be delocalized over both nitrogen atoms.[1] Generally, for di-substituted pyrimidines like 2,4-dichloropyrimidine, nucleophilic attack is favored at the C4 position.[13][14] This is because the intermediate formed during C4 attack can be better stabilized. Consequently, substitution at C4 may proceed at a lower temperature than at C2.
Q3: When should I consider using microwave irradiation instead of conventional heating?
A3: Microwave irradiation is an excellent option when:
-
The reaction is very sluggish even at high conventional heating temperatures.
-
You need to significantly reduce reaction times.
-
You are observing thermal degradation with prolonged heating. Microwave heating can often promote reactions at lower bulk temperatures over shorter periods.[2][12]
Q4: My reaction works well at a small scale, but the yield drops upon scale-up. Could this be a temperature-related issue?
A4: Yes, this is a classic process chemistry problem. Heat transfer is less efficient in larger reaction vessels. The "hot spots" that may have been present in a small vial are not replicated in a large flask, leading to a lower effective reaction temperature. You may need to increase the external temperature of the heating bath for a larger scale reaction to achieve the same internal reaction temperature and reaction rate. Careful monitoring of the internal reaction temperature is crucial during scale-up.
Q5: Can the choice of base influence the optimal reaction temperature?
A5: Absolutely. When using a neutral nucleophile like an amine, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction.[2] For alcohol or thiol nucleophiles, a stronger base like NaH, K₂CO₃, or Cs₂CO₃ is needed to generate the more reactive nucleophile.[2][3] The use of a stronger base can increase the nucleophilicity of the attacking species, potentially allowing the reaction to proceed at a lower temperature.
References
- Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring - Benchchem.
- Pyrimidines.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Nucleophilic substitution reactions in pyridine - Química Organica.org.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI - Canadian Science Publishing.
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIV
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup - Benchchem.
- Nucleophilic substitution reactions | Download Scientific Diagram - ResearchG
- Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism - PubMed.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
- Selective nucleophilic aromatic substitution to furnish...
- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
- Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism - QSpace.
- Concerted Nucleophilic Arom
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC.
- Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl)
- Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation | Request PDF - ResearchG
- DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES - eGyanKosh.
- Troubleshooting common issues in pyrimidine synthesis - Benchchem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre
- De novo pyrimidine synthesis steps, p
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 11. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloropyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-chloropyrimidines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions involving this versatile heterocyclic scaffold. My aim is to move beyond simple procedural lists and delve into the underlying principles that govern reactivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The reactivity of 2-chloropyrimidines is profoundly influenced by the choice of solvent. The solvent does not merely act as a medium for the reactants but actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2] Understanding these interactions is paramount to achieving desired outcomes, whether it be enhancing reaction rates, controlling regioselectivity, or minimizing side-product formation.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
I. Low or No Product Yield
Question 1: My SNAr reaction with 2-chloropyrimidine is sluggish or not proceeding at all. What are the likely causes related to the solvent?
Answer:
This is a common issue that often points to a mismatch between the solvent properties and the requirements of the SNAr mechanism. The SNAr reaction of 2-chloropyrimidines proceeds through a negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is a key factor in determining the overall reaction rate.
Core Causality:
-
Insufficient Stabilization of the Meisenheimer Complex: The rate-determining step in many SNAr reactions is the formation of the polar, anionic Meisenheimer complex.[1] Solvents that can effectively stabilize this charged intermediate will accelerate the reaction.
-
Poor Reactant Solubility: For a reaction to occur, the reactants must be adequately dissolved. If either the 2-chloropyrimidine or the nucleophile has poor solubility in the chosen solvent, the reaction will be slow or fail.
-
Deactivation of the Nucleophile: In some cases, the solvent can interact too strongly with the nucleophile, reducing its availability and reactivity. This is a particularly important consideration when using protic solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Recommendations:
-
Switch to a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are generally the preferred choice for SNAr reactions.[3] Their large dipole moments effectively stabilize the charged Meisenheimer intermediate without forming strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[4]
-
Solvent Mixtures for Solubility: If solubility is an issue, consider using a solvent mixture. For example, a mixture of THF and DMF can sometimes provide the right balance of solubilizing power and reactivity.
-
Temperature Increase: If the reaction is slow in a suitable solvent, a moderate increase in temperature can provide the necessary activation energy. However, be cautious as this can also lead to side reactions.[5]
-
Consider Water as a "Green" Alternative: Interestingly, for some amination reactions of 2-chloropyrimidine, water has been shown to be a highly effective solvent, sometimes outperforming organic solvents.[6] This is attributed to its high polarity and ability to facilitate clean reactions.
II. Formation of Side Products
Question 2: I'm observing the formation of 2-hydroxypyrimidine as a major byproduct. How can I prevent this?
Answer:
The formation of 2-hydroxypyrimidine is a classic sign of hydrolysis, where water is acting as a nucleophile. This can happen even with trace amounts of water in your reaction system.
Core Causality:
-
Presence of Water: The most direct cause is the presence of water in the solvent, reagents, or glassware.
-
Reaction Conditions: Elevated temperatures can sometimes promote hydrolysis, especially if the desired nucleophilic attack is slow.
Preventative Measures:
-
Ensure Anhydrous Conditions: This is the most critical step.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
-
Choice of Base: If your reaction requires a base, use a non-hydroxide base (e.g., K₂CO₃, DIPEA, Et₃N) to avoid introducing water.[5]
-
Work-up Procedure: Minimize the exposure of the unreacted 2-chloropyrimidine to aqueous solutions during the work-up. Quench the reaction with a non-aqueous solution if possible, or perform the aqueous work-up at a low temperature.[7]
Question 3: My reaction is producing a mixture of isomers (in cases of polysubstituted pyrimidines). How can solvent choice influence regioselectivity?
Answer:
While the intrinsic electronic properties of the pyrimidine ring are the primary drivers of regioselectivity, the solvent can play a significant modulating role. For instance, in reactions with substrates like 2-MeSO₂-4-chloropyrimidine, a fascinating dichotomy in regioselectivity is observed. Amines tend to attack the C4 position, while alkoxides selectively attack the C2 position.
Core Causality:
-
Specific Solvation and Hydrogen Bonding: The solvent can form specific interactions, such as hydrogen bonds, with the substrate or nucleophile, directing the attack to a particular site. In the case of 2-MeSO₂-4-chloropyrimidine and an alkoxide, it's proposed that a hydrogen bond forms between the alkoxide and a proton on the methylsulfonyl group. This pre-organizes the nucleophile for attack at the adjacent C2 position and lowers the activation energy for this pathway.[8]
-
Stabilization of Intermediates: The solvent's ability to differentially stabilize the various possible Meisenheimer complex intermediates can influence the product ratio.
Strategies for Controlling Regioselectivity:
-
Systematic Solvent Screening: A systematic screening of solvents with different properties (polar aprotic, polar protic, nonpolar) is often the most effective empirical approach.[5]
-
Low Temperature: Running the reaction at a lower temperature often favors the kinetically controlled product, which may be the more desired regioisomer.[5]
-
Consider the Nucleophile-Solvent Interaction: For nucleophiles capable of hydrogen bonding, switching between aprotic and protic solvents can have a profound effect. Aprotic solvents will enhance the nucleophilicity, while protic solvents may cage the nucleophile through hydrogen bonding, potentially altering its effective shape and steric profile.[9]
Data Summary & Key Solvent Properties
The choice of solvent is a critical parameter in the SNAr of 2-chloropyrimidines. The following table summarizes the properties of common solvents and their general effect on these reactions.
| Solvent | Dielectric Constant (ε) at 20°C | Type | General Effect on SNAr of 2-Chloropyrimidines |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Highly Favorable. Excellent at stabilizing the Meisenheimer complex; accelerates reaction rates significantly. |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | Favorable. Good alternative to DMSO, also effectively stabilizes the charged intermediate. |
| Acetonitrile (ACN) | 38 | Polar Aprotic | Favorable. Often a good choice, though sometimes less effective than DMF or DMSO in accelerating rates.[10] |
| Ethanol (EtOH) | 25 | Polar Protic | Variable. Can act as a nucleophile (solvolysis). Tends to slow reactions with anionic nucleophiles due to hydrogen bonding.[10] |
| Methanol (MeOH) | 33 | Polar Protic | Variable. Similar to ethanol, risk of solvolysis and nucleophile deactivation. |
| Water (H₂O) | 80 | Polar Protic | Favorable for Aminations. Surprisingly effective for certain nucleophiles like amines, offering a "green" alternative.[6][11] High risk of hydrolysis. |
| Tetrahydrofuran (THF) | 7.6 | Moderately Polar Aprotic | Less Favorable. Generally not polar enough to effectively stabilize the Meisenheimer complex on its own. Often used in mixtures. |
| Toluene | 2.4 | Nonpolar | Unfavorable. Poor solubility for most nucleophiles and does not stabilize the charged intermediate. |
Note: The dielectric constant is a rough measure of polarity.[12] Other factors like hydrogen bond donating/accepting ability also play a crucial role.[1]
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a starting point for the reaction of 2-chloropyrimidine with a generic amine nucleophile. Optimization of solvent, temperature, and base will likely be necessary.
Materials:
-
2-Chloropyrimidine (1.0 eq.)
-
Amine nucleophile (1.1 - 1.5 eq.)
-
Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq.)
-
Anhydrous Solvent (e.g., DMF, DMSO, or ACN)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloropyrimidine and the chosen anhydrous solvent.
-
Add the base, followed by the amine nucleophile.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanism Visualization:
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. zenodo.org [zenodo.org]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Halopyrimidine Reactivity: A Comparative Analysis of 2-Chloro- vs. 2-Bromopyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its functionalization is critical, and the choice of a halogen at the C2 position—typically chlorine or bromine—is a frequent and pivotal decision in synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyrimidines and 2-bromopyrimidines in the two most synthetically vital reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
The selection between a chloro or bromo substituent is not merely a matter of preference; it is a decision dictated by fundamental chemical principles that govern reaction mechanisms, rates, and ultimate synthetic success. This guide moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to inform your synthetic design.
Core Principles: A Tale of Two Mechanisms
The divergent reactivity of 2-chloro- and 2-bromopyrimidines is rooted in the distinct rate-determining steps of the two primary reaction pathways used for their elaboration.
Palladium-Catalyzed Cross-Coupling Reactions
In transformations like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, the reaction is initiated by the oxidative addition of a Palladium(0) catalyst into the carbon-halogen (C-X) bond. This step is almost always rate-limiting.[1] The facility of this addition is inversely proportional to the strength of the C-X bond.
The C-Br bond has a lower bond dissociation energy (approximately 285 kJ/mol) compared to the stronger C-Cl bond (approximately 327 kJ/mol).[2] Consequently, the energy barrier for the Pd(0) catalyst to insert into the C-Br bond is lower, leading to a faster reaction. This establishes a clear and predictable reactivity trend for cross-coupling reactions.
General Reactivity Order (Cross-Coupling): I > Br > Cl > F[1][3]
Nucleophilic Aromatic Substitution (SNAr)
Conversely, SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyrimidine ring.[4] This attack transiently disrupts aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.
The reaction is accelerated by factors that stabilize this intermediate. A more electronegative halogen, like chlorine, exerts a stronger electron-withdrawing inductive effect (-I effect), which effectively delocalizes the negative charge and stabilizes the Meisenheimer complex.[3] This stabilization lowers the activation energy of the first step, making the chloro-substituted pyrimidine more susceptible to nucleophilic attack.
General Reactivity Order (SNAr): F > Cl > Br > I[3][4]
Comparative Analysis in Key Transformations
Suzuki-Miyaura Coupling: The C-X Bond Strength Reigns Supreme
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. In this context, 2-bromopyrimidines are demonstrably more reactive than their chloro counterparts due to the weaker C-Br bond facilitating the initial oxidative addition. While modern, highly active catalyst systems can effectively couple chloropyrimidines, they often require higher catalyst loadings, more specialized (and expensive) phosphine ligands, higher temperatures, or longer reaction times to achieve yields comparable to bromopyrimidines.[1][5]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | DMF/H₂O, MW, 150°C, 10 min | 70.0% | [6] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | DMF/H₂O, MW, 150°C, 10 min | 55.4% | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) / K₂CO₃ | 1,4-Dioxane, MW, 100°C, 15 min | 81% (C4 coupling) | [7] |
| 2-Chloropyrazine | Various arylboronic acids | [Pd(L)(PPh₃)] (0.01 mol%) | H₂O/Toluene, 100°C, 2-5h | 85-98% | [8] |
Note: Data for 2-halopyridines is often used as a direct analogue for pyrimidine reactivity trends. The data clearly shows that even with advanced catalysts, chloro-substrates can be highly effective, but bromo-substrates generally react more readily under standard conditions.[5][6]
This protocol provides a robust starting point. For 2-chloropyrimidine, the use of a highly active catalyst like Pd(PPh₃)₄ and microwave irradiation is recommended to achieve efficient conversion.[7] For 2-bromopyrimidine, milder conditions and simpler catalysts are often sufficient.
Buchwald-Hartwig Amination: A Similar Story of Bond Cleavage
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, follows the same mechanistic paradigm as the Suzuki coupling.[9][10] The rate-determining oxidative addition step is more facile for 2-bromopyrimidines than for 2-chloropyrimidines.[3] Therefore, 2-bromopyrimidines are the more reactive coupling partners, generally providing higher yields under milder conditions. Syntheses involving 2-chloropyrimidines often necessitate the use of sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) to promote the challenging oxidative addition step.
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Feature | 2-Bromopyrimidine | 2-Chloropyrimidine |
| General Reactivity | High | Moderate to Low |
| Typical Conditions | Milder temperatures (80-100°C), standard ligands (e.g., BINAP) | Higher temperatures (100-120°C), specialized, bulky ligands required |
| Catalyst Loading | Typically lower (1-3 mol%) | Often higher (2-5 mol%) |
| Key Advantage | Faster reaction times, broader substrate scope with simple catalysts | Lower cost of starting material |
This self-validating protocol is designed for robustness. The choice of ligand is critical, especially for the less reactive 2-chloropyrimidine.
Summary and Practical Considerations
The choice between a 2-chloro- and 2-bromopyrimidine is a strategic one that depends entirely on the intended chemical transformation.
| Reaction Type | Most Reactive Substrate | Key Mechanistic Factor | Practical Implications |
| Pd-Catalyzed Cross-Coupling | 2-Bromopyrimidine | C-X Bond Dissociation Energy (Rate-limiting Oxidative Addition) | Use 2-bromo for milder conditions, faster rates, and simpler catalysts. Use 2-chloro if cost is a primary driver, but be prepared for more forceful conditions and specialized ligands. |
| Nucleophilic Aromatic Substitution | 2-Chloropyrimidine | Electronegativity (Stabilization of Meisenheimer Intermediate) | Use 2-chloro for higher reactivity, especially with O- and N-nucleophiles. It is the preferred substrate for catalyst-free substitutions. |
Field-Proven Insights:
-
Cost vs. Reactivity: Chlorinated starting materials are almost invariably cheaper and more readily available in bulk than their brominated analogues. For large-scale synthesis, developing a robust process with a 2-chloropyrimidine, despite the harsher conditions, can be more economical.
-
Chemoselectivity: In di- or poly-halopyrimidines, these reactivity trends can be exploited for selective, sequential functionalization. For instance, in 2-bromo-4-chloropyrimidine, a Suzuki coupling can often be directed to the more reactive C2-Br position, leaving the C4-Cl available for a subsequent SNAr reaction.
-
Catalyst Evolution: The field of palladium catalysis is constantly evolving. The "disadvantage" of C-Cl bonds is continually being eroded by the development of new, ultra-active ligand systems that can facilitate oxidative addition at or near room temperature. Always consult the latest literature for state-of-the-art catalyst systems.
By understanding the fundamental principles that govern the reactivity of these essential building blocks, you can design more efficient, logical, and successful synthetic routes, accelerating your research and development efforts.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for a C-Cl or a C-Br bond (using enthalpies). [Link]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
- Özdemir, İ., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- Ghaffari, B., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide for Medicinal Chemists: Navigating Cross-Coupling Reactions with 2-Chloro-6-methylpyrimidine-4-carbonitrile and 2,4-Dichloropyrimidine
In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs, particularly in kinase inhibitors, underscores the critical need for efficient and selective methods to functionalize this privileged heterocycle.[2] Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, offering broad functional group tolerance and the ability to rapidly generate diverse compound libraries from common intermediates.[1][3][4]
This guide provides an in-depth, objective comparison of two key pyrimidine building blocks in cross-coupling reactions: 2-Chloro-6-methylpyrimidine-4-carbonitrile and the more traditional 2,4-dichloropyrimidine . We will delve into their respective reactivities, selectivities, and practical applications, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic campaigns.
Understanding the Players: Structural and Electronic Differences
The divergent reactivity of these two pyrimidine substrates stems directly from their distinct substitution patterns.
-
2,4-Dichloropyrimidine: This symmetrical molecule possesses two reactive chloro-substituents at the electron-deficient C2 and C4 positions. The inherent electronic properties of the pyrimidine ring render the C4 position more electrophilic and, consequently, more susceptible to oxidative addition by a palladium catalyst.[1][2][5] This generally leads to preferential mono-functionalization at C4.[1][2][5][6]
-
This compound: This building block presents a more complex electronic landscape. The electron-withdrawing nitrile group at C4 significantly activates the pyrimidine ring towards nucleophilic attack. The methyl group at C6, being electron-donating, subtly influences the electron distribution. The single chloro-substituent at the C2 position is the primary handle for cross-coupling.
Diagram 1: Structural Comparison
Caption: Structural comparison of 2,4-Dichloropyrimidine and this compound.
Head-to-Head in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation.[3][7] Here's how our two contenders perform:
2,4-Dichloropyrimidine: The Regioselectivity Challenge
The primary consideration when using 2,4-dichloropyrimidine is controlling the regioselectivity. As established, the reaction overwhelmingly favors substitution at the C4 position.[1][2][5][6] This can be a significant advantage when C4-functionalization is the desired outcome, allowing for a subsequent, different coupling at the C2 position.
Table 1: Representative Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 55 | 12 | 51 | [1] |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [6][8] |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 70 |[6] |
-
Key Insight: Microwave-assisted protocols have proven highly effective for the mono-arylation of 2,4-dichloropyrimidine at the C4 position, offering significantly reduced reaction times and low catalyst loadings.[5][6][8] While C4 selectivity is predominant, achieving C2 selectivity is challenging and often requires specialized ligands or reaction conditions.[2]
This compound: A More Straightforward Approach
With a single chloro substituent, this compound offers a more direct route to 2-substituted pyrimidines. The activating effect of the nitrile group generally leads to high reactivity and good yields.
Table 2: Representative Suzuki-Miyaura Coupling of this compound (Hypothetical Data Based on Similar Substrates)
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| (3-Furyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |
-
Expert Analysis: The choice of a bulky, electron-rich phosphine ligand like XPhos or SPhos is often crucial for activating the C-Cl bond, especially with challenging substrates.[7][9] For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than K₂CO₃.[9]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a common motif in bioactive molecules.[4][10]
2,4-Dichloropyrimidine: Regioselectivity is Key
Similar to Suzuki coupling, the Buchwald-Hartwig amination of 2,4-dichloropyrimidine generally proceeds with high selectivity for the C4 position.[11][12] This allows for the sequential introduction of two different amine nucleophiles.
Table 3: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyrimidines
| Amine | Catalyst System | Base | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Dibutylamine | Pd(OAc)₂ / BINAP | LiHMDS | Toluene | RT | >98:2 | 95 | [11] |
| Aniline | No Catalyst | N/A | Dioxane | 100 | >98:2 | 88 |[11] |
-
Field-Proven Insight: For the amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, a palladium catalyst with a bulky ligand is highly effective. Interestingly, for aromatic amines, the reaction can proceed without a catalyst, still affording high C4 selectivity.[11]
This compound: Direct Access to 2-Aminopyrimidines
This substrate provides a direct and efficient route to 2-amino-6-methylpyrimidine-4-carbonitriles. The electron-withdrawing nitrile group enhances the reactivity of the C2-Cl bond towards amination.
Table 4: Buchwald-Hartwig Amination of this compound (Hypothetical Data)
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 90-98 |
| p-Toluidine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85-95 |
-
Causality Behind Experimental Choices: The use of bulky biarylphosphine ligands like Xantphos or SPhos is critical for promoting the reductive elimination step and preventing catalyst deactivation, which can be caused by coordination of the pyrimidine nitrogen atoms to the palladium center.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, introducing valuable alkynyl functionalities.[13]
2,4-Dichloropyrimidine: A Tale of Two Positions
Unlike Suzuki and Buchwald-Hartwig reactions, Sonogashira couplings of 2,4-dichloropyrimidines can show little difference in reactivity between the C2 and C4 positions, potentially leading to mixtures of products.[11] Careful optimization of reaction conditions is therefore paramount to achieve selectivity.
This compound: A Reliable Partner
The single reactive site on this molecule makes it a more predictable substrate for Sonogashira coupling, reliably yielding the 2-alkynyl product.
Table 5: Sonogashira Coupling of a Substituted 2-Chloropyrimidine
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 8 | 85-95 |
-
Mechanistic Consideration: The Sonogashira reaction proceeds through two interconnected catalytic cycles involving both palladium and copper.[13] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[13]
Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, detailed and well-rationalized protocols are essential.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is optimized for rapid, regioselective C4-arylation.
-
Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol).[14]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).[14] The low catalyst loading is a key advantage of this microwave-assisted method.[6][8]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (4 mL).[14] The use of an aqueous solvent system is common and often beneficial in Suzuki couplings.[7]
-
Inerting: Flush the vial with argon or nitrogen to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.[14]
-
Work-up and Purification: After cooling, extract the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is designed for the efficient synthesis of 2-aminopyrimidine derivatives.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[9]
-
Inerting: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent (e.g., toluene).[9] Then, add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[14]
Conclusion and Strategic Recommendations
Both this compound and 2,4-dichloropyrimidine are valuable building blocks for the synthesis of functionalized pyrimidines. The choice between them is dictated by the desired substitution pattern and overall synthetic strategy.
-
Choose 2,4-Dichloropyrimidine when:
-
C4-functionalization is the primary goal.
-
A sequential, di-functionalization strategy is desired, installing different groups at C4 and C2.
-
Leveraging the well-established high regioselectivity for C4 is advantageous for simplifying purification.
-
-
Choose this compound when:
-
Direct and unambiguous C2-functionalization is required.
-
The synthesis calls for a single cross-coupling step to introduce a substituent at the 2-position.
-
The presence of the nitrile and methyl groups is desired in the final target molecule or as handles for further transformations.
-
By understanding the inherent reactivity and selectivity of these substrates and applying robust, well-rationalized protocols, researchers can confidently and efficiently navigate the synthesis of novel pyrimidine-based compounds, accelerating the drug discovery process.
References
- Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, [Link]
- Chobanian, H. R., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5035. [Link]
- Willard, D. F., & Gower, N. J. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(17), 3374–3386. [Link]
- Chobanian, H. R., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
- Jonckers, T. H. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(22), 5085–5088. [Link]
- Jonckers, T. H. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Bar-Haim, G., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(28), 3694-3697. [Link]
- Singh, S., et al. (2023). Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. ChemistrySelect, 8(15), e202204683. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
- Scott, J. S., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4875. [Link]
- Google Patents. (2014). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- de Oliveira, R. B., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7575. [Link]
- Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9036–9046. [Link]
- Overberger, C. G., & Kogon, I. C. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 28. [Link]
- Kalogirou, A. S., et al. (2020). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2020(4), M1161. [Link]
- Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(16), 5032. [Link]
- Willard, D. F., & Gower, N. J. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Wikipedia. Sonogashira coupling. [Link]
- Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
- ResearchGate. (2019). Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. European Journal of Organic Chemistry, 2000(1), 17-25. [Link]
- Lu, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Bennaceur, K., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- ResearchGate. (2019). Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I)
- PubMed. (2005). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 2-Substituted-6-methylpyrimidine-4-carbonitrile Derivatives and Their Analogs
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a quintessential heterocyclic scaffold, forming the structural backbone of nucleic acids and a multitude of clinically vital therapeutics.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have established it as a "privileged scaffold" in medicinal chemistry.[2][3] Researchers have successfully developed pyrimidine derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4]
This guide focuses on a particularly versatile synthetic intermediate: 2-Chloro-6-methylpyrimidine-4-carbonitrile . The strategic placement of an electron-withdrawing nitrile group and a reactive chlorine atom makes this molecule an ideal starting point for creating diverse libraries of novel compounds. The chlorine at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups.[5]
Here, we provide a comparative analysis of the biological activities of derivatives synthesized from this core scaffold versus related analogs. We will explore the critical structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors and antimicrobial agents, provide validated experimental protocols, and offer field-proven insights for drug development professionals.
The this compound Scaffold: A Versatile Synthetic Hub
From a synthetic chemistry perspective, the value of this compound lies in its predictable reactivity. The chlorine atom at the C2 position is the most electrophilic site, primed for substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone for generating a library of derivatives, as depicted below.
Caption: Core synthetic reaction for generating derivatives.
This straightforward reactivity allows chemists to systematically modify the C2 substituent to probe its effect on biological activity, forming the basis of SAR studies.
Comparative Biological Activity: Kinase Inhibition
One of the most successful applications of pyrimidine derivatives is in the field of oncology, particularly as kinase inhibitors.[6] Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is adept at mimicking the adenine core of ATP, enabling it to bind competitively to the kinase active site.
While direct data on the this compound scaffold is emerging, extensive research on the closely related 2,4-disubstituted pyrimidine-5-carbonitrile core provides a robust predictive model for its potential as a Phosphoinositide 3-kinase (PI3K) inhibitor.[7][8] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth and survival, and its overactivation is common in cancer.[9]
Structure-Activity Relationship Insights:
-
The C2 and C4 Positions: In analogs like the 2,4-dimorpholinopyrimidine-5-carbonitrile series, both positions are critical for potent PI3K inhibition. The morpholine rings often occupy key pockets in the ATP-binding site, forming crucial interactions.[8] For our core scaffold, this implies that the nature of the nucleophile used to displace the C2-chloro group is a primary determinant of activity.
-
The C5-Carbonitrile Group: The nitrile group is an important electronic feature and can form key interactions within the binding site. Its presence generally contributes positively to the inhibitory activity of this class of compounds.[7]
-
The C6-Methyl Group: Small alkyl groups at the C6 position are often well-tolerated and can provide favorable van der Waals interactions.
Quantitative Data: PI3Kα Inhibition by Analogous Pyrimidine-5-carbonitrile Derivatives
The following table summarizes data for a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which serve as excellent analogs for predicting the potential of compounds derived from our core scaffold.[8] The key takeaway is the profound impact of the substituent introduced at the reactive chloro-position.
| Compound ID (Analog) | R Group (at C6 position of analog) | PI3Kα IC50 (nM) |
| BKM-120 (Reference) | - | 44.6 ± 3.6 |
| 17p | 3-pyridinyl | 31.8 ± 4.1 |
| 17o | 2-pyridinyl | 55.4 ± 5.2 |
| 17q | 4-pyridinyl | 114.2 ± 9.3 |
| 17e | Phenyl | 147.6 ± 11.5 |
Data sourced from Frontiers in Chemistry (2024).[8]
As a Senior Application Scientist, my analysis of this data is that introducing a nitrogen-containing aromatic ring, such as pyridine, at the substitution site (analogous to the C6 position in these examples) is highly beneficial for PI3Kα inhibition. Compound 17p , with a 3-pyridinyl group, shows superior potency even to the well-known inhibitor BKM-120.[8] This suggests that derivatives of this compound featuring N-aryl substituents at the C2 position are highly promising candidates for development as kinase inhibitors.
Comparative Biological Activity: Antimicrobial Applications
Pyrimidine derivatives have a long history as antimicrobial agents.[4] Their mechanisms often involve the inhibition of essential enzymes required for DNA synthesis or cell wall maintenance in pathogens.[10] Pyrimidine-5-carbonitrile derivatives, in particular, have been reported to possess significant antibacterial and antifungal activities.[11]
Structure-Activity Relationship Insights:
-
C2 Substituents: The introduction of both thio- and amino-based substituents at the C2 position has been shown to yield compounds with potent antimicrobial effects. The specific nature of the R-group attached to the sulfur or nitrogen atom modulates the activity spectrum (Gram-positive vs. Gram-negative) and potency.
-
Lipophilicity: As with many antimicrobial agents, overall molecular lipophilicity plays a key role in membrane penetration and target engagement. The choice of substituents on the pyrimidine core allows for fine-tuning of this property.
-
C4 and C6 Substituents: Modifications at other positions on the pyrimidine ring influence the molecule's shape and electronic distribution, which can impact binding to microbial enzyme targets.
Quantitative Data: Antimicrobial Activity of Pyrimidine Analogs
The table below presents the antimicrobial activity, measured as the diameter of the zone of inhibition, for various pyrimidine analogs. This data highlights the potential for developing potent antibacterial and antifungal agents from the this compound scaffold.
| Compound Class | Test Organism | Zone of Inhibition (mm) | Reference Drug | Zone of Inhibition (mm) |
| Pyrimido[4,5-d]pyrimidine-4-one | Bacillus subtilis | 20 | Ampicillin | 24 |
| Pyrimido[4,5-d]pyrimidine-4-one | Escherichia coli | 18 | Ampicillin | 26 |
| Thiazolo[3,2-a]pyrimidine | Candida albicans | 19 | Nystatin | 22 |
Data adapted from Molecules (2011).[4]
The data indicates that fused pyrimidine systems, which can be synthesized from functionalized pyrimidine precursors, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] This underscores the value of the this compound core as a launchpad for creating structurally complex and biologically active antimicrobial compounds.
Experimental Protocols: A Self-Validating Approach
Trustworthiness in scientific research is built on robust and reproducible methodologies. The protocols below are designed as self-validating systems, incorporating necessary controls and clear endpoints.
Protocol 1: Synthesis of a 2-Amino-6-methylpyrimidine-4-carbonitrile Derivative
This protocol details a standard SNAr reaction. The choice of a basic catalyst (like DIPEA) is crucial to neutralize the HCl generated, driving the reaction to completion. The solvent, DMF, is selected for its high boiling point and ability to dissolve a wide range of reactants.
-
Reaction Setup: To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine nucleophile (1.1 eq).
-
Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted derivative.
-
Validation: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol outlines a typical luminescence-based assay to determine a compound's IC50 value against a target kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; potent inhibitors leave more ATP unconsumed.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
Reaction Mixture: In a 384-well plate, add the PI3Kα enzyme, the appropriate lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP (at a concentration near its Km value for the enzyme). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.
-
Measurement: After a 10-minute incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Summary of key SAR findings for the scaffold.
Future Directions:
-
Derivatives Library: A focused library should be synthesized by reacting this compound with a diverse set of nitrogen- and sulfur-containing heteroaromatics to explore kinase and microbial targets, respectively.
-
Analog Development: Analogs where the C6-methyl group is replaced with other small alkyl groups (ethyl, cyclopropyl) or bioisosteres could yield improved pharmacokinetic properties.
-
Dual-Target Inhibitors: Given the scaffold's versatility, it may be possible to design derivatives that inhibit both a cancer target (like PI3K) and a microbial enzyme, creating novel dual-action therapeutics.
References
- Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Deriv
- Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles.
- Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles.
- A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Deriv
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Biological evaluation of 2-methylpyrimidine deriv
- Structure-based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2).
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile deriv
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Deriv
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
- Design, synthesis and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- Pyrimidines. Part II.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Chloro-6-methylpyrimidine-4-carbonitrile and its Amino Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of therapeutic agents. Among these, 2-Chloro-6-methylpyrimidine-4-carbonitrile is a pivotal synthetic intermediate. Its reactivity, particularly at the C2 position, allows for facile nucleophilic substitution, paving the way for the synthesis of diverse compound libraries. Understanding the spectroscopic nuances of this precursor and its reaction products is paramount for reaction monitoring, structural elucidation, and purity assessment.
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and a key product of its derivatization, 2-Amino-6-methylpyrimidine-4-carbonitrile. By examining the changes in Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we will illustrate how these techniques can be powerfully employed to confirm chemical transformations and characterize novel compounds.
The Subject of Analysis: A Nucleophilic Substitution Reaction
The conversion of this compound to 2-Amino-6-methylpyrimidine-4-carbonitrile via nucleophilic aromatic substitution (SNAr) is a fundamental transformation. The electron-withdrawing nature of the pyrimidine ring nitrogens and the cyano group facilitates the displacement of the chloro substituent by an amino group.
Figure 1: Nucleophilic substitution at the C2 position.
This guide will dissect the spectroscopic signatures of both the starting material and the product, providing a clear, data-driven comparison.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: A Tale of Functional Group Transformation
FTIR spectroscopy is an invaluable tool for identifying the presence and absence of key functional groups. The transformation from a chloro- to an amino-substituted pyrimidine is vividly captured by distinct changes in the infrared spectrum.
Expected Spectral Features:
| Functional Group | This compound (Expected) | 2-Amino-6-methylpyrimidine-4-carbonitrile (Expected) | Rationale for Change |
| N-H Stretch | Absent | ~3400-3200 cm⁻¹ (two bands, symmetric & asymmetric) | Introduction of the primary amine introduces characteristic N-H stretching vibrations. |
| C≡N Stretch | ~2230 cm⁻¹ | ~2220 cm⁻¹ | The electronic environment of the nitrile is slightly altered by the change in the C2 substituent, potentially causing a minor shift. |
| C=N/C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1620-1480 cm⁻¹ | Changes in ring electron density due to the new substituent will cause shifts in the aromatic stretching frequencies. |
| C-Cl Stretch | ~800-600 cm⁻¹ | Absent | The disappearance of the C-Cl stretching vibration is a key indicator of a successful substitution. |
In-Depth Analysis:
The most telling transformation in the FTIR spectra is the emergence of two distinct peaks in the 3400-3200 cm⁻¹ region for 2-Amino-6-methylpyrimidine-4-carbonitrile. These correspond to the asymmetric and symmetric stretching vibrations of the primary amine (N-H) group. Their presence is a strong confirmation that the nucleophilic substitution has occurred. Conversely, the disappearance of the C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ range, provides compelling evidence for the displacement of the chlorine atom. While the C≡N and aromatic ring stretches are present in both molecules, subtle shifts can be observed due to the change in the electronic nature of the C2 substituent, moving from the electron-withdrawing chloro group to the electron-donating amino group.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Ensure the ATR crystal (typically diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis: Place a small amount of the solid sample onto the center of the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Further processing may include baseline correction and peak labeling.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The substitution of chlorine with an amino group induces significant changes in the chemical shifts of the pyrimidine ring's protons and carbons.
¹H NMR Spectroscopy
Expected Spectral Features:
| Proton Assignment | This compound (Predicted) | 2-Amino-6-methylpyrimidine-4-carbonitrile (Predicted) | Rationale for Change |
| -CH₃ | ~2.6 ppm (singlet) | ~2.4 ppm (singlet) | The electron-donating amino group shields the methyl protons, causing an upfield shift. |
| Pyrimidine Ring H | ~7.5 ppm (singlet) | ~6.8 ppm (singlet) | The pyrimidine ring proton is significantly shielded by the amino group, resulting in a substantial upfield shift. |
| -NH₂ | Absent | ~5.5-6.5 ppm (broad singlet) | A new, broad signal appears due to the exchangeable protons of the amino group. |
In-Depth Analysis:
In the ¹H NMR spectrum, the most dramatic change is expected for the pyrimidine ring proton. The replacement of the electronegative chlorine with the electron-donating amino group leads to a significant increase in electron density at the ring, causing a pronounced upfield shift (to a lower ppm value) for the adjacent proton. A similar, albeit smaller, upfield shift is anticipated for the methyl protons. The appearance of a new, broad singlet in the 5.5-6.5 ppm region, corresponding to the amino protons, is another key indicator of the successful reaction. The broadness of this peak is due to quadrupole broadening and chemical exchange.
¹³C NMR Spectroscopy
Expected Spectral Features:
| Carbon Assignment | This compound (Predicted) | 2-Amino-6-methylpyrimidine-4-carbonitrile (Predicted) | Rationale for Change |
| -CH₃ | ~25 ppm | ~23 ppm | Minor shielding effect from the amino group. |
| -C≡N | ~115 ppm | ~118 ppm | The electronic environment of the nitrile carbon is altered. |
| Pyrimidine C4 | ~110 ppm | ~105 ppm | Shielding from the amino group. |
| Pyrimidine C5 | ~140 ppm | ~135 ppm | Shielding from the amino group. |
| Pyrimidine C6 | ~165 ppm | ~163 ppm | Minor shielding effect. |
| Pyrimidine C2 | ~160 ppm | ~158 ppm | Change in the directly attached substituent. |
In-Depth Analysis:
The ¹³C NMR spectra will show significant changes in the chemical shifts of the pyrimidine ring carbons. The carbon atoms of the ring in the amino-substituted product are expected to be shielded (shifted upfield) compared to the chloro-substituted starting material due to the electron-donating nature of the amino group. The carbon directly bonded to the chlorine (C2) will experience a substantial change in its chemical environment upon substitution.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
III. Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Expected Mass Spectral Data:
| Analysis | This compound | 2-Amino-6-methylpyrimidine-4-carbonitrile |
| Molecular Formula | C₆H₄ClN₃ | C₆H₅N₄ |
| Molecular Weight | 153.57 g/mol | 133.15 g/mol |
| Expected [M]⁺ | m/z 153/155 (approx. 3:1 ratio) | m/z 133 |
| Key Fragments | Loss of Cl, loss of HCN | Loss of NH₂, loss of HCN |
In-Depth Analysis:
A key diagnostic feature for this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 3:1. The absence of this isotopic pattern in the product is a strong indicator of chlorine displacement. The molecular ion of 2-Amino-6-methylpyrimidine-4-carbonitrile will be observed at a lower m/z value, reflecting the replacement of chlorine (atomic mass ~35.5) with an amino group (mass 16).
The fragmentation patterns will also differ significantly. The chloro-compound may show fragments corresponding to the loss of a chlorine radical or hydrogen chloride. The amino-derivative, on the other hand, will likely exhibit fragmentation involving the loss of an amino radical or ammonia. Both compounds may show the loss of HCN from the pyrimidine ring.
Figure 2: Simplified fragmentation pathways.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Conclusion: A Symphony of Spectroscopic Evidence
The spectroscopic analysis of this compound and its amino-substituted product provides a compelling narrative of chemical transformation. Each technique offers a unique yet complementary piece of the structural puzzle. FTIR confirms the change in functional groups, ¹H and ¹³C NMR elucidate the alterations in the electronic environment of the molecular framework, and mass spectrometry verifies the change in molecular weight and provides corroborating structural information through fragmentation patterns.
By understanding the principles behind these spectroscopic techniques and their application to this important class of molecules, researchers can confidently navigate the synthesis and characterization of novel pyrimidine derivatives, accelerating the pace of drug discovery and development.
References
- PubChem Compound Summary for CID 12355082, this compound.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1).
- Gunasekaran, S., & Ponnusamy, S. (2006). FT-IR and FT-Raman spectral analysis of 2-amino–4, 6-dimethylpyrimidine. Indian Journal of Engineering and Research, 5(4), 315-322.
Guide to the Structural Confirmation of 2-Substituted Pyrimidine Products by NMR Spectroscopy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The specific substitution pattern on the pyrimidine ring is critical, as even minor positional changes between isomers can drastically alter a compound's biological activity, pharmacokinetic profile, and toxicity. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for advancing any research program.
This guide provides a comprehensive, field-proven workflow for confirming the structure of 2-substituted pyrimidines using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, empowering you to interpret your data with confidence and defend your structural assignments robustly. We will explore how a logical progression from simple 1D NMR to advanced 2D correlation experiments creates a self-validating system for structural elucidation.
Pillar 1: The Foundational NMR Signature of the Pyrimidine Ring
To identify a 2-substituted pyrimidine, one must first understand the NMR characteristics of the parent ring. The pyrimidine ring contains three distinct proton environments: H2, H4/H6, and H5. In an unsubstituted pyrimidine, the proton at the 2-position (H2) is a singlet, the equivalent protons at the 4- and 6-positions (H4, H6) appear as a doublet, and the proton at the 5-position (H5) is a triplet.[1]
Upon substitution at the C2 position, the proton signal for H2 disappears, leaving a characteristic three-proton system composed of H4, H5, and H6. The electronic nature of the substituent at C2 will modulate the chemical shifts of these remaining protons, but their coupling pattern remains the most reliable initial indicator.
-
¹H NMR Signature:
-
H4 and H6: These protons are chemically non-equivalent in a 2-substituted pyrimidine. H6 is adjacent only to H5, so it appears as a doublet. H4 is also adjacent only to H5 and also appears as a doublet. Due to the proximity to the two nitrogen atoms, these protons are the most deshielded and typically resonate farthest downfield.
-
H5: This proton is coupled to both H4 and H6, causing its signal to be split into a triplet (or more accurately, a doublet of doublets if J4,5 and J5,6 are different). It is typically the most shielded of the ring protons.
-
-
J-Coupling Constants: The magnitude of the spin-spin coupling constants (J) provides invaluable structural information. For pyrimidines, the ortho coupling (J4,5 and J5,6) is typically in the range of 5.0 Hz, while the meta coupling (J4,6) is smaller, around 1.5 Hz.[1]
Pillar 2: A Comparative Approach—Distinguishing 2-Substituted Products from Isomers
The primary challenge is to differentiate the desired 2-substituted product from its 4(6)- or 5-substituted isomers. A direct comparison of the expected ¹H NMR splitting patterns provides the clearest path to initial assignment.
Table 1: Comparison of Expected ¹H NMR Splitting Patterns for Monosubstituted Pyrimidines
| Substitution Pattern | H4 Signal | H5 Signal | H6 Signal | Key Differentiator |
| 2-Substituted | Doublet (d) | Triplet (t) or dd | Doublet (d) | A characteristic doublet-triplet-doublet pattern for three adjacent protons. |
| 4(6)-Substituted | Singlet (s) or narrow d | Doublet (d) | Singlet (s) or narrow d | Presence of sharp singlets from uncoupled H2 and H6 (or H4). |
| 5-Substituted | Doublet (d) | - | Doublet (d) | Two equivalent protons (H4, H6) appear as one doublet, and H2 is a singlet. |
This initial analysis, based on fundamental splitting patterns, allows for a strong preliminary hypothesis about the substitution pattern before any advanced experiments are conducted.[2][3]
Pillar 3: The Self-Validating Workflow Using 2D NMR
Experimental Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimidine product.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can be critical, as aromatic solvents like benzene-d₆ can induce significant shifts that may resolve overlapping signals.[4]
-
Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle sonication may be required.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to ensure optimal spectral quality.
Step 1: COSY – Confirming the H4-H5-H6 Spin System
Correlation Spectroscopy (COSY) is the first confirmatory step. It identifies protons that are spin-coupled to each other. For a 2-substituted pyrimidine, the COSY spectrum should show a clear correlation (cross-peak) between H5 and H4, and between H5 and H6. Crucially, there should be no correlation between H4 and H6, confirming their meta relationship.[5]
Caption: Key ¹H-¹H COSY correlations in a 2-substituted pyrimidine.
Step 2: HSQC – Linking Protons to Their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal directly to the carbon atom to which it is attached.[6][7] This allows for the unambiguous assignment of the C4, C5, and C6 resonances in the ¹³C NMR spectrum. This step is vital for building the complete carbon framework required for the final HMBC analysis.
Step 3: HMBC – The Definitive Proof of Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J).[5][8][9] For a 2-substituted pyrimidine, the following correlations provide definitive proof:
-
Correlation to C2: Both H4 and H6 are three bonds away from the substituted C2 carbon. Therefore, observing cross-peaks from both the H4 and H6 proton signals to the C2 carbon signal in the HMBC spectrum is conclusive evidence of 2-substitution.
-
Correlations from the Substituent: If the substituent at the 2-position has protons (e.g., a methoxy or ethyl group), these protons will show a ³J correlation to C2. For instance, the methyl protons of a 2-methoxy group will show a strong cross-peak to the C2 carbon resonance.
Caption: Crucial ¹H-¹³C HMBC correlations confirming a 2-substitution pattern.
Step 4 (Optional): NOESY – Through-Space Confirmation
The Nuclear Overhauser Effect (NOE) arises from the interaction of nuclei that are close in space, regardless of bonding.[10][11] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide powerful secondary confirmation. If the substituent at C2 has protons, irradiating these protons should show an NOE (a cross-peak in the NOESY spectrum) to the H6 proton, confirming their spatial proximity.
Experimental Protocol 2: NMR Data Acquisition
-
Instrument Setup: Lock and shim the instrument using the deuterated solvent signal.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure adequate resolution to observe the coupling patterns clearly.
-
¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum.
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a standard gradient-selected HSQC experiment optimized for a one-bond C-H coupling of ~145 Hz.
-
HMBC: Acquire a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay for a value between 7-10 Hz to observe typical ²J and ³J correlations.[5]
-
Data Processing: Process all spectra with appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phasing and baseline correction.
Case Study: Differentiating 2- vs. 4-Aminopyrimidine
A synthesis is intended to produce 2-aminopyrimidine. However, the formation of the 4-aminopyrimidine regioisomer is possible.
Table 2: Predicted NMR Data for Aminopyrimidine Isomers
| Feature | 2-Aminopyrimidine | 4-Aminopyrimidine |
| ¹H NMR | H4/H6: Doublet (~8.3 ppm), H5: Triplet (~6.6 ppm) | H2: Singlet (~8.5 ppm), H6: Doublet (~8.1 ppm), H5: Doublet (~6.5 ppm) |
| Key HMBC | H4/H6 → C2 | H2 → C4, H5 → C4, H6 → C4 |
| Special Feature | Sharp signals at room temp. | Potential for rotamer-induced line broadening of C5 and H5 signals at room temp.[12] |
Analysis Workflow:
-
The ¹H NMR of the product shows a doublet, a triplet, and another doublet in the aromatic region, strongly suggesting the 2-amino isomer.
-
A COSY spectrum confirms the connectivity between the doublet and triplet signals.
-
An HMBC experiment is performed. It reveals clear correlations from both downfield doublets (assigned as H4 and H6) to a quaternary carbon at ~163 ppm. This carbon is assigned as C2, confirming the 2-amino substitution pattern. Furthermore, a study by Csiro Publishing notes that 4-substituted aminopyrimidines can exhibit significant room-temperature line broadening in both ¹H and ¹³C NMR spectra, particularly for the C5 signal, due to the presence of rotamers.[12] The absence of such broadening in the product's spectra provides additional, experience-based evidence for the 2-substituted structure.[12]
Conclusion
Confirming the substitution pattern of pyrimidine products is a critical task that demands a rigorous and systematic approach. By progressing from the fundamental analysis of 1D ¹H NMR splitting patterns to the definitive connectivity evidence provided by 2D HMBC experiments, researchers can establish a self-validating workflow. This multi-tiered analytical strategy, combining ¹H, ¹³C, COSY, and HMBC data, provides an unassailable confirmation of the 2-substituted pyrimidine structure, ensuring the scientific integrity of subsequent research and development efforts.
References
- Gancia, E., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Chloropyrimidine. PubChem. [Link]
- Riand, J., Chenon, M. T., & Lumbroso-Bader, N. (1976). 13C n.m.r. spectra of 2-substituted pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (10), 1248-1252. [Link]
- Dayie, K. T., & Tolman, J. R. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 186(2), 281-91. [Link]
- Adam, W., et al. (2002). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(9), 678-687. [Link]
- Ali, M. S., et al. (2017). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 9(11), 108-115. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem. [Link]
- SpectraBase. (n.d.). 2-METHOXYPYRIMIDINE. SpectraBase. [Link]
- Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 14, 552-555. [Link]
- Markowski, V., Sullivan, G. R., & Roberts, J. D. (1977). Natural abundance nitrogen-15 nuclear magnetic resonance spectroscopy. The pyrimidine and purine nucleosides. Journal of the American Chemical Society, 99(3), 714-718. [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783. [Link]
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
- SpectraBase. (n.d.). 2-Pyrimidinol. SpectraBase. [Link]
- SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine. SpectraBase. [Link]
- Riand, J. (1983). Use of the 3J(C, H) Coupling Constant for Quantitative Determination of Protonation Sites in Nitrogen Heterocycles.
- Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]
- Integrated Chemistry. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. [Link]
- Rashdan, H. R. M., et al. (2020).
- Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
- ResearchGate. (n.d.). Coupling constants of each proton in 13 b and 26 at the ¹H NMR spectra and structure of 5‐i‐PrAz.
- SpectraBase. (n.d.). 2-Chloropyridine. SpectraBase. [Link]
- SpectraBase. (n.d.). 2-Methoxypyridine. SpectraBase. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]
- ChemHelpASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
- ResearchGate. (n.d.). 1H-15N HMBC correlations in compounds 8c and 12b.
- All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
- Organic Chemistry Data. (2020, February 14). The Nuclear Overhauser Effect.
- University of Cambridge. (n.d.).
- Kwan, E. E. (2011, March 24). The Nuclear Overhauser Effect. Harvard University. [Link]
Sources
- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. connectsci.au [connectsci.au]
The Definitive Guide to Structural Elucidation: X-ray Crystallography of 2-Chloro-6-methylpyrimidine-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of therapeutic agents, from anticancer to antimicrobial compounds.[1][2] Among these, 2-Chloro-6-methylpyrimidine-4-carbonitrile and its analogues represent a class of molecules with significant potential, demanding precise structural characterization to unlock their full utility. This guide offers a senior application scientist's perspective on the application of single-crystal X-ray crystallography for the definitive structural elucidation of these compounds, comparing its performance with alternative analytical techniques and providing actionable experimental insights.
The Imperative of Atomic Resolution: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the connectivity and solution-state conformation of organic molecules, X-ray crystallography provides unparalleled, unambiguous insight into the three-dimensional arrangement of atoms in the solid state.[3] This distinction is critical for understanding intermolecular interactions, polymorphism, and the precise geometry of a molecule, which are all pivotal factors in drug efficacy and material properties. For complex heterocyclic systems such as this compound derivatives, where subtle changes in bond angles and intermolecular contacts can dictate biological activity, the atomic resolution offered by X-ray crystallography is indispensable.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique is a critical decision in the research and development pipeline. Here, we objectively compare X-ray crystallography with other common methods for the structural characterization of this compound derivatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry. | Connectivity of atoms (¹H, ¹³C), solution-state conformation, and dynamic processes. | Molecular weight and elemental composition. |
| Sample Requirements | High-quality single crystals (typically 0.1-0.3 mm). | Soluble sample in a deuterated solvent (typically 5-10 mg). | Small sample amount (micrograms to nanograms), can be in solid or solution. |
| Key Advantages | Provides the most definitive and detailed structural information. | Excellent for studying dynamic processes and solution-state structures.[4] | High sensitivity and accuracy for molecular weight determination. |
| Limitations | Requires the growth of suitable single crystals, which can be challenging. Provides a static picture of the molecule in the solid state. | Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules. | Provides limited information on the 3D structure and connectivity. |
| Application to Pyrimidine Derivatives | Ideal for resolving ambiguities in stereochemistry and understanding solid-state packing forces that influence properties like solubility. | Essential for confirming the chemical structure in solution and studying tautomeric equilibria. | A routine technique for confirming the molecular formula of synthesized derivatives.[5] |
The Crystallization Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires both patience and precision. The following workflow provides a detailed protocol, grounded in established crystallographic practices.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization of this compound
Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane)
-
Small glass vials (1-2 mL)
-
Microscope with polarizing filters
Methodology:
-
Solubility Assessment:
-
Begin by assessing the solubility of the compound in a range of solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and significantly more soluble at elevated temperatures.
-
-
Crystallization Technique Selection: The choice of technique is paramount and depends on the solubility profile of the compound.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a small vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.
-
Vapor Diffusion: This is often the most successful method for small organic molecules.[6] Dissolve the compound in a small volume of a relatively non-volatile solvent. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization.
-
-
Crystal Harvesting and Mounting:
-
Once crystals have formed, carefully examine them under a microscope.[7] Ideal crystals will be single, well-formed, and free of defects.
-
Using a cryoloop, carefully select a suitable crystal and mount it on a goniometer head for X-ray diffraction analysis.
-
Illuminating the Molecular Architecture: A Case Study of a Pyrimidine-5-carbonitrile Derivative
While a crystal structure for the title compound is not publicly available, we can draw valuable insights from the closely related derivative, 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.[6] The crystallographic data for this compound reveals key structural features that are likely to be conserved across this class of molecules.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 11.021 Å |
| Key Structural Features | The pyrimidine ring is essentially planar, with the carbonitrile group lying in the plane of the ring. Intermolecular hydrogen bonding and π-π stacking interactions dominate the crystal packing. |
The detailed structural information obtained from such an analysis is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved properties. For instance, understanding the hydrogen bonding network can inform strategies to enhance solubility and bioavailability.
The Synergy of Techniques: A Holistic Approach to Characterization
Ultimately, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers crucial information about its behavior in solution, and mass spectrometry confirms its identity.
Caption: The complementary nature of key analytical techniques.
By integrating data from these powerful techniques, researchers can build a complete and robust picture of their target molecules, accelerating the path from discovery to application.
References
- Butcher, R. J. (2011). Design of a Series of Isostructural Co-Crystals with Aminopyrimidines: Isostructurality through Chloro/Methyl Exchange and Studies on Supramolecular Architectures. Crystal Growth & Design, 11(11), 5096-5111.
- Difference Between NMR and X-Ray Crystallography. (2020). Pediaa.com. [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, C14H12N4O3S. (2017). Zeitschrift für Kristallographie - New Crystal Structures, 232(2), 263-264. [Link]
- PubChemLite - this compound (C6H4ClN3). (n.d.). PubChem. [Link]
- Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. (2021). Molecules, 26(11), 3273. [Link]
- Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. (2013). Journal of Medicinal Chemistry, 56(3), 834-843. [Link]
- X-ray Diffraction Protocols and Methods. (n.d.).
- Advantages of NMR. (n.d.).
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(15), 4967. [Link]
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2018). Symmetry, 10(10), 456. [Link]
- Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity. (2018).
- Chemical structures of selected 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives (109 and 110). (2022).
- Pyrimidine-4-carbonitrile. (n.d.). PubChem. [Link]
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 6. Crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, C14H12N4O3S [zora.uzh.ch]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
The Analyst's Compass: A Comparative Guide to HPLC-Based Purity Assessment of Synthesized Pyrimidine Compounds
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel pyrimidine-based compounds represents a gateway to new therapeutic possibilities. However, the journey from a reaction flask to a viable drug candidate is paved with rigorous analytical scrutiny. The purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of its safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the cornerstone for purity assessment of pyrimidine compounds, benchmarked against its modern alternatives. We will delve into the causality behind experimental choices, present actionable protocols, and offer a transparent comparison of performance based on experimental data.
The Imperative of Purity in Pyrimidine Synthesis
Pyrimidine analogues are integral to a vast array of pharmaceuticals, including antiviral and anticancer agents.[1] Their biological activity is intrinsically linked to their precise chemical structure. The presence of impurities—be they unreacted starting materials, intermediates, byproducts, or degradation products—can have profound consequences, ranging from diminished therapeutic effect to significant toxicity. Therefore, a robust, validated analytical method to determine purity is a non-negotiable aspect of the drug development workflow, mandated by regulatory bodies worldwide.
HPLC: The Workhorse of Purity Analysis
For decades, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) has been the gold standard for the purity analysis of pyrimidine derivatives.[1] Its enduring prevalence is a testament to its robustness, versatility, and cost-effectiveness. The fundamental principle of RP-HPLC involves the partitioning of analytes between a nonpolar stationary phase (typically C8 or C18 silica-based columns) and a polar mobile phase. The separation is driven by the differential hydrophobicity of the pyrimidine compound and its impurities.
The "Why" Behind the Method: Key Considerations for Pyrimidine Analysis
The development of a successful HPLC method for pyrimidine compounds is a science of nuanced optimization, guided by the physicochemical properties of the analytes.
-
Mobile Phase pH and Analyte pKa: This is arguably the most critical parameter. Pyrimidine rings and their various substituents often possess ionizable functional groups (amines, hydroxyls) with specific pKa values. To achieve reproducible retention and symmetrical peak shapes, the mobile phase pH must be controlled to ensure a consistent ionization state of the analyte.[2][3] A general rule of thumb is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[4] For basic pyrimidines, operating at a low pH (e.g., pH 2-4) protonates the basic sites, often leading to better peak shape by minimizing interactions with residual silanol groups on the column packing.[5] Conversely, for acidic pyrimidines, a low pH will suppress ionization, leading to increased retention.[5] The use of a buffer (e.g., phosphate, acetate) is essential to maintain a stable pH throughout the analysis.[5]
-
Choice of Stationary Phase: C18 columns are the most common choice due to their high hydrophobicity and broad applicability.[1] C8 columns, being less retentive, can be advantageous for more polar pyrimidines or when shorter analysis times are desired. The choice of a well-end-capped column is crucial to minimize peak tailing caused by secondary interactions between basic analytes and acidic silanol groups on the silica surface.[6]
-
Organic Modifier: Acetonitrile and methanol are the most frequently used organic modifiers in the mobile phase. Their proportion is adjusted to control the elution strength and achieve the desired retention times and resolution. Acetonitrile generally offers lower viscosity and better UV transparency at short wavelengths compared to methanol.
A Practical Guide: Purity Determination of a Synthesized Pyrimidine Analogue by RP-HPLC
This section provides a detailed, step-by-step protocol for the purity assessment of a hypothetical synthesized pyrimidine compound, drawing upon established methodologies for compounds like 5-Fluorouracil and Gemcitabine.[7][8]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Program: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical gradient might start at 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the pyrimidine compound (e.g., 260-280 nm). A PDA detector is highly recommended to assess peak purity and detect impurities with different spectral properties.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the pyrimidine reference standard in a suitable diluent (often the initial mobile phase composition) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the synthesized pyrimidine compound in the same diluent and at the same nominal concentration as the standard solution.
-
-
Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9] Key validation parameters include:
-
Specificity: Demonstrated by separating the main peak from known impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, light).[7]
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) to demonstrate a linear relationship between peak area and concentration (R² > 0.999).
-
Accuracy: Determined by recovery studies, spiking a placebo with known amounts of the API.
-
Precision: Evaluated at the system (repeat injections), method (repeat preparations), and intermediate (different days, analysts, or instruments) levels, with acceptance criteria typically being a relative standard deviation (RSD) of <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, flow rate, column temperature) to ensure the method remains reliable.
-
-
-
Purity Calculation:
-
The purity of the synthesized compound is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For accurate quantitation of impurities, their relative response factors (RRF) with respect to the main compound should be determined.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC-based purity assessment of pyrimidine compounds.
Benchmarking HPLC: A Comparative Analysis of Alternatives
While HPLC remains a cornerstone, advances in separation science have introduced powerful alternatives. The choice of technique should be guided by the specific analytical challenge, balancing performance needs with practical considerations.
| Feature | HPLC | UPLC (Ultra-Performance LC) | Capillary Electrophoresis (CE) | LC-MS/MS |
| Principle | Partitioning between stationary & mobile phases. | Similar to HPLC, but with sub-2 µm particles. | Separation in a capillary based on charge-to-size ratio. | HPLC separation followed by mass-based detection. |
| Speed | Moderate (e.g., 20-40 min).[7] | High (up to 10x faster than HPLC).[10] | Very High (e.g., <10 min). | Moderate to High (depends on LC front-end). |
| Resolution | Good. | Excellent; sharper, narrower peaks.[11] | Excellent, especially for charged species. | Good (LC) to Excellent (UPLC). |
| Sensitivity (LOD/LOQ) | Good (µg/mL range).[12] | Very Good (2-3x higher than HPLC).[13] | Variable; can be lower than HPLC with UV detection. | Excellent (ng/mL to pg/mL range).[14] |
| Solvent Consumption | High. | Low (up to 80% less than HPLC).[11] | Very Low. | Low to High (depends on LC). |
| Cost (Initial/Operating) | Moderate / Moderate. | High / Lower than HPLC. | Low / Very Low. | Very High / High. |
| Key Advantage | Robust, widely available, versatile. | Speed, resolution, and sensitivity. | High efficiency, low sample/reagent use. | Unmatched sensitivity and structural information.[15] |
| Best Suited For | Routine QC, purity assays, method development. | High-throughput screening, complex impurity profiles. | Charged pyrimidines, chiral separations. | Trace-level impurity identification, genotoxic impurities. |
In-depth Comparison:
-
HPLC vs. UPLC: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at much higher pressures than conventional HPLC.[11] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[13] For complex impurity profiles or high-throughput environments, the initial investment in a UPLC system can be justified by the long-term gains in productivity and reduced solvent consumption.[11]
-
HPLC vs. Capillary Electrophoresis (CE): CE is a powerful technique that separates analytes based on their electrophoretic mobility in a capillary under an applied electric field. It offers extremely high separation efficiency (theoretical plates) and is particularly well-suited for charged pyrimidine analogues.[16] Its key advantages are speed and minimal consumption of solvents and samples. However, its sensitivity with standard UV detectors can be lower than HPLC, and it can exhibit lower reproducibility for injection volumes.[17]
-
HPLC vs. LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry provides an unparalleled combination of separation and detection. While HPLC with UV detection identifies compounds based on their retention time and UV spectrum, LC-MS/MS adds the dimension of mass-to-charge ratio, offering definitive identification and structural elucidation of impurities, even at trace levels.[15] For identifying unknown impurities or quantifying potential genotoxic impurities where detection limits in the ppm range are required, LC-MS/MS is the undisputed superior technique.[18] However, the response of a mass spectrometer is highly compound-dependent and may not be directly proportional to concentration in the same way as a UV detector, requiring careful consideration during quantitation.[19]
Logical Flow of Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Troubleshooting Common HPLC Issues in Pyrimidine Analysis
-
Peak Tailing: This is a frequent issue, especially with basic pyrimidine compounds. It is often caused by secondary interactions with acidic silanol groups on the column.[20]
-
Solutions:
-
Lower the mobile phase pH to protonate the silanols.[20]
-
Use a high-quality, end-capped column.
-
Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
-
Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
-
-
-
Poor Resolution: Co-elution of the main peak with a closely related impurity is a common challenge.
-
Solutions:
-
Optimize the mobile phase composition (organic modifier percentage, pH).
-
Switch to a column with a different selectivity (e.g., a phenyl or C8 phase).
-
Decrease the flow rate or use a shallower gradient.
-
Transition to a UPLC method for higher efficiency.[11]
-
-
Conclusion
The purity assessment of synthesized pyrimidine compounds is a critical step in pharmaceutical development, with HPLC serving as a robust and reliable workhorse. Its performance, however, must be understood in the context of more advanced techniques. UPLC offers a significant leap forward in speed and resolution for high-throughput applications, while CE provides a highly efficient, orthogonal approach for charged molecules. For the definitive identification and quantification of trace-level and unknown impurities, LC-MS/MS is the unequivocal choice.
As a Senior Application Scientist, my recommendation is to build analytical workflows on a foundation of validated, robust RP-HPLC methods for routine quality control. However, it is imperative to strategically integrate UPLC and LC-MS/MS capabilities into the development process. UPLC can accelerate method development and handle complex separations, while LC-MS/MS provides the ultimate problem-solving tool for impurity characterization. This multi-faceted approach ensures not only the purity and quality of the synthesized pyrimidine compounds but also the integrity and success of the entire drug development program.
References
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Restek. [22]Troubleshooting HPLC- Tailing Peaks. [Link]
- HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. [Link]
- ResearchGate. How can I prevent peak tailing in HPLC?. [Link]
- Journal of Chemical Health Risks. Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. [Link]
- Agilent.
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
- PubMed. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin. [Link]
- Research Journal of Pharmacy and Technology.
- PubMed. Liquid-chromatographic monitoring of cytosine arabinoside and its metabolite, uracil arabinoside, in serum. [Link]
- International Journal of Creative Research Thoughts. HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. [Link]
- Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. [Link]
- ResearchGate. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin. [Link]
- The Pharma Innovation.
- ResearchGate.
- Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]
- ResearchGate.
- Journal of Young Pharmacists. Simultaneous Method for Quantification of Genotoxic Impurity in the Gemcitabine Hydrochloride by RP-HPLC. [Link]
- Hindawi.
- International Journal of Pharmaceutical Sciences Review and Research.
- ResearchGate. Why percent of impurities changed in lc ms and hplc method?. [Link]
- PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
- ResearchGate. Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. [Link]
- JETIR.org.
- ResearchGate. Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. [Link]
- ResearchGate. A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. [Link]
- Chromatography Forum. comparison between CE and UPLC. [Link]
- ResearchGate. Determination and Quantitative Comparison of Nucleosides in two Cordyceps by HPLC-ESI-MS-MS. [Link]
- ResearchGate. Assessment and Comparison of the Overall Analytical Potential of Capillary Electrophoresis and High-Performance Liquid Chromatography Using the RGB Model: How Much Can We Find Out?. [Link]
- ResearchGate. Results of the comparison between CE and HPLC methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. acdlabs.com [acdlabs.com]
- 4. welch-us.com [welch-us.com]
- 5. gyanvihar.org [gyanvihar.org]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-chromatographic monitoring of cytosine arabinoside and its metabolite, uracil arabinoside, in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. rjptonline.org [rjptonline.org]
- 12. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. comparison between CE and UPLC - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling of 2-Chloropyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction offers a powerful method for the carbon-carbon bond formation necessary to elaborate on these structures. However, the use of 2-chloropyrimidines as substrates presents distinct challenges, primarily due to the electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition by the nitrogen atoms.[1][2][3] The judicious selection of a catalytic system is therefore paramount to achieving high yields and reaction efficiency.
This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of 2-chloropyrimidines, drawing on experimental data to offer a clear rationale for catalyst selection in your synthetic endeavors.
The Challenge of 2-Chloropyrimidines
The C-Cl bond in 2-chloropyrimidines is less reactive than its bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle more demanding.[4] Furthermore, the lone pair of electrons on the pyrimidine nitrogens can coordinate to the metal center of the catalyst, leading to deactivation and reduced catalytic activity.[1][4] A successful catalytic system must therefore be robust enough to overcome these hurdles.
Palladium-Based Catalytic Systems: The Versatile Workhorse
Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura couplings.[2] The performance of these systems is critically dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center.
Traditional Phosphine Ligands
Simple phosphine ligands, such as triphenylphosphine (PPh₃), have been utilized in Suzuki couplings of chloropyrimidines. While readily available and cost-effective, they often require higher catalyst loadings and harsher reaction conditions to achieve satisfactory yields with less reactive chlorides.[5]
Buchwald Biarylphosphine Ligands: A Leap in Reactivity
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[2][6] Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional activity in the coupling of challenging substrates like 2-chloropyrimidines.[2][7][8]
The efficacy of these ligands stems from their ability to:
-
Promote the formation of a monoligated Pd(0) species , which is highly active in the oxidative addition step.[2]
-
Sterically shield the palladium center , preventing catalyst deactivation through coordination with the pyrimidine nitrogen.[4]
-
Enhance the rate of reductive elimination , the final step in the catalytic cycle, to release the desired product and regenerate the active catalyst.[9]
N-Heterocyclic Carbene (NHC) Ligands: Strong Donors for Robust Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions.[1] Their strong σ-donating ability stabilizes the palladium catalyst and promotes the challenging oxidative addition of the C-Cl bond.[1] The steric bulk of NHC ligands can be readily tuned to optimize catalytic activity.[1] PEPPSI™-IPr is a commercially available palladium-NHC precatalyst that has shown high efficiency in the coupling of heteroaryl chlorides.[10][11]
Nickel-Based Catalytic Systems: A Cost-Effective and Powerful Alternative
Nickel, being more earth-abundant and economical than palladium, has garnered significant attention as a viable catalyst for cross-coupling reactions.[2][12] Nickel-based systems can exhibit unique reactivity and are particularly effective for the coupling of less reactive aryl chlorides.[13] However, the use of nickel catalysts for the Suzuki coupling of 2-chloropyrimidines can be challenging. Some studies have shown that certain nickel-diphosphine complexes, such as Ni(dppf), can be inhibited by α-halo-N-heterocycles like 2-chloropyridine, leading to the formation of inactive dimeric nickel species.[14][15][16] Despite these challenges, successful nickel-catalyzed Suzuki couplings of other heteroaryl chlorides have been reported, often employing ligands like tricyclohexylphosphine (PCy₃).[12]
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the Suzuki coupling of 2-chloropyrimidines and related heteroaryl chlorides, based on data from the scientific literature.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | 0.5 | [5] |
| Pd(OAc)₂ | (2-mesitylindenyl)dicyclohexylphosphine | K₃PO₄·3H₂O | Water | 100 | 2-12 | High | 0.1-1 | [17] |
| PdCl{PBu(p-NMe₂-Ph)}₂ | PBu(p-NMe₂-Ph) | K₃PO₄ | Toluene/H₂O | 100 | 2-12 | 89-99 | 1 | [18] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [11] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [11] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 | [11] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | Good to Excellent | 5 | [12] |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 | 24 | Ineffective | 5 | [14][15][16] |
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
A Comparative Guide to Phosphine Ligands for Buchwald-Hartwig Amination: From Bench to Scale-Up
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in the synthesis of pharmaceuticals, natural products, and functional materials.[1][2] The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand, which dictates the catalyst's stability, activity, and substrate scope.[3][4] This guide provides an in-depth comparison of various phosphine ligands, offering experimental data and mechanistic insights to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
The Pivotal Role of Phosphine Ligands
The phosphine ligand is not a mere spectator in the Buchwald-Hartwig amination. Its steric and electronic properties profoundly influence every step of the catalytic cycle.[4][5] A well-chosen ligand must:
-
Promote Oxidative Addition: Facilitate the initial reaction of the palladium(0) complex with the aryl halide.
-
Stabilize the Catalytic Species: Prevent catalyst decomposition at elevated temperatures.
-
Facilitate Reductive Elimination: Promote the final C-N bond-forming step to release the product and regenerate the active catalyst.[6]
The evolution of phosphine ligands has led to several "generations" of catalyst systems, each expanding the reaction's scope and improving its efficiency under milder conditions.[1]
The Catalytic Cycle: A Ligand-Orchestrated Process
The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of steps where the phosphine ligand plays a crucial role in modulating the reactivity of the palladium center.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Generations of Phosphine Ligands: An Evolutionary Perspective
First-Generation Ligands: The Pioneers
The initial breakthroughs in the Buchwald-Hartwig amination utilized relatively simple, commercially available phosphine ligands such as P(o-tolyl)₃.[1] These first-generation catalysts were effective for coupling secondary amines with aryl bromides. However, they suffered from limitations, including the inability to efficiently couple primary amines and a general lack of reactivity with less reactive aryl chlorides.[1]
Bidentate Phosphine Ligands: Expanding the Scope
The introduction of bidentate phosphine ligands like BINAP and DPPF marked a significant advancement.[1][6] These ligands chelate to the palladium center, preventing the formation of unreactive palladium dimers and leading to faster reaction rates and improved yields.[1] This generation of catalysts enabled the reliable coupling of primary amines and extended the substrate scope to include aryl iodides and triflates.[1]
Sterically Hindered Biarylphosphine Ligands: The Game Changers
The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group, and ferrocene-derived and trialkylphosphine ligands by the Hartwig group, revolutionized the field.[1] These ligands, often referred to as "Buchwald ligands," are characterized by a biphenyl backbone that provides significant steric bulk around the phosphorus atom.[7] This steric hindrance promotes the formation of monoligated palladium species, which are highly active in all stages of the catalytic cycle, leading to a dramatic increase in reaction rates and scope.[1]
These ligands have enabled the coupling of a vast array of amines and aryl halides, including challenging substrates like aryl chlorides, under mild conditions.[1][8] Prominent examples of these ligands include XPhos, SPhos, RuPhos, and BrettPhos.[9]
Caption: Evolution of phosphine ligands for Buchwald-Hartwig amination.
Head-to-Head Comparison: Performance of Modern Phosphine Ligands
The choice of ligand is highly dependent on the specific substrates being coupled. Below is a comparative overview of some of the most widely used and effective phosphine ligands.
Biarylphosphine Ligands: The Workhorses
The Buchwald biarylphosphine ligands are renowned for their broad applicability and high catalytic activity.[7][10]
| Ligand | Key Features & Applications |
| XPhos | Highly active for coupling aryl chlorides and tosylates.[8] A general and robust ligand for a wide range of substrates. |
| SPhos | Particularly effective for Suzuki-Miyaura couplings, but also shows remarkable activity in aminations, even at room temperature.[3] |
| RuPhos | Demonstrates high catalytic activity for sterically hindered aryl halides and amines.[11][12] Often used for challenging couplings. |
| BrettPhos | Excellent for the selective monoarylation of primary amines, including methylamine.[13] Also effective for coupling amides and other challenging nucleophiles.[14] |
Comparative Performance Data: Amination of Unactivated Aryl Chlorides
The coupling of unactivated aryl chlorides is a challenging transformation that highlights the differences in ligand performance.
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 6 | 2-Chlorotoluene | Xantphos | <5 |
| Data sourced from Dalton Transactions, 2018, 47, 8690-8696, as presented in a comparative guide.[3] |
This data clearly illustrates the superior performance of a modern biaryl-type ligand (NIXANTPHOS) over a more traditional bidentate ligand (Xantphos) for this difficult transformation.[3]
Ferrocene-Based Ligands: Josiphos
The Josiphos family of ligands, developed by the Hartwig group, are highly effective, particularly for the coupling of ammonia and other primary nitrogen nucleophiles.[15] These ferrocene-based diphosphine ligands possess a unique combination of steric bulk and electron-donating ability.[16]
Key Application of Josiphos:
-
Primary Amine Synthesis: The Pd-Josiphos system was instrumental in the first successful coupling of ammonia with aryl halides to produce primary anilines.[15]
-
Broad Nucleophile Scope: Efficiently catalyzes couplings with benzophenone imine and hydrazones.[15]
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research. The following protocols provide a detailed, step-by-step methodology for a typical Buchwald-Hartwig amination reaction.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride using XPhos
This protocol is adapted from a literature procedure for the coupling of 4-chlorotoluene with morpholine.
Reagents and Equipment:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
-
Two-necked flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a two-necked flask under a nitrogen atmosphere, charge Pd(dba)₂ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Stirring: Stir the mixture at room temperature for 5 minutes.
-
Substrate Addition: Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the flask.
-
Reaction: Stir the resulting mixture at reflux for 6 hours. Monitor the reaction progress by a suitable technique (e.g., GC or TLC).
-
Workup: Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extraction: Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylated morpholine.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
The judicious selection of a phosphine ligand is paramount for the success of the Buchwald-Hartwig amination. While first-generation and bidentate ligands laid the groundwork, the advent of sterically hindered biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos has dramatically expanded the synthetic utility of this reaction, enabling the coupling of previously challenging substrates under mild conditions.[1][3] For specific applications like the synthesis of primary anilines, ferrocene-based ligands like Josiphos remain highly valuable.[15]
The development of new ligands continues to be an active area of research, with a focus on creating more active, stable, and general catalyst systems.[10] As our understanding of the intricate interplay between ligand structure and catalytic activity deepens, we can expect the development of even more powerful tools for C-N bond formation, further empowering researchers in the fields of drug discovery and materials science.
References
- Buchwald–Hartwig amination. In Wikipedia.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv.
- Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.ACS Omega, 5(34), 21385–21391. [Link]
- Why C–N and C–O Couplings?Macmillan Group.
- Barder, T. E., & Buchwald, S. L. (2007). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.Organic Letters, 9(22), 4423–4426. [Link]
- RuPHOS, ruphos.ResearchGate.
- Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.DSpace@MIT.
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
- Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.ACS Omega, 5(34), 21385–21391. [Link]
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.Chemical Science, 2(1), 57–68. [Link]
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development.
- Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions.Europe PMC.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv.
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.MIT Open Access Articles.
- Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15.ResearchGate.
- Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles.Leading Chemical Supplier.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.Organic Chemistry.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides.ResearchGate.
- Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Catalysis Science & Technology.
- Role of the Base in Buchwald–Hartwig Amination.The Journal of Organic Chemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society.
- Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.CatSci Ltd.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. entegris.com [entegris.com]
- 8. X-PHOS: Properties and Applications as Catalyst_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 15. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to the In Vitro Screening of 2-Chloro-6-methylpyrimidine-4-carbonitrile Derivatives as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, makes it a privileged structure for targeting a vast array of biological targets, particularly protein kinases.[4] This guide provides an in-depth comparative analysis of a focused library of novel 2-Chloro-6-methylpyrimidine-4-carbonitrile derivatives, detailing a strategic in vitro screening cascade designed to identify and characterize potent and selective kinase inhibitors.
The choice of the this compound core is deliberate. The chloro- and cyano- functionalities offer versatile handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The pyrimidine core itself is a well-established hinge-binding motif for many kinases.[4] This guide will walk you through the rationale for derivative design, the execution of a multi-tiered screening strategy, and the interpretation of the resulting data, providing a comprehensive framework for researchers in the field.
Designing the Derivative Library: A Strategy for Exploring Chemical Space
The initial hit, a 2,5-dichloropyrimidine, was identified through a high-throughput screening campaign as a covalent inhibitor of the C-terminal kinase domain (CTKD) of MSK1.[5][6] This finding prompted the design of a focused library of derivatives based on the this compound scaffold. The rationale behind the library design is to probe the chemical space around this core to enhance potency and selectivity.
Core Scaffold: this compound
Hypothetical Derivative Series:
| Compound ID | R1-Substituent (at C4-position) | Rationale |
| CMPD-01 | Aniline | Explores the effect of a simple aromatic amine substitution. |
| CMPD-02 | 4-Fluoroaniline | Investigates the impact of electron-withdrawing groups on the aniline ring. |
| CMPD-03 | 4-Methoxyaniline | Probes the influence of electron-donating groups. |
| CMPD-04 | 4-Aminobenzoic acid | Introduces a polar carboxyl group to potentially improve solubility and form additional interactions. |
| CMPD-05 | 4-Aminoacetophenone | Adds a ketone functionality that can act as a hydrogen bond acceptor. |
This selection of derivatives allows for a systematic evaluation of how electronic and steric properties at the C4 position influence biological activity.
The In Vitro Screening Cascade: A Multi-Faceted Approach
A tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds. This cascade is designed to move from broad, high-throughput primary screens to more focused secondary and cell-based assays.
Caption: A tiered in vitro screening workflow for kinase inhibitors.
Part 1: Primary Screening - High-Throughput Kinase Panel
The initial step involves screening the derivative library against a panel of clinically relevant kinases to identify initial hits.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.
-
Kinase and Substrate: Dilute the specific kinase and its corresponding substrate (peptide or protein) in kinase buffer to the desired concentrations.
-
Test Compounds: Prepare serial dilutions of the this compound derivatives in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a suitable stop reagent (e.g., containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.
-
Hypothetical Primary Screening Results (% Inhibition at 10 µM):
| Compound ID | Kinase A (% Inhibition) | Kinase B (% Inhibition) | Kinase C (% Inhibition) |
| CMPD-01 | 85 | 45 | 20 |
| CMPD-02 | 92 | 55 | 15 |
| CMPD-03 | 75 | 30 | 10 |
| CMPD-04 | 88 | 60 | 25 |
| CMPD-05 | 95 | 65 | 30 |
From these hypothetical results, CMPD-01, CMPD-02, CMPD-04, and CMPD-05 show significant inhibition of Kinase A and are prioritized for further investigation.
Part 2: Secondary Screening - IC50 Determination and Selectivity Profiling
Compounds that demonstrate significant activity in the primary screen are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
This protocol follows the same steps as the primary kinase inhibition assay, with the key difference being the use of a wider range of compound concentrations (typically a 10-point serial dilution) to generate a dose-response curve. The IC50 value is then calculated by fitting the data to a four-parameter logistic model.
Hypothetical IC50 Values (µM) for Kinase A:
| Compound ID | IC50 (µM) |
| CMPD-01 | 0.52 |
| CMPD-02 | 0.21 |
| CMPD-04 | 0.45 |
| CMPD-05 | 0.15 |
These results suggest that the presence of an electron-withdrawing group (CMPD-02) and a hydrogen bond acceptor (CMPD-05) at the C4-position enhances the potency against Kinase A.
Following IC50 determination, a kinome-wide selectivity profile is crucial to assess the off-target effects of the most potent compounds. This can be achieved using commercially available services like KINOMEscan™, which measures the binding of the compound to a large panel of kinases. A more selective compound will interact with fewer off-target kinases.[4]
Part 3: Cell-Based Assays - Assessing Cellular Activity and Cytotoxicity
The final stage of in vitro screening involves evaluating the compounds in a more biologically relevant context using cell-based assays.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7]
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value for cytotoxicity can then be determined.
-
Hypothetical Cellular IC50 Values (µM) against a Cancer Cell Line Overexpressing Kinase A:
| Compound ID | Cytotoxicity IC50 (µM) |
| CMPD-02 | 1.5 |
| CMPD-05 | 0.8 |
These results indicate that the potent kinase inhibitors also exhibit anti-proliferative activity in a relevant cancer cell line.
Cellular Target Engagement
To confirm that the observed cellular effects are due to the inhibition of the intended target kinase, a cellular target engagement assay such as NanoBRET™ can be employed. This assay measures the binding of the compound to the target kinase within living cells.
Comparative Analysis and Future Directions
The in vitro screening cascade for our hypothetical series of this compound derivatives has yielded valuable insights.
-
Structure-Activity Relationship: The data suggests that substitution at the C4 position with groups capable of hydrogen bonding and with electron-withdrawing properties enhances both biochemical potency and cellular activity.
-
Lead Candidates: CMPD-02 and CMPD-05 have emerged as the most promising lead candidates from this initial screen, exhibiting low nanomolar IC50 values against the target kinase and significant anti-proliferative effects in a relevant cancer cell line.
Further studies should focus on:
-
Mechanism of Action: Elucidating the precise binding mode of the lead compounds through co-crystallization with the target kinase.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the lead compounds to assess their drug-like potential.
-
In Vivo Efficacy: Testing the lead compounds in animal models of cancer to determine their therapeutic potential.
This systematic approach to in vitro screening, combining rational compound design with a tiered assay cascade, provides a robust framework for the identification and optimization of novel kinase inhibitors based on the versatile this compound scaffold.
References
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem.
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchG
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- (PDF)
- Biological Activity of Pyrimidine Deriv
- Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed.
- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW - Pharm
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central.
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed.
- Screening of protein kinase inhibitors and knockdown experiments identified four kinases that affect mitochondrial
- Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed.
- Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PubMed Central.
- Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pyrimidine Compounds
For researchers, scientists, and drug development professionals invested in the discovery of novel anticancer therapeutics, particularly those centered around the promising pyrimidine scaffold, the accurate assessment of a compound's cytotoxic potential is a critical early step. The choice of assay can profoundly influence the interpretation of a compound's efficacy and mechanism of action. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights and detailed protocols to empower you in making informed decisions for your research.
Many pyrimidine-based anticancer agents exert their effects by inducing apoptosis, a form of programmed cell death.[1][2] Therefore, this guide will not only cover assays that measure overall cell viability but also delve into specific methods for detecting apoptosis, providing a more nuanced understanding of your compound's activity.
Choosing the Right Tool for the Job: A Comparative Overview of Cytotoxicity Assays
The selection of a cytotoxicity assay should not be a one-size-fits-all approach. Factors such as the specific research question, the properties of the novel pyrimidine compounds, and the desired throughput must be carefully considered.[3][4] Here, we compare several widely used assays, highlighting their principles, advantages, and limitations.
Metabolic Activity Assays: A Measure of Cellular Health
These assays quantify the metabolic activity of a cell population, which serves as an indicator of cell viability. A decrease in metabolic activity is correlated with cell death or a reduction in cell proliferation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][5] The amount of formazan produced is proportional to the number of viable cells. While widely used, the MTT assay has some drawbacks, including the need to solubilize the formazan crystals and potential interference from colored compounds.[6][7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assays: These are second-generation tetrazolium salt assays that produce a water-soluble formazan product, eliminating the solubilization step required in the MTT assay.[5][8] This makes them more convenient for high-throughput screening. However, like MTT, they can be susceptible to interference from compounds that affect cellular metabolism or have inherent color.[6]
-
WST-1 and WST-8 (CCK-8) Assays: These assays also utilize water-soluble tetrazolium salts that are reduced to a colored formazan product. They are generally considered to be more sensitive and have a broader linear range than MTT and MTS assays.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency in cells, as a measure of metabolic activity.[9][10] The assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. It is highly sensitive, has a simple "add-mix-measure" protocol, and is less prone to interference from colored compounds than tetrazolium-based assays, making it well-suited for high-throughput screening.[9]
Membrane Integrity Assays: Detecting Cell Death
These assays measure the integrity of the cell membrane. A compromised membrane is a hallmark of cell death, particularly necrosis.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11] The amount of LDH in the supernatant is quantified using a coupled enzymatic reaction that results in a color change, which is proportional to the number of dead cells. This assay is useful for detecting necrosis but is not a direct measure of apoptosis.[6]
Apoptosis-Specific Assays: Unraveling the Mechanism of Cell Death
Given that many pyrimidine derivatives induce apoptosis, it is often crucial to employ assays that specifically detect this mode of cell death.[1][2]
-
Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Caspases are a family of proteases that are key mediators of apoptosis.[12] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. Luminescent assays like Caspase-Glo® 3/7 use a pro-luminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a light signal. These assays are highly specific for apoptosis and are amenable to high-throughput screening.
-
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.[13] By using flow cytometry or fluorescence microscopy, cells undergoing apoptosis can be identified. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[14]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: A later event in apoptosis is the fragmentation of DNA by endonucleases.[15][16] The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of these DNA fragments with fluorescently labeled dUTPs.[15] This allows for the detection of apoptotic cells by fluorescence microscopy or flow cytometry. The TUNEL assay is a sensitive method for detecting late-stage apoptosis.[17]
Comparative Summary of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages | Throughput |
| MTT | Mitochondrial dehydrogenase activity | Inexpensive, widely used.[3][5] | Insoluble formazan product requires solubilization, potential for interference from colored compounds, toxic to cells.[6][7] | Medium |
| MTS/XTT | Mitochondrial dehydrogenase activity | Water-soluble formazan, single-step addition.[5] | More expensive than MTT, potential for interference.[5][6] | High |
| WST-1/WST-8 | Mitochondrial dehydrogenase activity | Water-soluble formazan, high sensitivity, broad linear range.[5] | Potential for interference.[6] | High |
| CellTiter-Glo® | ATP quantitation | High sensitivity, simple "add-mix-measure" protocol, less interference from colored compounds.[9][10] | More expensive than colorimetric assays. | High |
| LDH Release | Measures membrane integrity | Detects necrosis, non-destructive to remaining viable cells.[11] | Does not directly measure apoptosis, can have high background from serum.[6] | High |
| Caspase-Glo® 3/7 | Measures effector caspase activity | Highly specific for apoptosis, simple "add-mix-measure" protocol.[12] | Measures a specific point in the apoptotic pathway. | High |
| Annexin V Staining | Detects phosphatidylserine externalization | Detects early apoptosis, can differentiate between apoptotic and necrotic cells with a viability dye.[13][14] | Requires flow cytometry or fluorescence microscopy. | Low to Medium |
| TUNEL Assay | Detects DNA fragmentation | Sensitive detection of late-stage apoptosis.[15][17] | Can also label necrotic cells, may require permeabilization.[18] | Low to Medium |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
MTT Assay Protocol
This protocol is a standard method for assessing cell viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrimidine compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol offers a highly sensitive and rapid assessment of cell viability.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Annexin V and Propidium Iodide (PI) Staining Protocol for Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[14]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or culture flask and treat with the pyrimidine compounds as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
TUNEL Assay Protocol
This protocol is for the detection of DNA fragmentation in late-stage apoptosis.[15][19]
-
Sample Preparation: Prepare cells on slides or in a multi-well plate. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.[19]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.
-
Washing: Stop the reaction by washing the cells with PBS.
-
Analysis: Visualize the fluorescently labeled cells using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified.
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: General workflow for assessing the cytotoxicity of novel pyrimidine compounds.
Caption: Simplified overview of apoptosis signaling pathways and the points at which different assays detect apoptotic events.[20][21][22]
Conclusion and Future Directions
The search for more effective and less toxic anticancer agents is a continuous endeavor. Novel pyrimidine compounds represent a promising class of molecules with the potential to address the limitations of current chemotherapies.[1][23] The careful selection and rigorous execution of cytotoxicity assays are paramount in the early stages of drug discovery. This guide has provided a comprehensive comparison of key assays, along with detailed protocols and visual aids, to assist researchers in this critical process.
It is often advantageous to use a combination of assays to obtain a more complete picture of a compound's cytotoxic profile. For instance, an initial high-throughput screen using a sensitive viability assay like CellTiter-Glo® could be followed by more detailed mechanistic studies using apoptosis-specific assays such as Annexin V staining and caspase activity assays. By understanding the strengths and weaknesses of each method and by meticulously validating your experimental system, you can generate reliable and reproducible data that will confidently guide your drug development efforts.
References
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24).
- TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025, November 20).
- TUNEL Assay Protocol: Apoptosis Detection Guide. Studylib.
- Wijsman, J. H., Jonker, R. R., Keijzer, R., van de Velde, C. J., Cornelisse, C. J., & van Dierendonck, J. H. (2002). Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry. Acta histochemica, 104(4), 367–370.
- Protocol: Annexin V and PI Staining by Flow Cytometry. Bio-Techne.
- Singh, A., Singh, A., & Singh, A. (2022). Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. STAR protocols, 3(1), 101078.
- TUNEL staining : The method of choice for measuring cell death. (2022, March 4). Assay Genie.
- Comparison of Different Methods to Measure Cell Viability. Creative Bioarray.
- Interference: A Much-Neglected Aspect in High-Throughput Screening of Nanoparticles. (2024). Request PDF.
- Annexin V/PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology.
- Thamilvaani, J., & Hasan, W. N. W. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2898.
- Chatzopoulou, M., Pitterou, I., Galaris, D., & Hadjipavlou-Litina, D. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 27(19), 6296.
- O'Brien, I. E., Reutelingsperger, C. P., & Holdaway, K. M. (1997). Annexin-V and TUNEL use in monitoring the progression of apoptosis in plants. Cytometry, 29(1), 28–33.
- Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. (2020). Request PDF.
- Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen.
- High-Throughput Screening to Predict Chemical-Assay Interference. (2019). Request PDF.
- Assay Guidance Manual [Internet]. (2004). Interference and Artifacts in High-content Screening.
- Comparison among results obtained from both Annexin-V staining and TUNEL assay. (2002). ResearchGate.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
- Liu, Y., Zhang, Y., & Liu, Z. (2020).
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2018). PMC.
- In Vivo Detection of Apoptosis. (2004). Journal of Nuclear Medicine.
- IC50 values for synthesized compounds against cancer cell lines. (2017). ResearchGate.
- Zhang, Y., Liu, Z., & Liu, Z. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Chemical biology & drug design, 94(2), 1535–1544.
- Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2022). MDPI.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO.
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2021). PMC.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). IP International Journal of Comprehensive and Advanced Pharmacology.
- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2022). Semantic Scholar.
- Graphic representation of apoptosis signalling pathways. (2017). ResearchGate.
- Graphviz view of a cell cycle canonical signaling pathway with gene data. (2017). ResearchGate.
- Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace.
- Martin, A. J. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.
- Apoptosis Mechanism Flowchart. Blocks And Arrows.
- Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? (2024, August 22). ResearchGate.
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022, August 30). MDPI.
- Colorimetric Cytotoxicity Assays. (2022). ResearchGate.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual.
- Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (2016). ResearchGate.
- Summary, advantages, and disadvantages of different colorimetric biological assays used in vitro. (2022). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Is Your MTT Assay the Right Choice? [promega.sg]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Annexin-V and TUNEL use in monitoring the progression of apoptosis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. researchgate.net [researchgate.net]
- 21. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
A Comparative Guide to Validating Reaction Mechanisms: The Case of 2-Chloro-6-methylpyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the reaction mechanisms involving 2-Chloro-6-methylpyrimidine-4-carbonitrile, a crucial building block in medicinal chemistry. We will explore the validation of its primary reaction pathway, Nucleophilic Aromatic Substitution (SNAr), and compare it with a prominent alternative, Palladium-catalyzed cross-coupling. This guide is designed to not only present established protocols but to explain the underlying principles that govern experimental choices, ensuring a robust and validated synthetic strategy.
The Predominant Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electrophilicity is further enhanced by the presence of a chlorine atom at the 2-position and a cyano group at the 4-position, making the pyrimidine core highly susceptible to nucleophilic attack. The most common reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism.
This mechanism is generally accepted to proceed through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
The SNAr Mechanism Pathway
Caption: SNAr mechanism for this compound.
Validating the SNAr Mechanism: A Multi-faceted Approach
Scientific integrity demands that we do not merely assume a mechanism but actively validate it through experimental and computational evidence. For the SNAr reaction of this compound, a combination of kinetic studies, spectroscopic analysis, and computational modeling provides a self-validating system.
Kinetic Studies: Unveiling the Rate-Determining Step
The rate of an SNAr reaction is a critical indicator of its mechanism. For a typical bimolecular SNAr reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.[2]
Experimental Protocol: Kinetic Analysis via In-Situ Monitoring
This protocol outlines the use of in-situ Fourier Transform Infrared (FTIR) or UV-Vis spectroscopy to monitor the reaction rate.
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with an in-situ spectroscopic probe, dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO, DMF).
-
Initiation: Inject a known concentration of the nucleophile (e.g., a primary or secondary amine) into the reaction mixture at time t=0.
-
Data Acquisition: Continuously collect spectra at regular intervals. The disappearance of a characteristic vibrational band of the starting material or the appearance of a band corresponding to the product can be monitored.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. The initial rate of the reaction can be determined from the slope of this curve at t=0.
-
Order of Reaction: Repeat the experiment with varying initial concentrations of both the substrate and the nucleophile to determine the order of the reaction with respect to each reactant. A first-order dependence on both confirms a bimolecular rate-determining step, consistent with the SNAr mechanism.
Workflow for Kinetic Validation
Caption: Workflow for the kinetic validation of the SNAr reaction.
Spectroscopic Detection of the Meisenheimer Complex
The Meisenheimer complex is a key intermediate in the SNAr pathway.[1] While often transient, under certain conditions, it can be detected and characterized, providing strong evidence for the proposed mechanism.
Experimental Protocol: NMR and UV-Vis Spectroscopic Analysis
-
Low-Temperature NMR: Conduct the reaction at a low temperature (e.g., -78 °C) to slow down the elimination step and potentially allow for the accumulation of the Meisenheimer complex. Acquire 1H and 13C NMR spectra. The formation of the sp3-hybridized carbon at the site of nucleophilic attack will result in a characteristic upfield shift in the 13C NMR spectrum.
-
UV-Vis Spectroscopy: The highly conjugated and colored Meisenheimer complex often exhibits a distinct absorption in the visible region of the electromagnetic spectrum.[3] Monitoring the reaction with a UV-Vis spectrophotometer can reveal the transient formation and decay of this intermediate.
| Spectroscopic Technique | Expected Observation for Meisenheimer Complex |
| 1H NMR | Appearance of new signals corresponding to the intermediate. |
| 13C NMR | Significant upfield shift for the carbon atom undergoing nucleophilic attack. |
| UV-Vis | Appearance and disappearance of a new absorption band in the visible range. |
Computational Modeling: In-Silico Validation
Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanism by mapping the potential energy surface. These calculations can predict the structures of reactants, transition states, intermediates, and products, as well as their relative energies.
Computational Approach:
-
Model System: Construct a computational model of the reaction between this compound and a chosen nucleophile.
-
Energy Profile: Calculate the energy profile for the SNAr pathway, including the formation of the Meisenheimer complex and the subsequent elimination of the chloride ion.
-
Activation Barriers: Determine the activation energies for the addition and elimination steps. This can help identify the rate-determining step and predict the overall reaction rate.
-
Regioselectivity: For substrates with multiple potential reaction sites, computational analysis can predict the most favorable site for nucleophilic attack by comparing the activation barriers for different pathways. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles, a preference that can be rationalized through computational studies of the stability of the corresponding Meisenheimer intermediates.[4][5]
An Alternative Pathway: Palladium-Catalyzed Cross-Coupling
While SNAr is a powerful tool, Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as highly versatile alternatives for the functionalization of heteroaryl halides.
Comparison of SNAr and Palladium-Catalyzed Cross-Coupling
Caption: Comparison of SNAr and Pd-Catalyzed Cross-Coupling reactions.
Comparing Performance: SNAr vs. Suzuki-Miyaura Coupling
Let's consider the synthesis of a hypothetical biarylpyrimidine derivative from this compound.
| Parameter | SNAr (with a strong carbanion nucleophile) | Suzuki-Miyaura Coupling (with an arylboronic acid) |
| Reagents | This compound, Aryl-Li or Aryl-MgX, Solvent | This compound, Aryl-B(OH)2, Pd catalyst, Ligand, Base, Solvent |
| Typical Yield | Moderate to Good | Good to Excellent |
| Selectivity | Generally high at the 2-position | High, determined by catalyst and ligand |
| Functional Group Tolerance | Limited by the reactivity of the organometallic nucleophile | Generally high |
| Cost & Sustainability | Often cheaper and more atom-economical | Catalyst and ligand costs, potential for metal waste |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, perform an aqueous workup to remove inorganic salts, and purify the product by column chromatography.
Conclusion: A Validated and Versatile Synthetic Toolkit
The functionalization of this compound is a cornerstone of many synthetic endeavors in drug discovery. A thorough understanding and validation of the underlying reaction mechanisms are paramount for developing robust and scalable synthetic routes.
-
Nucleophilic Aromatic Substitution (SNAr) remains a highly efficient and atom-economical method, particularly for reactions with strong nucleophiles. Its mechanism can be rigorously validated through a synergistic approach of kinetic analysis, spectroscopic observation of intermediates, and computational modeling.
-
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer a broader substrate scope and greater functional group tolerance, making them invaluable for the synthesis of complex molecular architectures.
The choice between these powerful methodologies will depend on the specific synthetic target, the nature of the desired substituent, and considerations of cost and sustainability. By employing the validation techniques outlined in this guide, researchers can confidently select and optimize the most appropriate synthetic strategy for their needs.
References
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Neufeldt, S. R., & Jackson, O. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.
- Neufeldt, S. R., & Jackson, O. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.
- Baraznenok, I. L., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- Li, Y., et al. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. PMC - NIH.
- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
- Guidechem. (n.d.). 4-AMINO-6-CHLORO-2-METHYLPYRIMIDINE-5-CARBONITRILE | CAS No.76574-37-3 Synthetic Routes.
- Sigman, M. S., & Harper, K. C. (n.d.).
- ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis.
- Kumar, A., et al. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.
- Buchwald, S. L., & Guram, A. S. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Wikipedia. (n.d.). Meisenheimer complex.
- Baraznenok, I. L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.
- PubMed. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry].
- European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- ResearchGate. (2025). Preparation of Pyrimidine Derivatives as Potential Medicinal Agents by the Reaction of 2-Amino-4-chloro-6-methylpyrimidine with Primary and Secondary Amines.
- Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC - NIH.
- Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Strauss, F., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- Star-Weinstock, M., et al. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
Sources
- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Substituted 2-Chloropyrimidines in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance of electrons and atoms in chemical reactions is paramount. Substituted pyrimidines are a cornerstone in the synthesis of a vast array of pharmaceuticals and bioactive molecules. Among these, 2-chloropyrimidines serve as versatile precursors, readily undergoing nucleophilic aromatic substitution (SNAr) to build molecular complexity. The reactivity of these compounds, however, is not a monolithic entity. It is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring.
This guide provides an in-depth comparative study of the reaction kinetics of substituted 2-chloropyrimidines. We will delve into the mechanistic underpinnings of the SNAr reaction, present and analyze quantitative kinetic data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. Our focus is on elucidating the electronic and steric effects of substituents, thereby providing a predictive framework for reaction design and optimization.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrimidines
The SNAr reaction of 2-chloropyrimidines is a two-step process, initiated by the attack of a nucleophile on the electron-deficient pyrimidine ring. The presence of the electronegative nitrogen atoms in the ring significantly lowers the electron density, making the carbon atoms susceptible to nucleophilic attack.
The generally accepted mechanism proceeds through an addition-elimination pathway:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical determinant of the reaction rate.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion.
The overall reaction rate is influenced by the stability of the Meisenheimer complex. Electron-withdrawing groups on the pyrimidine ring can delocalize the negative charge of the intermediate, thereby stabilizing it and accelerating the reaction. Conversely, electron-donating groups can destabilize the intermediate and slow down the reaction.
Caption: Generalized mechanism of the SNAr reaction on 2-chloropyrimidine.
Quantitative Comparison of Reaction Kinetics: The Influence of Substituents
To provide a clear and objective comparison, we have compiled kinetic data for the SNAr reaction of various substituted 2-chloropyrimidines. The following table summarizes the second-order rate constants (k2) for the reaction of unsubstituted 2-chloropyrimidine with a range of nucleophiles, illustrating the effect of nucleophile strength.
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Ethanol.
| Nucleophile | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Hydroxide | 50 | 9.64 x 10⁻³ |
| Dimethylamine | 40 | 7.7 x 10⁻⁴ |
| Piperidine | 40 | - |
| Methylamine | 40 | - |
| Diethylamine | 40 | - |
Data for piperidine, methylamine, and diethylamine were noted as being in the order of reactivity OH- > dimethylamine > piperidine > methylamine > diethylamine, though specific rate constants were not provided in the source material.[1]
The true power of this comparative analysis lies in understanding how substituents on the pyrimidine ring itself modulate the reaction rate. A study by Sigal and co-workers provides valuable quantitative insights into this aspect. They determined the absolute rate constants for the SNAr reaction of several substituted 2-chloropyridines (a closely related system) with benzyl alkoxide. While not pyrimidines, the principles of substituent effects are directly transferable.
Table 2: Absolute Rate Constants for the SNAr Reaction of Substituted 2-Chloropyridines with Benzyl Alkoxide. [2]
| Substrate | Rate Constant (k) | Free Energy of Activation (ΔG‡) (kJ mol⁻¹) |
| 2-Chloropyridine | - | 88.8 |
| 2-Chloro-6-methylpyridine | - | - |
| 2-Chloro-5-methoxypyrimidine | - | - |
Specific rate constants were not provided in the primary text, but the free energies of activation offer a clear comparison of reactivity. A lower ΔG‡ indicates a faster reaction.
The data clearly demonstrates the impact of substituents. The methyl group at the 6-position, being electron-donating, is expected to decrease the reaction rate compared to the unsubstituted 2-chloropyridine. Conversely, the methoxy group at the 5-position, while having a donating resonance effect, also possesses an electron-withdrawing inductive effect, leading to a more complex influence on the reaction rate.
Further illustrating the profound impact of electron-withdrawing groups, the reaction kinetics of 2-chloro-5-nitropyridine with substituted anilines have been studied. The nitro group, a potent electron-withdrawing group, significantly activates the pyrimidine ring towards nucleophilic attack.
Causality Behind Experimental Choices: Electronic and Steric Effects
The choice of substituents and their positioning on the 2-chloropyrimidine ring is a critical strategic decision in synthesis design, directly influencing the reaction kinetics.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) groups significantly increase the rate of SNAr reactions. They achieve this by stabilizing the negatively charged Meisenheimer intermediate through resonance and/or inductive effects. The more the negative charge is delocalized, the more stable the intermediate, and the lower the activation energy for its formation. For instance, the presence of a nitro group on the pyrimidine ring can accelerate the reaction by several orders of magnitude.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups generally decrease the reaction rate. They destabilize the Meisenheimer intermediate by increasing the electron density on the ring, thus increasing the activation energy.
Steric Effects:
The steric hindrance around the reaction center can also play a significant role. Bulky substituents ortho to the chlorine atom can hinder the approach of the nucleophile, thereby slowing down the reaction. This effect is particularly important when using sterically demanding nucleophiles.
Experimental Protocols: A Guide to Kinetic Analysis
To ensure the trustworthiness and reproducibility of kinetic data, a well-defined experimental protocol is essential. Here, we provide a detailed, step-by-step methodology for a typical kinetic study of an SNAr reaction of a substituted 2-chloropyrimidine using UV-Vis spectrophotometry. This technique is widely used due to its sensitivity and the often-significant change in the UV-Vis spectrum as the reaction progresses.
Objective: To determine the second-order rate constant for the reaction of a substituted 2-chloropyrimidine with an amine nucleophile.
Materials:
-
Substituted 2-chloropyrimidine of interest
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Experimental Workflow:
Sources
A Senior Application Scientist's Guide to the Synthesis of Pyrimidine Carbonitriles: A Comparative Benchmarking of Modern Methods
For the dedicated researcher, scientist, and drug development professional, the pyrimidine carbonitrile scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of biologically active molecules necessitates a deep understanding of the available synthetic methodologies. This guide provides an in-depth, objective comparison of established and novel synthetic routes to pyrimidine carbonitriles, grounded in experimental data and mechanistic insight, to empower you in selecting the optimal strategy for your research endeavors.
The Strategic Importance of Pyrimidine Carbonitriles
The pyrimidine ring is a privileged pharmacophore, forming the core of nucleobases and a multitude of approved drugs. The addition of a carbonitrile (cyano) group (-C≡N) dramatically enhances the molecule's utility. The nitrile moiety is not merely a passive substituent; it is a versatile functional group that can be transformed into amines, carboxylic acids, amides, and tetrazoles, providing a gateway to diverse chemical space.[1][2] Furthermore, its strong electron-withdrawing nature and ability to participate in hydrogen bonding can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3]
This guide will dissect and benchmark four key strategic approaches to the synthesis of this valuable molecular scaffold:
-
Classical Multicomponent Reactions: Time-tested, one-pot strategies for rapid library synthesis.
-
Transition-Metal-Catalyzed Cross-Coupling: Powerful methods for the cyanation of pre-functionalized pyrimidines.
-
Direct C-H Cyanation: An emerging and atom-economical approach that avoids pre-functionalization.
-
Enabling Technologies: The impact of microwave irradiation, photocatalysis, and flow chemistry on efficiency and scale.
Classical Approach: Multicomponent Reactions (MCRs)
One-pot multicomponent reactions are highly valued for their efficiency and atom economy, rapidly generating molecular complexity from simple starting materials. The Biginelli reaction and its variations are the most prominent MCRs for accessing pyrimidine derivatives.[4][5][6][7]
The Biginelli Reaction and its Cyanated Analogs
The traditional Biginelli reaction condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones.[4][5] By substituting the β-ketoester with a β-ketonitrile or by using malononitrile as the active methylene component, pyrimidine-5-carbonitriles can be synthesized directly.[8][9][10]
Reaction Scheme:
Caption: The Biginelli-type reaction for pyrimidine-5-carbonitriles.
Mechanistic Insight: The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[11][12] This is followed by the nucleophilic addition of the enolized active methylene compound (e.g., malononitrile), subsequent cyclization, and dehydration to yield the final product.[11][12]
Experimental Protocol: Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [10]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), and thiourea (2 mmol).
-
Catalyst Addition: Add the catalyst (e.g., Choline chloride/2ZnCl₂ deep eutectic solvent, 0.3 mmol).[10]
-
Reaction Conditions: Heat the solvent-free mixture at 80°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
Transition-Metal-Catalyzed Cross-Coupling
For substrates where the pyrimidine core is already assembled, transition-metal catalysis offers a powerful method for introducing the cyano group, typically by coupling a halopyrimidine with a cyanide source. Palladium- and copper-based catalysts are most commonly employed.[13][14][15]
Palladium-Catalyzed Cyanation of Halopyrimidines
This method is highly versatile, allowing for the cyanation of chloro-, bromo-, and iodopyrimidines. The choice of cyanide source is critical to avoid catalyst poisoning.[13][16]
Reaction Scheme:
Sources
- 1. Cyanation: a photochemical approach and applications in organic synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. Biginelli Reaction [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to Substituted Pyrimidine Carbonitriles in Drug Discovery
The pyrimidine ring, a fundamental heterocycle and a key component of nucleic acids, represents a "privileged scaffold" in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in various interactions has made it a cornerstone in the design of therapeutic agents. The addition of a carbonitrile (-C≡N) group to this scaffold dramatically enhances its chemical reactivity and biological activity, creating a class of compounds—substituted pyrimidine carbonitriles—with a remarkable breadth of applications. These compounds have emerged as potent agents in oncology, infectious diseases, and inflammatory conditions.[1][2][3][4]
This guide offers a comparative analysis of substituted pyrimidine carbonitriles across their major application areas. It is designed for researchers, scientists, and drug development professionals, providing not only a review of their performance but also the underlying mechanistic rationale and detailed experimental protocols to empower further research and development.
Application as Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The pyrimidine scaffold is particularly adept at mimicking the adenine core of ATP, enabling it to act as a competitive inhibitor in the kinase hinge region. The carbonitrile group often serves as a key hydrogen bond acceptor, enhancing binding affinity and conferring selectivity.[6]
Comparative Analysis: EGFR and VEGFR-2 Inhibition
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two well-validated kinase targets in cancer therapy. Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of these kinases.
For instance, a series of pyrimidine-5-carbonitriles bearing a 1,3-thiazole moiety demonstrated potent and selective inhibition of both EGFR and COX-2, an enzyme involved in inflammation often upregulated in tumors.[7] Another study reported novel derivatives with hydrazone moieties that showed higher cytotoxic activities against colon (HCT-116) and breast (MCF-7) cancer cell lines than the standard drug sorafenib.[8]
Table 1: Comparative Inhibitory Activity of Pyrimidine Carbonitriles against Oncological Kinase Targets
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Line | Reference Compound | Ref. IC₅₀ (nM) | Source |
| 10b | EGFR | 8.29 | HepG2 | Erlotinib | 2.83 | [9] |
| 11e | VEGFR-2 | 4.10 | HCT-116 | Sorafenib | 9.80 | [8] |
| 8n | EGFR | - | (inferred) | Erlotinib | - | [7] |
| 13e | PI3Kα | 125 | Leukemia SR | - | - | [10][11] |
Note: IC₅₀ values represent the concentration of the drug that inhibits 50% of the target's activity.
The data clearly indicates that substitutions on the pyrimidine carbonitrile core can be fine-tuned to achieve high potency, sometimes exceeding that of established drugs like sorafenib. Compound 10b , for example, shows remarkable EGFR inhibition in the low nanomolar range.[9] Compound 11e not only demonstrates superior potency against VEGFR-2 compared to sorafenib but also exhibits a 47-fold higher selectivity for cancer cells over normal human lung cells, highlighting a favorable safety profile.[8]
Mechanism of Action: Hinge Binding and Apoptosis Induction
The primary mechanism for these compounds is competitive inhibition at the ATP-binding site of the kinase. Molecular docking studies consistently show the pyrimidine core forming crucial hydrogen bonds with hinge region residues (e.g., Met in EGFR), while the carbonitrile and other substituents explore adjacent hydrophobic pockets, contributing to affinity and selectivity.[7][9]
Downstream of kinase inhibition, these compounds induce apoptosis (programmed cell death) and cell cycle arrest. For example, compound 11e was found to arrest the HCT-116 cell cycle at the S phase and significantly increase the population of apoptotic cells.[8] Similarly, compound 13e caused cell cycle arrest at the G2/M phase and increased levels of active caspase-3, a key executioner of apoptosis.[10][11]
Caption: Inhibition of Receptor Tyrosine Kinases by Pyrimidine Carbonitriles.
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a typical method for assessing the inhibitory potential of a test compound against EGFR.
-
Reagents & Materials:
-
Recombinant human EGFR kinase domain
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test Compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by a final dilution in kinase assay buffer. Causality: This step is crucial to determine the dose-response relationship and calculate the IC₅₀ value.
-
Reaction Setup: To each well of a 384-well plate, add:
-
2.5 µL of test compound dilution (or DMSO for control).
-
5 µL of a solution containing the EGFR enzyme and substrate peptide in assay buffer.
-
-
Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for EGFR to ensure sensitivity to competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Data Analysis: Measure luminescence. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Self-Validation: Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control and a DMSO-only well as a negative control to validate assay performance.
-
Application as Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have long been explored for this purpose, and the carbonitrile moiety can enhance this activity.[12][13] These compounds target various bacterial and fungal species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[13][14]
Comparative Analysis of Antimicrobial Activity
Different substitution patterns on the pyrimidine carbonitrile scaffold lead to varied antimicrobial efficacy. For example, a study on glucopyranosyl-pyrimidine carbonitriles and their fused systems demonstrated that specific derivatives possess significant antimicrobial activity.[15] Another report highlighted that certain fused pyrimidopyrimidines and pyrazolyl-pyrimidines exhibited excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[13]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound Class | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Source |
| Pyrido[2,3-d]pyrimidines (4a-h) | Good activity | Good activity | Good activity | - | [14] |
| Pyrimidopyrimidines (3b, 10b) | Excellent activity | Excellent activity | Excellent activity | Excellent activity | [13] |
| Glucopyranosyl-pyrimidines | Active | Active | Active | Active | [15] |
| Ampicillin (Reference) | Standard | Standard | Standard | N/A | [13] |
| Clotrimazole (Reference) | N/A | N/A | N/A | Standard | [13] |
The results show that fused heterocyclic systems, such as the pyrimidopyrimidines, often display broad-spectrum and potent activity.[13] The pyrido[2,3-d]pyrimidine derivative 4h , with a 2-nitro substitution, showed inhibitory activity comparable to the standard antibiotic Streptomycin.[14]
Caption: Workflow for the Disk-Diffusion Antimicrobial Susceptibility Test.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk-Diffusion Method)
This protocol describes a standard method for screening the antimicrobial activity of synthesized compounds.[14]
-
Reagents & Materials:
-
Test Compounds (dissolved in DMSO to a stock concentration, e.g., 1 mg/mL)
-
Bacterial/Fungal Strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile paper disks (6 mm diameter)
-
Standard antibiotic disks (e.g., Ampicillin)
-
Sterile petri dishes, swabs, and saline solution (0.9%)
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Causality: Standardization ensures that the amount of bacteria/fungi is consistent across tests, leading to reproducible results.
-
Plate Inoculation: Using a sterile swab, uniformly streak the entire surface of the agar plate with the prepared inoculum.
-
Disk Preparation & Application: Aseptically apply sterile paper disks to the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto each disk.
-
Controls: Place a disk impregnated with DMSO as a negative control and a standard antibiotic disk as a positive control on each plate. Self-Validation: The controls are essential to confirm that the solvent has no activity and that the microbial strain is susceptible to known antibiotics.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.
-
Application as Antiviral Agents
The pyrimidine core is present in numerous approved antiviral drugs.[16] Substituted pyrimidine carbonitriles are being investigated as a new generation of antiviral agents, particularly against viruses like Hepatitis B Virus (HBV) and human coronaviruses.[17][18]
One study identified novel pyrimidine derivatives as core assembly modulators for HBV. Compound 23h showed potent inhibition of HBV DNA in vitro (IC₅₀ = 181 nM) and a significant reduction in viral DNA levels in an in vivo mouse model.[18] Another research effort highlighted pyrimido[4,5-d]pyrimidines as effective agents against human coronavirus 229E (HCoV-229E).[17]
The mechanism often involves the inhibition of viral enzymes or processes crucial for replication, such as capsid assembly or polymerase activity.[1][18]
Conclusion and Future Perspectives
Substituted pyrimidine carbonitriles are a versatile and highly adaptable chemical scaffold with proven success in diverse therapeutic areas. Their performance as kinase inhibitors in oncology is particularly noteworthy, with several derivatives demonstrating potency and selectivity that rival or exceed existing standards. Their broad-spectrum activity as antimicrobial agents and emerging potential as antiviral drugs further underscore their importance.
Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation compounds with enhanced target specificity and improved pharmacokinetic profiles. The exploration of dual-target inhibitors, such as the combined EGFR/COX-2 inhibitors, represents a promising strategy to tackle complex diseases like cancer by addressing multiple pathological pathways simultaneously.[7][19] As synthetic methodologies continue to evolve, the therapeutic potential of the pyrimidine carbonitrile scaffold is poised for even greater expansion.
References
- Helwa, A. A., Gedawy, E. M., Taher, A. T., El-Ansary, A. K., & Abou-Seri, S. M. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Medicinal Chemistry, 12(5), 403–421. [Link]
- Sayed, H. H., Abbas, H. S., Morsi, E. M. H., Amr, A. E. G. E., & Abdelwahad, N. A. M. (2010). Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems. Acta Pharmaceutica, 60(4), 479–491. [Link]
- Helwa, A. A., Gedawy, E. M., Taher, A. T., El-Ansary, A. K., & Abou-Seri, S. M. (2020). Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents. Future Medicinal Chemistry. [Link]
- Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]
- Fahim, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085–1104. [Link]
- Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(38), 23647–23662. [Link]
- Fathalla, O. A., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(12), 10307–10318. [Link]
- Abdelgawad, M. A., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 1-18. [Link]
- Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs.
- Sayed, H. H., et al. (2010). Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems.
- Showalter, H. D. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6245. [Link]
- Cilibrizzi, A., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 28(23), 7793. [Link]
- Amr, A. E. G. E., & Mohamed, S. F. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 65(13), 1-15. [Link]
- Various Authors. (2024). Structures of selected pyrimidine-based antiviral and anticancer agents.
- Patel, A. T., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(8), e2200155. [Link]
- Kim, J., et al. (2021). Discovery of Novel Pyrimidine-Based Capsid Assembly Modulators as Potent Anti-HBV Agents. Journal of Medicinal Chemistry, 64(11), 7510–7533. [Link]
- Various Authors. (2023). Antiviral drugs having pyrimidine structure.
- Various Authors. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]
- Various Authors. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5174. [Link]
- Various Authors. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Various Authors. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
- Gomaa, A. M., & El-Din, A. S. B. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 81-102. [Link]
- Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(02), 1138–1156. [Link]
- Various Authors. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
- Various Authors. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 43. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Novel Pyrimidine-Based Capsid Assembly Modulators as Potent Anti-HBV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-methylpyrimidine-4-carbonitrile
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-methylpyrimidine-4-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe and compliant laboratory operations. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Understanding the Hazard Profile: A Cautious Approach
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The presence of the carbonitrile (C≡N) group warrants careful handling. Although organic nitriles are generally less acutely toxic than inorganic cyanide salts because they do not readily release the cyanide ion (CN⁻), they can still pose significant health risks.[4][5][6] Furthermore, compounds used in drug development may have cytotoxic or other biological activities that necessitate their handling as hazardous substances.[7][8][9][10]
Therefore, this compound must be treated as a hazardous chemical waste. The following table summarizes the presumed hazard classification based on available data for analogous compounds.
| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2/2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
This table is a conservative assessment based on data from structurally related compounds.[1][2][3][11][12][13]
Pre-Disposal: Engineering and Personal Protective Equipment (PPE)
Before beginning any process that will generate waste, it is critical to establish a safe working environment. The primary principle is to minimize exposure through a combination of engineering controls and appropriate PPE.[14]
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transfers, and the addition to waste containers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation: Ensure adequate ventilation in the laboratory, with eyewash stations and safety showers readily accessible.[3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[14]
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[15]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a documented, compliant, and safe procedure. This involves waste segregation, proper containment, and clear labeling within a designated Satellite Accumulation Area (SAA).[16][17]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Stream: Classify all waste contaminated with this compound as "Hazardous Chemical Waste." Do not mix this waste with non-hazardous trash or other incompatible waste streams.[18]
-
Select an Appropriate Waste Container:
-
Solid Waste: For solid waste (e.g., contaminated filter paper, gloves, weigh boats), use a sturdy, leak-proof container with a secure lid, such as a polyethylene drum or a designated hazardous waste bag within a rigid secondary container.
-
Liquid Waste: For liquid waste (e.g., reaction mixtures, rinsates), use a chemically compatible, shatter-resistant container with a screw-top cap. The original reagent bottle, if in good condition, can be an ideal choice.[16] Avoid using food-grade containers.[16]
-
-
Establish a Satellite Accumulation Area (SAA):
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[16]
-
The label must include:
-
The words "Hazardous Waste."[16]
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
An accurate list of all chemical constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., Irritant).
-
The date accumulation started (the date the first drop of waste was added).
-
-
-
Accumulate Waste Safely:
-
Keep the waste container securely closed at all times, except when adding waste.[16][18]
-
Place all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.[18]
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
-
-
Requesting Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for waste contaminated with this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Situation: Evaluate the size and nature of the spill. If it is beyond your capacity to handle safely, contact your institution's EHS or emergency response team immediately.[19]
-
Control the Spill: For small, manageable spills, wear appropriate PPE. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[20]
-
Clean-Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]
Regulatory Framework
The disposal of hazardous laboratory waste is governed by strict federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[21][22] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards to protect workers from hazards associated with chemical handling.[21] It is imperative that all laboratory personnel comply with both federal regulations and their specific state and institutional policies.[21][22][23]
By adhering to the procedures outlined in this guide, you contribute to a culture of safety, ensuring the well-being of your colleagues and the protection of our environment.
References
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Stericycle. [Link]
- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986).
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
- This compound (C6H4ClN3). (n.d.). PubChem. [Link]
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- Laboratory Environmental Sample Disposal Information Document. (n.d.). United States Environmental Protection Agency (EPA). [Link]
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
- Cyanide vs Nitrile; What's the difference? (2025). Reddit. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). United States Environmental Protection Agency (EPA). [Link]
- Cyanides and Nitriles. (n.d.).
- Safe handling of cytotoxics: guideline recommend
- Are functional groups cyanide and nitrile same? (2019). Quora. [Link]
- Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%. (2023). Fisher Scientific. [Link]
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]
- 2-Chloro-6-methylpyrimidin-4-amine. (n.d.). PubChem. [Link]
- Nitrile. (n.d.). Wikipedia. [Link]
- 2-Chloro-4-methylpyrimidine. (n.d.). PubChem. [Link]
- Cyanides and Nitriles. (n.d.).
- 2-Amino-4-chloro-6-methylpyrimidine. (n.d.). PubChem. [Link]
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]
- Steps in Complying with Regulations for Hazardous Waste. (2025). United States Environmental Protection Agency (EPA). [Link]
- Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.nl [fishersci.nl]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. epa.gov [epa.gov]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. nipissingu.ca [nipissingu.ca]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. urgent.supply [urgent.supply]
- 22. youtube.com [youtube.com]
- 23. needle.tube [needle.tube]
A Senior Application Scientist's Guide to Safe Handling: 2-Chloro-6-methylpyrimidine-4-carbonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. 2-Chloro-6-methylpyrimidine-4-carbonitrile is a key building block in medicinal chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational procedures necessary to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Foundational Safety: Hazard Identification
Understanding the "why" behind a safety protocol is the cornerstone of building a strong safety culture. This compound, and structurally similar compounds, are classified as hazardous. The primary risks associated with this solid, powdered compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (H319): The fine powder can easily become airborne and cause significant eye damage upon contact.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[1][2][3]
Given these hazards, all handling procedures must be designed to create multiple barriers between the researcher and the chemical, a principle achieved through the diligent use of Personal Protective Equipment.
The First Line of Defense: Core PPE Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the operation. The following table outlines the minimum required PPE for handling this compound.
| Area of Protection | Standard Operations (e.g., Weighing, Small-Scale Reactions <1g) | High-Risk Operations (e.g., Large Quantities, Potential for Dusting) |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield. |
| Hands | Nitrile gloves (minimum 4 mil thickness). Check for tears before use.[4][5][6][7] | Double-gloving with nitrile gloves. Change outer gloves frequently. |
| Body | Flame-resistant lab coat, fully buttoned. | Chemical-resistant apron over a lab coat. |
| Feet | Closed-toe shoes made of a non-porous material. | N/A (Standard footwear is sufficient). |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | A NIOSH-approved N95 respirator or higher, depending on exposure assessment.[8][9] |
Causality in Glove Selection: Nitrile gloves are specified due to their high resistance to a broad range of chemicals, including the heterocyclic and nitrile functional groups present in this compound.[4][10] They offer superior puncture resistance compared to latex, which is critical when handling potentially sharp lab equipment.[6]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following protocol outlines the critical steps from preparation to disposal.
Step 1: Preparation & Pre-Handling Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear the Workspace: Remove all unnecessary items from the hood to ensure smooth workflow and easy decontamination.
-
Assemble Equipment: Place all necessary glassware, spatulas, and weighing paper inside the hood.
-
Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[8]
Step 2: Donning Personal Protective Equipment
-
Put on the lab coat and ensure it is fully buttoned.
-
Put on safety glasses or goggles.
-
Perform hand hygiene.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair. Ensure the cuffs of the gloves go over the cuffs of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations of the solid compound at least 6 inches inside the chemical fume hood.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to weigh the desired amount of this compound onto weighing paper or into a tared vessel.
-
Securely close the primary container immediately after use.
-
Carefully transfer the weighed compound into the reaction vessel.
Step 4: Post-Handling & Decontamination
-
Wipe down the spatula, work surface, and any affected equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.
-
Close the fume hood sash to the lowest practical height.
Step 5: Doffing (Removing) PPE
This process is critical to prevent cross-contamination.
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated location.
-
Eye Protection: Remove your safety glasses or goggles.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualized Safe Handling Workflow
The following diagram illustrates the logical flow of operations to ensure safety at every stage.
Caption: Logical workflow for handling this compound.
Emergency Response & Disposal
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is critical.
Emergency Exposure Protocols
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[2][8] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Spill Management
-
Minor Spill (<1g, contained in fume hood):
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (>1g or outside of a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, and absorbent pads must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused compound and reaction residues must be disposed of according to institutional and local regulations. Do not pour chemical waste down the drain.[1][2]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your work, ensuring that your pursuit of scientific discovery is conducted with the utmost care and responsibility.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Unigloves.
- Are Nitrile Gloves Considered PPE?. Armbrust American.
- Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US.
- Safety Data Sheet for 2-Chloro-4-methylpyrimidine. (2013). Fisher Scientific.
- Safety Data Sheet for Methyl 2-chloro-6-methylpyrimidine-4-carboxyl
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
- Safety Data Sheet for 2-Chloro-2-methylpropane. (2018). Fisher Scientific.
- Safety D
- 2-Chloro-6-Methyl-4-Pyrimidinecarbonyl Chloride Safety D
- Safety Data Sheet for 2-Chloro-4-methylpyrimidine, 98%. (2023). Fisher Scientific.
- Safety Data Sheet for 4-Chloro-6-methylpyrimidine-5-carbonitrile. AK Scientific, Inc..
- Safety Data Sheet for 4-Chloro-6-methylpyrimidin-2-ylamine. (2025). Fisher Scientific.
- 2-Chloro-6-methylpyrimidin-4-amine Safety Information.
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. aksci.com [aksci.com]
- 3. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. armbrustusa.com [armbrustusa.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
